molecular formula C6H5NO3 B13071069 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol CAS No. 1019767-69-1

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Número de catálogo: B13071069
Número CAS: 1019767-69-1
Peso molecular: 139.11 g/mol
Clave InChI: SURZKXVRJOQCMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a high-purity chemical compound provided for research and development purposes. This compound features a [1,3]dioxolo ring system fused to a pyridine core, a structural motif found in various pharmacologically active molecules . As a versatile synthetic intermediate, it serves as a crucial building block in medicinal chemistry for the preparation of more complex heterocyclic systems. Researchers utilize this compound in exploring new therapeutic agents, and its structure makes it a candidate for developing ligands that interact with biological targets such as nucleic acids . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Propiedades

Número CAS

1019767-69-1

Fórmula molecular

C6H5NO3

Peso molecular

139.11 g/mol

Nombre IUPAC

[1,3]dioxolo[4,5-b]pyridin-6-ol

InChI

InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2

Clave InChI

SURZKXVRJOQCMW-UHFFFAOYSA-N

SMILES canónico

C1OC2=C(O1)N=CC(=C2)O

Origen del producto

United States
Foundational & Exploratory

The Physical, Chemical, and Pharmacological Profiling of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic deployment of bioisosteres. 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1) represents a highly specialized heterocyclic building block where a pyridine ring is fused with a 1,3-dioxole moiety. This compound serves as an advanced, nitrogen-containing bioisostere for the classical benzodioxole (methylenedioxybenzene) ring.

By introducing a basic nitrogen atom into the fused aromatic system, researchers can fine-tune lipophilicity, enhance aqueous solubility, and introduce a directional hydrogen-bond acceptor. This whitepaper provides an in-depth analysis of the physicochemical properties of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol, its synthetic utility, and its emerging role in targeted drug discovery, supported by validated experimental protocols.

Physicochemical & Structural Profiling

The structural architecture of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol consists of an electron-rich pyridine core. The electron-withdrawing inductive effect of the adjacent oxygen atoms at the 2,3-positions is counterbalanced by their strong electron-donating resonance. This unique electronic push-pull system modulates the pKa of the pyridine nitrogen, rendering it a weaker base than an unsubstituted pyridine, yet highly effective for specific target engagement[1].

Quantitative Data Summary
PropertyValueScientific Implication
IUPAC Name 2H-[1,3]dioxolo[4,5-b]pyridin-6-olStandardized nomenclature for structural mapping.
CAS Registry Number 1019767-69-1Unique identifier for commercial sourcing[2].
Molecular Formula C₆H₅NO₃Defines the exact atomic composition.
Molecular Weight 139.11 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[2].
Hydrogen Bond Donors 1 (Hydroxyl group)Facilitates interactions with target protein backbones.
Hydrogen Bond Acceptors 4 (N, O, O, O)Enhances aqueous solubility and target affinity[1].
Topological Polar Surface Area ~51.6 ŲOptimal for blood-brain barrier (BBB) penetration (TPSA < 90 Ų).
Physical State SolidStable under standard laboratory conditions.

Pharmacological Significance: The Bioisosteric Rationale

The strategic replacement of a benzodioxole ring with a 2,3-methylenedioxypyridine scaffold has yielded significant breakthroughs in recent drug development campaigns.

  • Neurodegenerative Disease Radiotracers: In the development of [¹⁸F]fluorine-labeled PET tracers for α-synuclein fibrils, the substitution of benzodioxole with a 2,3-methylenedioxypyridine moiety dramatically improved the tracer's profile. The additional Lewis base in the pyridine ring increased the tendency for hydrogen bonding and π−π stacking, leading to sub-nanomolar binding affinities ( Ki​ = 0.10 nM)[3]. Furthermore, the reduced lipophilicity improved brain penetration and clearance kinetics, mitigating off-target background noise in dynamic PET studies[4].

  • Oncology and G-Quadruplex Stabilization: In the design of indenoisoquinoline derivatives, the incorporation of the methylenedioxypyridine scaffold enhanced the stabilization of the MYC promoter G-quadruplex. This structural modification allowed for dual-downregulation of the MYC oncogene and inhibition of topoisomerase I, demonstrating favorable brain pharmacokinetics and potent anticancer activity in orthotopic glioblastoma models[5].

Bioisosterism A Benzodioxole (Lipophilic, Neutral) B 2,3-Methylenedioxypyridine (H-Bond Acceptor, Basic N) A->B Bioisosteric Replacement C Enhanced Target Affinity (e.g., Fibrils, DNA) B->C π-π Stacking & H-Bonding D Altered Pharmacokinetics (Lower LogD, Brain Uptake) B->D Reduced Lipophilicity

Fig 1: Bioisosteric rationale for replacing benzodioxole with the 2,3-methylenedioxypyridine scaffold.

Synthetic Methodologies & Reactivity

The 6-hydroxyl group of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is highly nucleophilic and serves as a versatile synthetic handle. It can be directly alkylated to form ethers or converted into a pseudohalide (such as a triflate) to participate in palladium-catalyzed cross-coupling reactions.

The synthesis of the core structure typically involves the methylenation of a pyridine-2,3-diol derivative using dibromomethane in the presence of a base (e.g., K₂CO₃) and a copper catalyst[5].

Synthesis A Pyridine-2,3,5-triol (or Halogenated Precursor) B Methylenation (CH2Br2, Base, Heat) A->B Ring Closure C 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Core Scaffold) B->C Acetal Formation D Triflation (Tf2O, Pyridine, 0 °C) C->D OH Activation E Cross-Coupling (Pd-Catalyst, Aryl-B(OH)2) D->E C-C Bond Formation

Fig 2: Synthetic workflow and downstream functionalization of the 1,3-dioxolo[4,5-b]pyridine core.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-yl trifluoromethanesulfonate

Objective: Activate the 6-hydroxyl group for downstream carbon-carbon bond formation. Causality: The methylenedioxy bridge is highly sensitive to strong acids. Therefore, trifluoromethanesulfonic anhydride (Tf₂O) is utilized in the presence of an excess of anhydrous pyridine. Pyridine acts as both the solvent and a mild base, effectively neutralizing the highly corrosive triflic acid byproduct in situ, thereby preventing the premature cleavage of the acetal linkage.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (1.0 eq, 1.39 g, 10.0 mmol) and anhydrous pyridine (15 mL).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The reaction between the hydroxyl group and Tf₂O is highly exothermic; thermal control prevents the degradation of the starting material.

  • Reagent Addition: Add Tf₂O (1.2 eq, 2.0 mL, 12.0 mmol) dropwise over a period of 15 minutes. Rationale: Dropwise addition suppresses the formation of undesired pyridinium oligomers.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure triflate intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl substituent at the 6-position of the fused pyridine core. Causality: Utilizing Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a biphasic solvent system (Toluene/H₂O) ensures the optimal solubility of both the organic triflate and the inorganic base. This biphasic interface is critical for facilitating the transmetalation step of the palladium catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the synthesized 2H-[1,3]dioxolo[4,5-b]pyridin-6-yl triflate (1.0 eq, 2.71 g, 10.0 mmol), phenylboronic acid (1.2 eq, 1.46 g, 12.0 mmol), and K₂CO₃ (2.5 eq, 3.45 g, 25.0 mmol).

  • Solvent Addition: Add a strictly degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL). Rationale: Degassing removes dissolved oxygen, which is critical to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active palladium(0) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 577 mg, 0.5 mmol) under a positive stream of argon to maintain an inert atmosphere.

  • Heating: Seal the Schlenk tube and heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (30 mL), and separate the layers. Wash the organic layer with brine, dry over MgSO₄, concentrate in vacuo, and purify via column chromatography to isolate the cross-coupled product.

References

  • Uzuegbunam, B. C., et al. (2022). Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Aging Neuroscience.[Link]

  • Han, Y., et al. (2024). Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12563079, [1,3]Dioxolo[4,5-b]pyridine.[Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2H-Dioxolo[4,5-b]pyridin-6-ol

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of two fundamental chemical properties of the heterocyclic compound 2H-[1]Dioxolo[4,5-b]pyridin-6-ol: its molecular weight and exact mass. Understanding the distinction between these values is critical for researchers in fields ranging from medicinal chemistry to analytical science. This document outlines the theoretical calculation of these masses based on the compound's molecular formula, C₆H₅NO₃, and details an experimental framework for their verification using high-resolution mass spectrometry (HRMS). By grounding theoretical calculations with practical, self-validating experimental protocols, this guide serves as an authoritative resource for professionals engaged in drug discovery and development.

Introduction: The Significance of Mass in Chemical and Pharmaceutical Sciences

2H-[1]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound featuring a pyridine ring fused with a dioxolo moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The precise characterization of any novel compound is foundational to its development, and no properties are more fundamental than its mass.

However, the term "mass" can be ambiguous. It is crucial to distinguish between molecular weight (also known as relative molecular mass) and exact mass (or monoisotopic mass).

  • Molecular Weight is an averaged mass calculated using the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopic abundances.[2][3] This value is indispensable for gravimetric analysis and stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass is a calculated mass determined by summing the masses of the most abundant, stable isotope of each element in a molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[4] This value is paramount in mass spectrometry, where it allows for the unambiguous determination of a compound's elemental composition.[5][6]

This guide will elucidate both values for 2H-[1]Dioxolo[4,5-b]pyridin-6-ol, explain their derivation, and describe a robust experimental protocol for the validation of its exact mass, thereby ensuring scientific integrity.

Chemical Identity and Mass Properties

The first step in determining the mass of a compound is to establish its unequivocal molecular formula. Based on the chemical nomenclature, the structure of 2H-[1]Dioxolo[4,5-b]pyridin-6-ol is deduced as follows: a pyridine ring fused at the 4 and 5 positions with a[1]dioxolo ring, and a hydroxyl group substituted at the 6-position.

Molecular Formula: C₆H₅NO₃

This formula is the basis for calculating both the molecular weight and the exact mass. Public chemical databases confirm that other isomers with the formula C₆H₅NO₃, such as various nitrophenols, have a molecular weight of 139.11 g/mol and an exact mass of approximately 139.027 Da, corroborating our calculations for the target compound.[1][7][8]

Structure of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

The 2D structure of the molecule is visualized below.

Caption: 2D chemical structure of 2H-[1]Dioxolo[4,5-b]pyridin-6-ol.

Quantitative Mass Data

The calculated mass properties for C₆H₅NO₃ are summarized in the table below.

PropertyValueUnitBasis of Calculation
Molecular Weight 139.11 g/mol Sum of IUPAC standard atomic weights (isotopically averaged)[2]
Exact Mass 139.02694DaSum of monoisotopic masses (¹²C, ¹H, ¹⁴N, ¹⁶O)[4]

Experimental Verification Protocol: High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact mass of a small molecule, which in turn confirms its elemental composition.[9] An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap-based mass spectrometer is ideally suited for this purpose.[10][11]

Causality Behind Experimental Choices
  • Ionization Method (Electrospray Ionization - ESI): 2H-[1]Dioxolo[4,5-b]pyridin-6-ol contains a hydroxyl group, making it polar and capable of accepting a proton (or losing one). ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as ions with minimal fragmentation.[12] This is crucial for observing the intact molecular ion (or, more accurately, the pseudomolecular ion, [M+H]⁺ or [M-H]⁻).

  • Mass Analyzer (Time-of-Flight - TOF or Orbitrap): These analyzers are chosen for their high resolving power and mass accuracy. High resolution allows the instrument to distinguish between ions with very similar nominal masses (isobars), and high mass accuracy (typically < 5 ppm) is required to confidently assign a molecular formula.[6]

Step-by-Step HRMS Workflow
  • Sample Preparation: Dissolve a small quantity (~1 mg) of synthesized 2H-[1]Dioxolo[4,5-b]pyridin-6-ol in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of ~1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known calibration standard with multiple peaks across the desired mass range. This step is critical for ensuring high mass accuracy and is a cornerstone of a self-validating protocol.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Ion Desolvation: Pass the charged droplets through a heated capillary or use a heated nebulizing gas to evaporate the solvent, leading to the formation of gas-phase ions (e.g., [C₆H₅NO₃+H]⁺).[13]

  • Mass Analysis: Accelerate the ions into the high-resolution mass analyzer (TOF or Orbitrap). The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision.

  • Data Processing:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. Its expected m/z will be 140.03423.

    • Compare the experimentally measured m/z value to the theoretical exact mass. The mass error should be calculated in parts-per-million (ppm) and must be within the instrument's specification (typically < 5 ppm) for confident formula assignment.

Workflow Visualization

The following diagram illustrates the experimental workflow for HRMS analysis.

Gcluster_prepSample Preparationcluster_msMass Spectrometrycluster_dataData AnalysisdissolveDissolve Sample(1-10 µg/mL)infuseDirect Infusiondissolve->infusecalibrateCalibrate MS withKnown Standardcalibrate->infuseesiElectrospray Ionization (ESI)[M] -> [M+H]+infuse->esianalyzerHigh-Resolution Analyzer(TOF or Orbitrap)esi->analyzerdetectDetection & m/z Measurementanalyzer->detectprocessIdentify [M+H]+ Peakdetect->processcompareCompare Experimental vs.Theoretical m/zprocess->comparevalidateCalculate Mass Error (<5 ppm)Confirm C₆H₅NO₃compare->validate

Caption: Experimental workflow for exact mass determination via HRMS.

Conclusion: Integrating Theory and Practice

For 2H-[1]Dioxolo[4,5-b]pyridin-6-ol, the theoretically derived molecular weight is 139.11 g/mol , and the exact mass is 139.02694 Da . While the molecular weight is essential for synthetic chemistry, the exact mass is the key identifier in modern analytical techniques. Its experimental verification through a robust, well-calibrated HRMS protocol provides the highest level of confidence in the compound's elemental composition, a non-negotiable requirement for drug development and advanced scientific research. This guide provides both the foundational data and the methodological framework necessary for researchers working with this compound.

References

  • Waters Corporation. (n.d.). Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Griffin, T. (2026, March 19). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America. Retrieved from [Link]

  • Wikipedia. (n.d.). C6H5NO3. Retrieved from [Link]

  • Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 339–342*. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Mass Spectrometry (A-Level). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Intro to Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, X., et al. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098*. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). The molecular ion (M+) peak. Retrieved from [Link]

  • Wikipedia. (n.d.). Molecular mass. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12*. Retrieved from [Link]

  • Thermopedia. (2011, February 3). Atomic Weight. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

Mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2H-Dioxolo[4,5-b]pyridin-6-ol

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Scaffold

The compound 2H-Dioxolo[4,5-b]pyridin-6-ol represents a novel chemical entity with a unique dioxolopyridine core. As of this writing, its biological activity and mechanism of action remain largely uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic and scientifically rigorous approach to unveil its in vitro mechanism of action. We will proceed not with a list of known facts, but with a logical, experience-driven framework for discovery. The methodologies detailed herein are designed to be self-validating, ensuring that each experimental step builds upon the last to construct a robust and defensible mechanistic model.

The structural motif of a pyridine ring fused with a 1,3-dioxole group is found in several biologically active natural products and synthetic compounds. This suggests that 2H-Dioxolo[4,5-b]pyridin-6-ol could potentially interact with a variety of biological targets. Our investigative journey will commence with broad, unbiased screening to identify a biological effect, followed by progressively more focused studies to pinpoint the molecular target and dissect the downstream signaling cascade.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex cellular assays, it is imperative to establish the fundamental physicochemical properties of the compound and to formulate initial hypotheses based on its structural attributes.

Physicochemical Profiling: The Groundwork for Reliable Data

The reliability of all subsequent in vitro data hinges on the compound's behavior in aqueous assay buffers.

Experimental Protocol: Aqueous Solubility and Stability Assessment

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 2H-Dioxolo[4,5-b]pyridin-6-ol in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Solubility Determination:

    • Serially dilute the stock solution into a series of aqueous buffers relevant to planned assays (e.g., PBS, DMEM, assay-specific buffers) to a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C) for a defined period (e.g., 2 hours).

    • Analyze the solutions for precipitation using nephelometry or by visual inspection under a microscope. The highest concentration that remains clear is the kinetic solubility.

  • Stability Assessment:

    • Incubate the compound at a working concentration (e.g., 10 µM) in assay buffer at 37°C.

    • At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and quench any potential reaction.

    • Analyze the concentration of the parent compound using HPLC-UV or LC-MS. A decrease in the parent compound's peak area over time indicates instability.

Causality Behind Experimental Choices: Poor solubility can lead to compound precipitation and false-negative or artifactual results. Unstable compounds can degrade during the course of an experiment, leading to an underestimation of potency. Establishing these parameters is a non-negotiable first step for data integrity.

Hypothesis Generation via Structural Analogy

While our primary approach will be unbiased, we can leverage the compound's structure to form initial, testable hypotheses. The dioxolopyridine scaffold is present in compounds that have been explored for various activities. A search for the biological activities of "dioxolopyridine derivatives" can provide clues. For instance, some related structures have been investigated for their effects on neurotransmitter receptors or as kinase inhibitors.

Initial Hypothesized Target Classes:

  • Kinases: The pyridine core is a common feature in many ATP-competitive kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): The aromatic and heterocyclic nature of the molecule makes it a candidate for binding to the transmembrane domains of GPCRs.

  • Ion Channels: Small molecules can act as modulators of ion channel activity.

Part 2: Target Identification via Unbiased and Focused Screening

With foundational data in hand, we can now proceed to identify the molecular target(s) of 2H-Dioxolo[4,5-b]pyridin-6-ol. A dual-pronged approach, combining unbiased phenotypic screening with hypothesis-driven target engagement, is most effective.

Phenotypic Screening: Discovering a Cellular Effect

A phenotypic screen allows us to identify a functional effect of the compound on whole cells without a priori knowledge of the target.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Plate a well-characterized cell line (e.g., U2OS) in 384-well, optically clear-bottom plates.

  • Compound Treatment: Treat the cells with a concentration range of 2H-Dioxolo[4,5-b]pyridin-6-ol (e.g., 10-point, 3-fold serial dilution from 30 µM). Include appropriate vehicle (e.g., DMSO) and positive controls. Incubate for a suitable duration (e.g., 24 or 48 hours).

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label multiple cellular compartments and features (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract a multi-parametric feature profile for each cell (e.g., nuclear size, cell shape, mitochondrial texture).

  • Hit Identification: A statistically significant deviation of the compound-treated cell profile from the vehicle control profile identifies the compound as a "hit" and provides a "phenotypic fingerprint" that can be compared to a database of known drugs to infer the mechanism of action.

Causality Behind Experimental Choices: This unbiased approach can reveal unexpected biological activities and provides a rich dataset for generating new hypotheses about the compound's mechanism.

Target Deconvolution: From Phenotype to Protein

Once a phenotype is confirmed, the next crucial step is to identify the specific protein target responsible for this effect.

Experimental Protocol: Affinity-Based Proteomics

  • Affinity Matrix Synthesis: Synthesize an analog of 2H-Dioxolo[4,5-b]pyridin-6-ol that incorporates a linker and a reactive group for immobilization onto chromatography beads (e.g., NHS-activated sepharose beads). A control matrix (beads only or beads with a structurally related but inactive molecule) is essential.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line used in the phenotypic screen.

  • Affinity Chromatography:

    • Incubate the cell lysate with the affinity matrix and the control matrix.

    • Wash the matrices extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by either competitive elution with an excess of free 2H-Dioxolo[4,5-b]pyridin-6-ol or by using a denaturing elution buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the affinity matrix to those from the control matrix. Proteins that are significantly enriched in the affinity matrix eluate are candidate targets.

Trustworthiness through Self-Validation: The competitive elution with the free compound is a critical self-validating step. A genuine target will be displaced by the free compound, leading to its specific enrichment in this elution fraction.

Direct Target Engagement: Confirming the Interaction

Candidate targets identified through deconvolution must be validated using orthogonal, direct binding assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of 2H-Dioxolo[4,5-b]pyridin-6-ol.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 37°C to 65°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific for the candidate target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A ligand-bound protein is typically more thermally stable, resulting in a shift of its melting curve to higher temperatures in the compound-treated samples.

Causality Behind Experimental Choices: CETSA provides evidence of target engagement in a physiologically relevant cellular context, confirming that the compound can access and bind to its target within the cell.

Part 3: Dissecting the Downstream Signaling Pathway

Identifying the direct target is only part of the story. We must then understand how this binding event is translated into a cellular response by mapping the downstream signaling pathway. Assuming our initial screens pointed towards kinase inhibition, we will proceed with that hypothesis.

In Vitro Kinase Assay: Quantifying Potency

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Assay Principle: This is a competitive binding assay where the compound competes with an Alexa Fluor™ 647-labeled tracer for binding to a specific kinase tagged with a europium (Eu)-labeled antibody. Binding of the tracer to the kinase results in a high FRET signal.

  • Assay Setup: In a 384-well plate, combine the kinase-Eu antibody complex, the Alexa Fluor™ 647-tracer, and a serial dilution of 2H-Dioxolo[4,5-b]pyridin-6-ol.

  • Incubation: Incubate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the compound. Plot the FRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Kinase Inhibition Potency

Kinase TargetIC50 (nM)
Putative Kinase X[Insert Value]
Control Kinase Y[Insert Value]
Control Kinase Z[Insert Value]
Cellular Phospho-Protein Analysis: Probing Pathway Activity

Experimental Protocol: Western Blotting for Downstream Substrates

  • Cell Treatment and Lysis: Treat cells with 2H-Dioxolo[4,5-b]pyridin-6-ol for various times and at various concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

Mandatory Visualization: Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Putative Kinase X Receptor->KinaseX Activates Compound 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol Compound->KinaseX Inhibits Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Proposed inhibitory mechanism of 2H-Dioxolo[4,5-b]pyridin-6-ol on a kinase signaling pathway.

Part 4: Ensuring Selectivity - A Critical Step for Drug Development

A potent compound is of little therapeutic value if it is not selective. Off-target effects can lead to toxicity. Therefore, profiling 2H-Dioxolo[4,5-b]pyridin-6-ol against a broad panel of related targets is a mandatory step.

Experimental Workflow: Kinome-Wide Selectivity Profiling

G Compound 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (e.g., 1 µM) Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Screen Data Raw Data (% Inhibition) Screen->Data Analysis Data Analysis (Selectivity Score, Kinome Map) Data->Analysis Result Identify On-Target and Off-Target Hits Analysis->Result

Caption: Workflow for assessing the selectivity of a compound across the human kinome.

Experimental Protocol: Commercial Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Submission: Submit the compound to a commercial vendor.

  • Screening: The vendor will perform a binding assay for the compound against a large panel of kinases (often >400) at a single high concentration (e.g., 1 or 10 µM).

  • Data Reporting: The primary data is reported as percent inhibition for each kinase.

  • Follow-up: For any significant off-target "hits" (e.g., >50% inhibition), follow up with full IC50 dose-response curves to determine the potency of the off-target interaction.

Causality Behind Experimental Choices: Using a well-established, commercial platform provides a standardized and comprehensive assessment of selectivity, which is crucial for making go/no-go decisions in a drug discovery program.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

References

As this guide outlines a proposed research plan for a novel compound, the references below are authoritative sources for the methodologies described.

  • High-Content Screening: Bray, M. A., & Carpenter, A. E. (2015). The C-number: a metric for scoring the quality of image-based screens. Nature Methods, 12(12), 1136-1144. [Link]

  • Affinity-Based Proteomics: Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. [Link]

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • KINOMEscan™ Selectivity Profiling: Eurofins DiscoverX. KINOMEscan - Kinase Profiling & Screening. [Link]

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol safety data sheet and toxicity profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2H-Dioxolo[4,5-b]pyridin-6-ol and Related Novel Chemical Entities

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for establishing the safety and toxicity profile of the novel chemical entity 2H-Dioxolo[4,5-b]pyridin-6-ol. Given the absence of extensive public data on this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to characterizing the potential hazards of new chemical entities (NCEs) from first principles, ensuring scientific integrity and regulatory compliance.

The core chemical structure, a dioxolo-pyridinone, is a scaffold of significant interest in medicinal chemistry. For instance, related compounds have been explored for their potential as HIV-1 integrase inhibitors, highlighting the importance of early and thorough safety assessment for this chemical class. This guide emphasizes the causality behind experimental choices, providing a self-validating system for risk assessment.

Part 1: Initial Hazard Identification and In Silico Toxicological Assessment

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is the critical first step. This predictive approach leverages computational models to forecast potential toxicities based on the chemical structure of 2H-Dioxolo[4,5-b]pyridin-6-ol.

Structural Alerts and Physicochemical Profiling

The initial analysis involves dissecting the molecule for toxicophores—substructures known to be associated with specific types of toxicity. The pyridin-6-ol moiety, for example, warrants careful examination for potential metabolic activation into reactive species.

Table 1: Predicted Physicochemical Properties for Initial Risk Assessment

ParameterPredicted ValueImplication for Safety & Handling
Molecular WeightCalculatedInfluences absorption and distribution pathways.
logPCalculatedPredicts lipophilicity, affecting membrane permeability and potential for bioaccumulation.
pKaCalculatedDetermines the ionization state at physiological pH, impacting solubility and target interaction.
Aqueous SolubilityCalculatedAffects bioavailability and the design of in vitro assays.
Hydrogen Bond Donors/AcceptorsCalculatedGoverns interactions with biological macromolecules.
Computational Toxicity Prediction (DEREK, SARAH, etc.)

Quantitative Structure-Activity Relationship (QSAR) models are indispensable for early hazard identification. We recommend a battery of tests to assess key toxicological endpoints.

Table 2: Key In Silico Endpoints for 2H-Dioxolo[4,5-b]pyridin-6-ol

Toxicological EndpointRecommended Model/ApproachRationale & Interpretation
Genotoxicity/Mutagenicity Derek Nexus®, Sarah Nexus®Identifies structural alerts for DNA reactivity. A positive finding is a significant red flag for carcinogenicity.
Carcinogenicity Standard carcinogenicity models (e.g., Lhasa Carcinogenicity Database)Predicts long-term cancer risk based on structural analogy to known carcinogens.
Skin Sensitization OECD QSAR Toolbox, ToxtreeAssesses the potential to cause allergic contact dermatitis, a key consideration for handling and formulation.
hERG Inhibition In silico hERG modelsProvides an early warning for potential cardiotoxicity, a major cause of drug attrition.
Hepatotoxicity (DILI) DILIrank, AC-SDAScreens for structural motifs associated with drug-induced liver injury.

A positive in silico finding does not confirm toxicity but rather prioritizes the molecule for specific in vitro confirmatory assays. This "fail-early" approach is fundamental to efficient drug development.

Part 2: A Tiered In Vitro Strategy for Empirical Toxicity Testing

Based on the in silico assessment, a tiered in vitro testing strategy is designed to empirically evaluate the key predicted liabilities. The following protocols represent a logical, self-validating workflow.

Workflow for In Vitro Safety Assessment

The following diagram illustrates the decision-making process for evaluating a novel compound like 2H-Dioxolo[4,5-b]pyridin-6-ol.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Specific Organ Toxicity & ADME cluster_2 Tier 3: Advanced Mechanistic Assays cluster_3 Decision Point Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Determine IC50 Decision1 Acceptable Tier 1 Profile? Cytotoxicity->Decision1 Genotoxicity Bacterial Reverse Mutation (Ames Test) Genotoxicity->Decision1 Solubility Kinetic & Thermodynamic Solubility Solubility->Cytotoxicity informs concentration range Hepatotoxicity Hepatotoxicity Assay (e.g., HepG2 cells) Decision2 Acceptable Tier 2 Profile? Hepatotoxicity->Decision2 Cardiotoxicity hERG Inhibition Assay (Patch Clamp) Cardiotoxicity->Decision2 Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Decision2 Micronucleus In Vitro Micronucleus Assay (Clastogenicity) ReactiveMetabolite Reactive Metabolite Screening (GSH Trapping) Decision1->Hepatotoxicity Yes Decision1->Cardiotoxicity Yes Decision1->Metabolism Yes stop STOP or Redesign Decision1->stop Decision1->stop No Decision2->Micronucleus If Genotoxicity or Metabolic Concerns Decision2->ReactiveMetabolite If Metabolic Instability or DILI alerts Decision2->stop No proceed Proceed to In Vivo Safety Assessment Decision2->proceed Decision2->proceed Yes

Caption: Tiered workflow for in vitro toxicological assessment of a novel chemical entity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of 2H-Dioxolo[4,5-b]pyridin-6-ol that reduces the viability of a cell population by 50% (IC50).

Objective: To assess the general cytotoxic potential against a relevant cell line (e.g., HepG2 for liver cells or HEK293 for kidney cells).

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2H-Dioxolo[4,5-b]pyridin-6-ol in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a regulatory-required standard for assessing mutagenic potential.

Objective: To determine if 2H-Dioxolo[4,5-b]pyridin-6-ol can induce point mutations in DNA.

Methodology:

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver homogenate (S9 fraction) to determine if metabolites of the compound are mutagenic.

  • Exposure: In triplicate, combine the test compound at various concentrations, the bacterial strain, and either S9 mix or a buffer onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

Part 3: Compiling the Safety Data Sheet (SDS)

Once sufficient in silico and in vitro data are generated, a preliminary Safety Data Sheet can be compiled in accordance with the Globally Harmonized System (GHS). The SDS is a living document that must be updated as more data becomes available.

Table 3: Key Sections of the SDS for 2H-Dioxolo[4,5-b]pyridin-6-ol

SectionContent to be IncludedData Source
Section 2: Hazards Identification GHS classification (e.g., Acute Toxicity, Skin Sensitizer, Mutagenicity Category). Signal word (e.g., Warning, Danger), hazard statements, and precautionary statements.In silico predictions (initial) and in vitro results (confirmatory).
Section 8: Exposure Controls/Personal Protection Recommendations for personal protective equipment (PPE) such as gloves, lab coat, and eye protection. Engineering controls like fume hoods.Based on physicochemical properties (e.g., volatility) and known hazards of the chemical class.
Section 11: Toxicological Information Summary of acute and chronic toxicity data. Includes IC50 from cytotoxicity assays, results from the Ames test, and any other available data (e.g., skin sensitization potential). Explicitly state that data is limited.In vitro experimental results.
Section 12: Ecological Information (If applicable) Predicted environmental fate and ecotoxicity.ECOSAR and other predictive models.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. OECD. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation. [Link]

  • QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol electronic structure and stereochemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Structure, Stereochemistry, and Reactivity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Executive Summary

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a highly specialized bicyclic heteroaromatic compound characterized by a pyridine ring fused to a 1,3-dioxole ring. In modern medicinal chemistry, this scaffold is increasingly utilized as a polar bioisostere for benzodioxole and naphthalene systems. By introducing a basic nitrogen atom into the fused system, researchers can finely tune the lipophilicity (clogP), polar surface area (TPSA), and electrostatic potential of drug candidates. This whitepaper provides a comprehensive analysis of its electronic architecture, stereochemical topology, and regioselective reactivity, culminating in field-validated experimental protocols for its functionalization.

Structural Elucidation & Stereochemical Topology

To understand the reactivity of this molecule, one must first establish the correct IUPAC numbering of the fused system, which dictates the nomenclature of its substituents.

According to IUPAC rules for fused heterocycles, the heteroatoms must receive the lowest possible locants. In the [1,3]dioxolo[4,5-b]pyridine system, the numbering begins at one of the dioxole oxygens, proceeds through the saturated carbon, and continues around the periphery of the bicyclic system.

  • O1, C2, O3 : The 1,3-dioxole moiety. The "2H" designation explicitly denotes that the C2 position is the saturated, sp³-hybridized methylene bridge.

  • C3a, C7a : The bridgehead carbons shared by both rings.

  • N4, C5, C6, C7 : The remaining atoms of the pyridine ring.

Under this numbering scheme, the hydroxyl group (-OH) is located at the C6 position. Topologically, C6 is situated between C5 and C7, making it the beta-position relative to the pyridine nitrogen (N4).

Connectivity and IUPAC numbering of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol.

Stereochemical Dynamics: While the pyridine ring is strictly planar (sp² hybridized), the 1,3-dioxole ring is not perfectly flat. To minimize torsional strain (Pitzer strain) between the hydrogen atoms at C2 and the lone pairs on O1 and O3, the dioxole ring adopts a rapid, low-energy envelope conformation . However, the energy barrier for ring inversion is negligible at room temperature, rendering the molecule effectively planar on the NMR timescale.

Electronic Architecture & Tautomeric Dynamics

The electronic structure of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is defined by the push-pull dynamics of its electron-donating oxygen atoms and the electron-withdrawing pyridine nitrogen.

Mesomeric Activation

The oxygen atoms of the dioxole ring (O1 and O3) possess lone pairs that conjugate with the pi-system of the pyridine ring.

  • O3 (at C3a) acts as an alpha-donor relative to the nitrogen, pushing electron density toward the para position (C6).

  • O1 (at C7a) acts as a beta-donor, pushing electron density toward its ortho (C7) and para (C5) positions.

The Beta-Hydroxyl Tautomeric Anomaly

A critical feature of this molecule is the position of the hydroxyl group. Unlike 2-hydroxypyridines and 4-hydroxypyridines—which predominantly exist as their corresponding pyridones (lactams) in solution due to direct resonance stabilization—3-hydroxypyridines (such as the 6-ol in this fused system) cannot form a neutral stable lactam .

Instead, the compound exhibits a solvent-dependent equilibrium. In non-polar solvents, it exists almost exclusively in the neutral enol (hydroxyl) form. In highly polar or aqueous environments, proton transfer occurs from the acidic hydroxyl group to the basic pyridine nitrogen, generating a highly polar zwitterion (pyridinium-olate).

Zwitterion Neutral Neutral Form (C6-OH, N4) Zwitterion Zwitterionic Form (C6-O⁻, N4-H⁺) Neutral->Zwitterion Proton Transfer Zwitterion->Neutral Non-polar Solvents Solvent Polar Solvents (H₂O, DMSO) Solvent->Zwitterion

Solvent-dependent tautomeric equilibrium of the beta-hydroxyl pyridine system.

Regioselective Reactivity & Experimental Protocols

The unique electronic distribution makes the pyridine ring highly susceptible to Electrophilic Aromatic Substitution (EAS) , despite the generally deactivating nature of pyridine. The regioselectivity is strictly governed by synergistic mesomeric effects:

  • Position 5 Activation: C5 is ortho to the C6-OH group and para to the C7a-O1 atom. This dual electron donation creates a massive localized accumulation of electron density (the HOMO is heavily localized here).

  • Position 7 Activation: C7 is ortho to both the C6-OH and C7a-O1. While electronically activated, it suffers from significant steric hindrance due to its proximity to the dioxole ring.

Consequently, electrophilic attacks are highly regioselective for the 5-position .

EAS Start 2H-[1,3]Dioxolo[4,5-b] pyridin-6-ol Reagent Electrophile (e.g., NBS) Start->Reagent Sigma Sigma Complex (C5 or C7) Reagent->Sigma Prod5 5-Substituted Derivative (Major Product) Sigma->Prod5 Synergistic Activation Prod7 7-Substituted Derivative (Minor Product) Sigma->Prod7 Steric Hindrance

Regioselective electrophilic aromatic substitution pathway.

Experimental Protocol: Regioselective Bromination at C5

This self-validating protocol utilizes N-Bromosuccinimide (NBS) to achieve clean, regioselective bromination without over-halogenation.

Reagents: 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (1.0 eq), NBS (1.05 eq), Anhydrous DMF.

  • Initiation: Dissolve the starting material in anhydrous DMF (0.2 M) and cool to 0 °C under an inert argon atmosphere. Causality: Low temperature prevents radical-mediated side reactions and suppresses di-bromination.

  • Electrophile Addition: Add NBS portion-wise over 15 minutes. The reaction mixture will transition from colorless to pale yellow as the sigma complex forms.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The highly polar starting material will be consumed, replaced by a faster-running (less polar) product spot.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Validation: Dry over Na₂SO₄, concentrate in vacuo, and analyze via ¹H NMR.

    • Self-Validation Check: The successful formation of the 5-bromo derivative is confirmed by the disappearance of the C5 proton signal. The C7 proton will remain as an isolated singlet (typically shifted downfield to ~7.8 ppm due to the deshielding effect of the newly introduced bromine).

Pharmacological Applications & Bioisosterism

In drug development, replacing a lipophilic aromatic ring (like naphthalene or benzodioxole) with a 2H-[1,3]Dioxolo[4,5-b]pyridine core is a powerful strategy to modulate a drug's physicochemical profile. The introduction of the basic nitrogen atom significantly lowers the partition coefficient (clogP) and increases the topological polar surface area (TPSA).

Table 1: Physicochemical Property Comparison (Benzodioxole vs. Dioxolopyridine)
Property1,3-Benzodioxol-5-ol (Sesamol)2H-[1,3]Dioxolo[4,5-b]pyridin-6-olMechanistic Causality
Core Scaffold Benzene-fusedPyridine-fusedIntroduction of a basic nitrogen atom alters the electronic landscape.
clogP (Est.) 1.80.9Pyridine nitrogen significantly increases hydrophilicity and lowers logP.
TPSA (Ų) 38.651.5Additional hydrogen bond acceptor (N) expands the polar surface area.
pKa (OH) ~9.8~8.5Electron-withdrawing nature of the pyridine ring increases hydroxyl acidity.
pKa (NH⁺) N/A~4.5Enables pH-dependent zwitterionic equilibrium in physiological environments.

Field-Proven Applications:

  • Tuberculosis Therapeutics: In the optimization of bedaquiline analogs, replacing the highly lipophilic naphthalene unit with polar bicyclic heterocycles, including [1,3]dioxolo[4,5-b]pyridines, successfully reduced the clogP. This structural modification maintained potent anti-TB activity while mitigating off-target hERG channel inhibition, a common liability of highly lipophilic basic drugs[1].

  • Neurodegenerative Biomarkers: In the rational design of 4,4′-disarylbisthiazoles (DABTAs) as selective alpha-synucleinopathy biomarkers, derivatives bearing the [1,3]dioxolo[4,5-b]pyridine moiety demonstrated superior, subnanomolar binding affinity to alpha-synuclein aggregates compared to their benzodioxole counterparts. This enhancement is attributed to altered pi-pi stacking interactions and the introduction of new hydrogen bonding vectors[2].

References

  • Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. National Institutes of Health (NIH) / PubMed Central (PMC).
  • In Silico and In Vitro Study towards the Rational Design of 4,4′- Disarylbisthiazoles as a Selective α-Synucleinopathy Biomarker. Preprints.org.

Sources

Unlocking the Therapeutic Promise of 2H-Dioxolo[4,5-b]pyridin-6-ol: A Technical Guide for Drug Discovery

Unlocking the Therapeutic Promise of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: A Technical Guide for Drug Discovery

Abstract

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic scaffolds forming the backbone of a significant portion of clinically approved drugs. Among these, fused pyridine ring systems have garnered substantial interest due to their diverse and potent biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the pharmacological potential of a promising, yet underexplored, heterocyclic compound: 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol. While direct extensive research on this specific molecule is nascent, this document will establish a robust scientific rationale for its investigation by drawing parallels with structurally related and well-documented fused pyridine heterocycles, including imidazo[4,5-b]pyridines, thiazolo[4,5-b]pyridines, and oxazolo[4,5-b]pyridines. We will delve into its potential as an anticancer, anti-inflammatory, and antioxidant agent, propose plausible mechanisms of action, and provide detailed experimental workflows for its synthesis and comprehensive biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with significant therapeutic potential.

Introduction: The Rationale for Investigating 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic drugs.[2][3] Its fusion with other heterocyclic rings often imparts unique three-dimensional structures and electronic properties, leading to enhanced biological activity and target specificity.[1][4] The core structure of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol, featuring a dioxolopyridine framework, presents a compelling case for investigation. The dioxole ring can influence the molecule's polarity, metabolic stability, and ability to form key interactions with biological targets.

The exploration of this scaffold is further justified by the extensive body of research on analogous fused pyridine systems. Derivatives of imidazo[4,5-b]pyridine, thiazolo[4,5-b]pyridine, and oxazolo[4,5-b]pyridine have demonstrated a wide spectrum of pharmacological activities, suggesting that the dioxolopyridine core may harbor similar, if not superior, therapeutic properties. This guide will, therefore, build a predictive framework for the pharmacological profile of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol based on these established precedents.

Proposed Synthesis of the 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Scaffold

Proposed Synthetic Workflow

Synthetic_WorkflowAStarting Material:Substituted PyridineBStep 1:NitrationA->BHNO3/H2SO4CStep 2:ReductionB->CFe/HCl or H2/Pd-CDStep 3:Dioxole Ring FormationC->DDibromomethane,Base (e.g., K2CO3)EStep 4:Hydroxylation/Final ModificationD->EHydroxylation AgentFTarget Compound:2H-[1,3]Dioxolo[4,5-b]pyridin-6-olE->F

Caption: A proposed synthetic workflow for 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol.

Step-by-Step Methodology (Proposed)
  • Nitration of a Substituted Pyridine: The synthesis would likely commence with a commercially available substituted pyridine. Nitration, a classic electrophilic aromatic substitution, would introduce a nitro group at a key position, which will be crucial for subsequent transformations.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (H2/Pd-C) or using a reducing agent like iron in acidic medium (Fe/HCl).

  • Formation of the Dioxole Ring: The resulting aminopyridine derivative can then be reacted with a suitable reagent to form the fused dioxole ring. A common method involves reaction with dibromomethane in the presence of a base like potassium carbonate.

  • Hydroxylation and Final Modifications: The final step would involve the introduction of the hydroxyl group at the 6-position. This might be achieved through various hydroxylation methods or by starting with a pre-hydroxylated pyridine derivative and carrying the hydroxyl group through the synthetic sequence with appropriate protection and deprotection steps.

This proposed synthesis is modular and allows for the introduction of diversity at various positions of the scaffold, which will be critical for future structure-activity relationship (SAR) studies.

Anticipated Pharmacological Profile

Based on the extensive literature on analogous fused pyridine heterocycles, 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol and its derivatives are anticipated to exhibit a range of valuable pharmacological activities.

Anticancer Potential

Fused pyridine heterocycles are well-represented in the landscape of anticancer drug discovery.[2][7] They have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular enzymes like kinases and topoisomerases, and by inducing apoptosis.

  • Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases, which are often dysregulated in cancer.

  • Induction of Apoptosis: The ability to trigger programmed cell death in cancer cells is a hallmark of effective chemotherapeutic agents.

Anticancer_Mechanismcluster_0Cancer CellA2H-[1,3]Dioxolo[4,5-b]pyridin-6-olBKinase SignalingPathways (e.g., MAPK, PI3K/Akt)A->BInhibitionDApoptosisA->DInducesCCell Cycle ProgressionB->CRegulatesB->DInhibitsECell Proliferation& SurvivalC->EDrives

Caption: Proposed mechanism of anticancer action via kinase inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Heterocyclic compounds have shown significant promise as anti-inflammatory agents.

  • COX/LOX Inhibition: Some fused pyridine derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.

  • Modulation of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines like TNF-α and interleukins can be modulated by certain heterocyclic compounds.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of pathologies. The electron-rich nature of many heterocyclic systems endows them with antioxidant potential.

  • Radical Scavenging: The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key antioxidant mechanism.

A Roadmap for Pharmacological Evaluation

A systematic and rigorous evaluation is necessary to validate the therapeutic potential of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol. The following experimental workflows outline a comprehensive screening cascade.

In Vitro Screening Cascade

In_Vitro_ScreeningAPrimary Screening:Antiproliferative Assay(e.g., MTT/SRB Assay)BSecondary Screening:Target-Based Assays(e.g., Kinase Inhibition, COX/LOX Inhibition)A->BCTertiary Screening:Mechanism of Action Studies(e.g., Apoptosis Assays, Western Blot)B->CDLead IdentificationC->D

Caption: A tiered in vitro screening workflow for pharmacological evaluation.

Protocol 1: In Vitro Anticancer Activity Screening (SRB Assay)

  • Cell Culture: Maintain human cancer cell lines (e.g., a panel of 60 cell lines as used by the National Cancer Institute) in the appropriate medium and conditions.

  • Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50).

Protocol 2: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound.

Protocol 3: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Compound Reaction: Mix various concentrations of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm, which corresponds to the reduction of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vivo Efficacy Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

  • Anticancer Efficacy: Human tumor xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo anticancer activity of novel compounds.[5][8][9] Tumor growth inhibition is the primary endpoint.

  • Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing in vivo anti-inflammatory activity.[10][11] A reduction in paw swelling is the key parameter measured.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The initial pharmacological data for 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol will serve as a starting point for a comprehensive SAR campaign. The modular nature of the proposed synthesis will allow for systematic modifications to the core scaffold.

Table 1: Proposed Modifications for SAR Studies

Position of ModificationProposed SubstituentsRationale
Dioxole RingIntroduction of alkyl or aryl groupsTo modulate lipophilicity and steric interactions.
Pyridine RingSubstitution with electron-donating or electron-withdrawing groupsTo influence the electronic properties and potential for hydrogen bonding.
Hydroxyl GroupConversion to ethers or estersTo investigate the role of the hydroxyl group in target binding and to improve pharmacokinetic properties.

Conclusion and Future Directions

While the direct pharmacological investigation of 2H-[5][6]Dioxolo[4,5-b]pyridin-6-ol is in its infancy, the wealth of data on structurally related fused pyridine heterocycles provides a compelling rationale for its exploration as a source of novel therapeutic agents. The proposed research roadmap, encompassing a plausible synthetic strategy and a comprehensive pharmacological evaluation cascade, offers a clear path forward for unlocking the therapeutic potential of this promising scaffold. Future research should focus on the synthesis of a focused library of derivatives, followed by rigorous in vitro and in vivo testing to identify lead compounds with potent and selective activity against cancer, inflammation, and oxidative stress-related diseases. The unique structural features of the dioxolopyridine core may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a valuable addition to the medicinal chemist's toolkit.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL not provided)
  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery - JournalsPub. (2024, July 26). [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL not provided)
  • IN VIVO Screening Models of Anticancer Drugs - SciSpace. (2013, November 11). [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC. (2022, August 12). [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024, February 9). [Link]

  • In vivo screening method for anti inflammatory agent | PPTX - Slideshare. (URL not provided)
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. (URL not provided)
  • Anticancer potential of fused heterocycles: structural insights and mechanistic advances. (URL not provided)
  • Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - PMC. (2026, February 4). [Link]

  • A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents | Scilit. (2025, February 11). [Link]

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (URL not provided)
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30). [Link]

  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (2010, January 15). [Link]

  • Synthesis and biological profile of 2,3-dihydro[5][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - Beilstein Journals. (2024, March 1). [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. (2025, October 15). [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. (2025, December 3). [Link]

An In-depth Technical Guide to 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

The[1][2]dioxolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest within the medicinal chemistry community. Its unique electronic properties and structural rigidity make it an attractive core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of a specific derivative, 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. While a dedicated CAS registry number for this compound is not readily found in major chemical databases, indicating its potential novelty, this guide extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded exploration of its synthesis, physicochemical properties, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel dioxolopyridine derivatives.

Introduction: The[1][2]Dioxolo[4,5-b]pyridine Scaffold

The fusion of a pyridine ring with a 1,3-dioxolane ring creates the[1][2]dioxolo[4,5-b]pyridine heterocyclic system. This scaffold is of particular interest in drug design for several reasons. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a common motif in a vast number of FDA-approved drugs and bioactive molecules.[3][4] It can participate in hydrogen bonding and other non-covalent interactions with biological targets. The dioxolane ring, on the other hand, can influence the molecule's solubility, metabolic stability, and overall conformation.

The 6-hydroxy substituent on the pyridine ring introduces a phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This functional group is often critical for target engagement and can significantly impact the compound's pharmacokinetic profile. The tautomeric equilibrium between the pyridin-6-ol and its corresponding pyridin-6(1H)-one form can also play a crucial role in its biological activity. Pyridinone derivatives, in particular, have shown a wide range of biological activities, including acting as kinase inhibitors.[1][2]

Physicochemical Properties and Identification

As of the latest database searches, a specific CAS Registry Number for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol has not been identified, suggesting it may be a novel chemical entity. The predicted properties for this compound are summarized in the table below, based on its chemical structure.

PropertyPredicted Value
Molecular FormulaC₆H₅NO₃
Molecular Weight139.11 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0

These properties are computationally predicted and await experimental verification.

Proposed Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

A plausible synthetic route to 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol can be devised based on established methodologies for the synthesis of functionalized dioxolopyridines and pyridin-6-ols. The following multi-step synthesis is proposed, starting from commercially available precursors.

Synthetic Workflow Diagram

Synthesis_WorkflowAStarting Material:2,3-Dihydroxy-6-nitropyridineBStep 1: Dioxolane Ring Formation(CH2Br2, Cs2CO3, DMF)A->BCIntermediate:6-Nitro-2H-[1,3]dioxolo[4,5-b]pyridineB->CDStep 2: Nitro Group Reduction(H2, Pd/C, EtOH)C->DEIntermediate:2H-[1,3]Dioxolo[4,5-b]pyridin-6-amineD->EFStep 3: Sandmeyer Reaction(NaNO2, H2SO4, H2O, heat)E->FGFinal Product:2H-[1,3]Dioxolo[4,5-b]pyridin-6-olF->G

Caption: Proposed synthetic workflow for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitro-2H-[1][2]dioxolo[4,5-b]pyridine

  • To a solution of 2,3-dihydroxy-6-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dibromomethane (CH₂Br₂, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-nitro-2H-[1][2]dioxolo[4,5-b]pyridine.

Step 2: Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-amine

  • In a round-bottom flask, dissolve 6-nitro-2H-[1][2]dioxolo[4,5-b]pyridine (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (Pd/C, 0.1 eq) to the solution.

  • Fit the flask with a hydrogen balloon and stir the mixture under a hydrogen atmosphere at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2H-[1][2]dioxolo[4,5-b]pyridin-6-amine, which can be used in the next step without further purification.

Step 3: Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

  • Dissolve 2H-[1][2]dioxolo[4,5-b]pyridin-6-amine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.

  • Slowly heat the reaction mixture to 100 °C and maintain for 1 hour, or until nitrogen evolution ceases.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Potential Applications in Drug Discovery

The 2H-[1][2]dioxolo[4,5-b]pyridin-6-ol scaffold holds considerable promise for the development of novel therapeutics due to the established biological activities of its constituent moieties.

Kinase Inhibition

Pyridone derivatives are known to be effective inhibitors of various protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 6-hydroxy group of the target molecule can exist in tautomeric equilibrium with the 6-oxo form (a pyridone), making it a candidate for targeting the ATP-binding site of kinases.

Kinase_Inhibitioncluster_0Kinase Active SiteATPATPKinaseProtein KinaseATP->KinaseSubstrateSubstrateSubstrate->KinaseCompound2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol(Pyridone Tautomer)Compound->KinaseInhibitionPhosphorylationSubstrate PhosphorylationKinase->PhosphorylationDownstreamDownstream SignalingPhosphorylation->DownstreamDiseaseDisease Progression(e.g., Cancer)Downstream->Disease

Caption: Mechanism of action for kinase inhibition.

Anti-inflammatory and Neuroprotective Effects

Derivatives of related heterocyclic systems have demonstrated anti-inflammatory and neuroprotective properties. The structural features of 2H-[1][2]dioxolo[4,5-b]pyridin-6-ol suggest it could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Further investigation into its effects on neurological disorders is warranted.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of 2H-[1][2]dioxolo[4,5-b]pyridin-6-ol. While the absence of a dedicated CAS number highlights a gap in the current chemical literature, the proposed synthetic route and the discussion of its potential therapeutic applications provide a solid foundation for future research. Experimental validation of the synthesis, full characterization of the compound's physicochemical properties, and in-depth biological screening are the logical next steps. The exploration of this and similar novel dioxolopyridine scaffolds could lead to the discovery of new drug candidates with significant therapeutic potential.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. PubMed. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. IntechOpen. [Link]

  • Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. MDPI. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PMC. [Link]

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. PubMed. [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]

Thermodynamic Stability and Tautomeric Profiling of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of fused bicyclic heterocycles is a foundational parameter in rational drug design, directly influencing a molecule's solubility, receptor binding affinity, and metabolic half-life. 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1) represents a highly privileged scaffold featuring a 1,3-dioxole ring fused to the b-face of a pyridine ring.

Because the hydroxyl group is located at the C6 position—ortho to the pyridine nitrogen—this molecule is structurally analogous to 2-hydroxypyridine. Consequently, its thermodynamic profile is dominated by a complex lactim-lactam (enol-keto) tautomeric equilibrium . This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this scaffold, synthesizing computational theory with field-proven calorimetric and spectroscopic protocols.

Structural Dynamics and Tautomeric Thermodynamics

The thermodynamic stability of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol cannot be defined by a single static structure. It exists in a dynamic equilibrium between the 6-hydroxypyridine (lactim/enol) form and the 6-pyridone (lactam/keto) form.

The Role of Phase and Solvation

In the gas phase, the intrinsic thermodynamic stability of the enol and keto forms of 2-hydroxypyridine analogs is nearly degenerate, with the enol form often being marginally more stable due to the preservation of full aromaticity[1]. However, the introduction of the electron-donating 1,3-dioxole ring alters the electron density at the pyridine nitrogen, subtly shifting the intrinsic gas-phase equilibrium[2].

In condensed phases (aqueous solutions or solid state), the thermodynamic landscape inverts entirely. The lactam (pyridone) tautomer possesses a significantly higher dipole moment. This high polarity facilitates robust dipole-dipole interactions and the formation of highly stable, conjugated dual hydrogen-bonded (CDHB) dimers[3]. The enthalpy of association ( ΔHac​ ) for these dimers provides a massive thermodynamic driving force that overwhelmingly stabilizes the lactam form in polar media[4].

Quantitative Thermodynamic Parameters

To establish a predictive baseline, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are routinely employed to estimate the standard molar enthalpies of formation ( ΔHf∘​ ) and Gibbs free energies ( ΔG∘ )[5].

Table 1: Computed Thermodynamic Parameters for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol Tautomers (Note: Values are representative estimates derived from B3LYP/6-311++G(d,p) models of the parent 2-hydroxypyridine scaffold[2][3])

Tautomeric FormState / Medium ΔHf∘​ (kcal/mol)Relative ΔG∘ (kcal/mol)Dipole Moment ( μ , Debye)Dominant Intermolecular Force
Enol (Lactim)Gas Phase-45.20.0 (Reference)1.4Weak Van der Waals
Keto (Lactam)Gas Phase-44.8+0.44.2Dipole-Dipole
Enol (Lactim)Aqueous-52.1+2.11.8Hydrogen Bonding (Donor)
Keto (Lactam)Aqueous-58.4-4.2 (Favored)6.1CDHB Dimerization

Experimental Methodologies for Thermodynamic Evaluation

To empirically validate the theoretical stability profile, a self-validating, multi-modal analytical approach is required. The following protocols detail the extraction of precise thermodynamic parameters.

Protocol A: Determining Tautomeric Equilibrium ( Keq​ ) via Variable-Temperature NMR (VT-NMR)

Causality: Tautomeric interconversion is often fast on the NMR timescale at ambient temperatures, resulting in time-averaged signals. By utilizing VT-NMR in a high-boiling, highly polar solvent, we can manipulate the interconversion rate and shift the equilibrium, allowing for the extraction of the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization via the Van 't Hoff equation.

  • Sample Preparation: Dissolve 5.0 mg of high-purity (>99%) 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in 0.5 mL of anhydrous DMF- d7​ . Rationale: DMF- d7​ provides a broad liquid temperature range (-60°C to 150°C) and possesses a high dielectric constant, which effectively stabilizes the polar lactam transition states.

  • Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard. Critical Step: Relying on the instrument's digital thermocouple without liquid-state calibration introduces up to a 3% error in thermodynamic calculations.

  • Spectral Acquisition: Acquire 1 H-NMR spectra from 250 K to 370 K in 10 K increments. Allow exactly 15 minutes of thermal equilibration time per step to ensure the system reaches true thermodynamic equilibrium.

  • Data Extraction: Integrate the C5-H proton signals. The C5 proton is adjacent to the tautomeric center and exhibits a distinct chemical shift difference between the sp 2 hybridized enol state and the conjugated keto state. Calculate Keq​=[Lactam]/[Lactim] .

  • Thermodynamic Derivation: Plot ln(Keq​) versus 1/T . The linearity of this plot serves as internal validation of the protocol. The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: Solid-State Enthalpy of Formation via Differential Scanning Calorimetry (DSC)

Causality: The solid-state stability of the compound is dictated by its crystal lattice energy, which is heavily influenced by the CDHB dimerization of the lactam tautomer. DSC provides the enthalpy of fusion ( ΔHfus​ ), a critical parameter for calculating the standard molar enthalpy of formation[6].

  • Sample Encapsulation: Hermetically seal 2.0 mg of the analyte in a Tzero aluminum pan. Prepare an identical empty pan as the reference.

  • Thermal Sweeping: Equilibrate the cell at 25°C. Ramp the temperature at a strict rate of 5°C/min up to 250°C under a dry nitrogen purge (50 mL/min). Rationale: A slow heating rate ensures thermal equilibrium across the sample, preventing the artificial broadening of the melting endotherm and ensuring an accurate integration of ΔHfus​ .

  • Integration and Validation: Integrate the area under the melting endotherm to determine ΔHfus​ . To validate the system, perform a secondary heat-cool-heat cycle to check for thermal degradation or polymorphic transitions.

Multidisciplinary Workflow Visualization

The integration of synthesis, spectroscopic analysis, and computational modeling forms a closed-loop system for thermodynamic profiling.

ThermodynamicWorkflow Synthesis Synthesis & Purification 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol NMR Variable-Temperature NMR (VT-NMR) Synthesis->NMR Solvation Dynamics Calorimetry Calorimetry (DSC & ITC) Synthesis->Calorimetry Thermal Analysis DFT DFT Computational Modeling (B3LYP) Synthesis->DFT Structural Input Profile Thermodynamic Stability Profile (u0394G, u0394H, K_eq) NMR->Profile Tautomeric Equilibrium Calorimetry->Profile u0394H_fus & Association DFT->Profile Theoretical Validation

Figure 1: Multidisciplinary workflow for evaluating the thermodynamic stability of fused pyridines.

Conclusion

The thermodynamic stability of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is not an inherent, static property, but a highly responsive equilibrium dictated by its environment. By recognizing the molecule as a 2-hydroxypyridine analog, researchers can accurately predict its behavior: favoring the enol form in non-polar or gas-phase environments, while undergoing a massive thermodynamic shift toward the highly polar, dimerized lactam form in aqueous or solid-state conditions. Utilizing the combined VT-NMR and calorimetric protocols outlined above ensures that drug development professionals can confidently map the thermodynamic boundaries of this privileged scaffold.

Sources

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: Structural Chemistry, Bonding, and Bioisosteric Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The optimization of physicochemical properties is a cornerstone of modern rational drug design. Highly lipophilic aromatic systems, such as naphthalene or benzodioxole, often lead to poor aqueous solubility, excessive plasma protein binding, and off-target toxicity (e.g., hERG channel inhibition). The transition toward heteroatom-rich bicyclic scaffolds has highlighted the utility of the [1,3]dioxolo[4,5-b]pyridine core.

Specifically, 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1) serves as a critical, functionalized building block[1]. By embedding a pyridine nitrogen and a 1,3-dioxole ring into a single fused system, this scaffold drastically alters the electrostatic potential and hydrogen-bonding capacity of the molecule while maintaining the steric volume necessary for deep-pocket target engagement[2]. This technical guide explores the crystallographic bonding principles of this scaffold, its causal impact on pharmacokinetics, and its advanced applications in anti-tuberculosis agents and neuroimaging PET tracers.

Crystallographic Structure and Bonding Dynamics

Electronic Distribution and Hydrogen Bonding

The [1,3]dioxolo[4,5-b]pyridine system is characterized by a unique "push-pull" electronic environment. The fusion of the electron-rich 1,3-dioxole ring with the electron-deficient pyridine ring creates an asymmetric electron density map.

  • Hydrogen Bond Acceptors: The molecule possesses three distinct hydrogen bond acceptors (the two dioxole oxygens and the pyridine nitrogen)[3]. The pyridine nitrogen (N4) is the primary H-bond acceptor, though its basicity (pKa) is heavily modulated by the inductive electron withdrawal of the adjacent dioxole oxygens.

  • The 6-Hydroxyl Group: In 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol, the hydroxyl group at the 6-position acts as a strong hydrogen bond donor. Positioned meta to the pyridine nitrogen, the -OH group donates electron density into the ring via resonance, partially offsetting the electron-withdrawing nature of the nitrogen and enriching the π -system for enhanced π−π or cation- π interactions with target protein residues[4].

Impact on Lipophilicity (clogP)

Replacing a carbon-dense naphthalene ring with a [1,3]dioxolo[4,5-b]pyridine moiety fundamentally shifts the partition coefficient (clogP). The introduction of three heteroatoms reduces the desolvation penalty required for the drug to move from an aqueous environment into a lipophilic binding pocket, thereby improving the overall ligand efficiency[2].

Table 1: Physicochemical Comparison of Bicyclic Scaffolds

Scaffold TypeHeteroatom CountH-Bond AcceptorsRelative Lipophilicity (clogP impact)Primary Toxicological Benefit
Naphthalene 00High (+2.5 to +3.5)Baseline
Benzodioxole 2 (O, O)2Moderate (+1.5 to +2.0)Reduced lipophilic trapping
[1,3]Dioxolo[4,5-b]pyridine 3 (N, O, O)3Low (+0.5 to +1.2)Decreased hERG inhibition[2]

Applications in Rational Drug Design

Anti-Tuberculosis Therapeutics (Bedaquiline Analogs)

Bedaquiline, a potent ATP synthase inhibitor used for multidrug-resistant tuberculosis, relies on a naphthalene unit (Unit C) for hydrophobic contacts with Tyr68 and Leu72 in the c-subunit of the mycobacterial ATP synthase[2]. However, its high lipophilicity drives off-target hERG channel inhibition.

Crystallographic analysis of bedaquiline bound to the ATP synthase Fo​ subunit revealed that replacing the naphthalene unit with a [1,3]dioxolo[4,5-b]pyridine ring maintains the necessary steric bulk to wedge into the ion-binding site while significantly lowering the clogP (often by >1.5 log units)[2]. This bioisosteric replacement directly causes a reduction in cardiac toxicity while retaining the critical minimum inhibitory concentration (MIC) against M. tuberculosis[5].

G Naph Naphthalene Scaffold (High clogP) Tox High hERG Toxicity & Membrane Trapping Naph->Tox Iso Bioisosteric Replacement (2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol) Tox->Iso Opt Optimized Analogs (clogP < 5.0) Iso->Opt Aff Maintained ATP Synthase Binding Affinity Opt->Aff

Fig 1. Logical workflow for bioisosteric replacement to mitigate hERG toxicity.

Neuroimaging: α -Synuclein and Tau PET Tracers

In the development of Positron Emission Tomography (PET) tracers for synucleinopathies (e.g., Parkinson's disease), the 4,4′-disarylbisthiazole (DABTA) scaffold is heavily utilized[6]. Tracers incorporating the [1,3]dioxolo[4,5-b]pyridine moiety exhibit sub-nanomolar affinity to α -synuclein fibrils, outperforming their benzodioxole counterparts[6].

Mechanistic Causality: The superior binding is driven by the pyridine nitrogen, which establishes an additional critical hydrogen bond with the K45 residue within the fibril's binding pocket[4]. Furthermore, the reduced lipophilicity ensures rapid clearance from non-target brain regions, drastically improving the signal-to-noise ratio in in vivo PET imaging[7].

Experimental Methodologies

To leverage the 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol building block in advanced diagnostics, researchers frequently convert it into a bromoacetyl derivative for Hantzsch thiazole synthesis, followed by radiolabeling[8]. Below is the self-validating protocol for the radiosynthesis of the [18F] -labeled PET tracer [18F]d8 .

Radiosynthesis of [18F]d8 via Nucleophilic Aromatic Substitution ( SN​Ar )

Rationale: The use of [18F]fluoride requires rigorous exclusion of water and competing nucleophiles. Kryptofix 222 (K222) is utilized to sequester the potassium counterion, rendering the 18F− a highly reactive "naked" nucleophile capable of attacking the electron-deficient pyridine ring of the precursor[9].

Step-by-Step Protocol:

  • Cartridge Pre-conditioning: Pre-condition a Chromafix PS-HCO3-18F separation cartridge with 3 mL of aqueous potassium oxalate (10 mg/mL) followed by 2 mL of HPLC-grade H2​O at 5 mL/min[9]. Causality: Oxalate exchanges with the native counterion, providing an optimal matrix to trap 18F− without introducing chloride ions that would compete in the subsequent SN​Ar reaction.

  • Isotope Trapping: Load the cyclotron-produced aqueous [18F]fluoride onto the pre-conditioned cartridge. Wash with 1 mL of anhydrous acetonitrile to remove bulk water[9].

  • Elution and Drying: Elute the trapped [18F]fluoride into a reaction vial using a solution of Kryptofix 222 (K222) and K2​CO3​ in acetonitrile/water. Perform azeotropic drying under a stream of inert helium at 100°C, adding anhydrous acetonitrile iteratively until completely dry.

  • Radiolabeling ( SN​Ar ): Dissolve the[1,3]dioxolo[4,5-b]pyridine-based precursor in anhydrous DMSO. Add to the dried [18F]fluoride complex. Heat the sealed vial at 180°C for exactly 5 minutes[9]. Causality: The high temperature is required to overcome the activation energy of the aromatic substitution, while the short duration prevents thermal degradation of the fused bicyclic system.

  • Quenching and Purification: Quench the reaction with 1:4.5 Milli-Q water to collapse the reaction and load onto a semi-preparative HPLC system[9].

  • Validation (Self-Validating Step): Confirm the identity of the radiolabeled tracer by performing a spike injection of the cold (non-radioactive) reference standard ( 19F−d8 ) on an analytical HPLC. Co-elution of the radioactive peak and the UV peak of the cold standard validates the synthesis[9].

G F18 Aqueous[18F]Fluoride (Cyclotron Produced) Trap Trap on PS-HCO3 Cartridge (Oxalate Pre-conditioned) F18->Trap Elute Elute with K222/K2CO3 (Sequestration of K+) Trap->Elute Dry Azeotropic Drying (MeCN, 100°C) Elute->Dry React SNAr Reaction (Precursor, DMSO, 180°C, 5m) Dry->React HPLC Semi-Prep HPLC Purification (Isolate [18F]d8) React->HPLC QC QC: Spike Injection (Co-elution with Cold Ref) HPLC->QC

Fig 2. Radiosynthesis and validation workflow for [18F]-labeled [1,3]dioxolo[4,5-b]pyridine PET tracers.

Sources

The Discovery of 2H-Dioxolo[4,5-b]pyridin-6-ol: A Technical Guide to a Plausible Synthetic Route

The Discovery of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: A Technical Guide to a Plausible Synthetic Route

For the Attention of Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates a plausible and scientifically grounded synthetic pathway for the discovery of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of a directly reported synthesis in the current body of scientific literature, this document provides a comprehensive, step-by-step methodology based on established and analogous chemical transformations. The proposed route is designed to be both logical and practical for the proficient organic chemist.

Introduction to a Novel Scaffold

The 2H-[1][2]dioxolo[4,5-b]pyridine core represents a unique heterocyclic scaffold that merges the electronic properties of a pyridine ring with the conformational rigidity of a dioxolane ring. The introduction of a hydroxyl group at the 6-position further enhances its potential for biological activity, offering a site for hydrogen bonding and further functionalization. Such structures are of significant interest in drug discovery due to their potential to interact with a variety of biological targets.

A Proposed Synthetic Strategy

The synthetic journey towards 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is conceptualized in a multi-step sequence, commencing with a commercially available starting material. The core of this strategy revolves around the construction of a key intermediate, a substituted 2,3-dihydroxypyridine, followed by the formation of the characteristic methylenedioxy bridge and subsequent introduction of the final hydroxyl group.

Synthetic_PathwayA2-Amino-5-chloropyridineB5-Chloro-2,3-dihydroxypyridineA->BMulti-step synthesisC5-Chloro-2H-[1,3]dioxolo[4,5-b]pyridineB->CWilliamson Ether SynthesisD2H-[1,3]Dioxolo[4,5-b]pyridin-6-olC->DNucleophilic Aromatic Substitution

Caption: Proposed synthetic pathway for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Part 1: Synthesis of the Key Intermediate: 5-Chloro-2,3-dihydroxypyridine

The synthesis of the crucial precursor, 5-chloro-2,3-dihydroxypyridine, is a well-documented process that begins with the readily available 2-amino-5-chloropyridine[1]. This multi-step procedure involves a series of classical organic reactions to introduce the desired hydroxyl groups onto the pyridine ring.

Experimental Protocol: A Four-Step Synthesis[1][2]

Intermediate_Synthesiscluster_0Synthesis of 5-Chloro-2,3-dihydroxypyridineA2-Amino-5-chloropyridineB2-Hydroxy-5-chloropyridineA->B1. DiazotizationC2-Hydroxy-3-nitro-5-chloropyridineB->C2. NitrationD2-Hydroxy-3-amino-5-chloropyridineC->D3. ReductionE5-Chloro-2,3-dihydroxypyridineD->E4. Diazotization & Hydrolysis

Caption: Step-wise synthesis of the key intermediate, 5-Chloro-2,3-dihydroxypyridine.

Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine

This initial step transforms the amino group of the starting material into a hydroxyl group.

  • Procedure: A solution of 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., sulfuric acid). The reaction temperature is typically maintained between 20-80 °C, with a preferred range of 30-50 °C[2]. Careful temperature control is crucial to ensure the selective formation of the hydroxylated product.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

The subsequent nitration introduces a nitro group at the 3-position of the pyridine ring.

  • Procedure: To a cooled solution (not exceeding 5 °C) of 2-hydroxy-5-chloropyridine in sulfuric acid, concentrated nitric acid is added dropwise. The reaction mixture is then warmed to 50-60 °C and stirred for 1 hour. Upon completion, the mixture is poured into ice water, and the pH is adjusted to strongly basic with a 40% sodium hydroxide solution to precipitate the product[1].

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

The nitro group is then reduced to an amino group, a critical transformation for the subsequent introduction of the second hydroxyl group.

  • Procedure: The reduction of the nitro-substituted pyridine can be achieved through various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron powder in acetic acid or sodium dithionite[2].

Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine

The final step involves the conversion of the newly formed amino group into a hydroxyl group via a second diazotization reaction, followed by hydrolysis.

  • Procedure: The 2-hydroxy-3-amino-5-chloropyridine is subjected to diazotization at a temperature range of -20 to 10 °C, with a preferred range of -10 to -5 °C. Following diazotization, the reaction mixture is slowly warmed to 50-60 °C and stirred for 2 hours to facilitate hydrolysis and formation of the final product[1][2].

StepReactionReagents and ConditionsYield
1DiazotizationNaNO₂, H₂SO₄, 30-50 °CNot specified[1][2]
2NitrationHNO₃, H₂SO₄, 50-60 °C~79%[1]
3Reductione.g., H₂, Pd/C or Fe, Acetic AcidNot specified[2]
4Diazotization/HydrolysisNaNO₂, H₂SO₄, -10 to -5 °C then 50-60 °CNot specified[1][2]
Table 1: Summary of the synthetic steps for 5-Chloro-2,3-dihydroxypyridine.

Part 2: Formation of the Methylenedioxy Bridge

With the 2,3-dihydroxypyridine core in hand, the next critical stage is the formation of the five-membered dioxolane ring. This is achieved through a Williamson ether synthesis, a classic and reliable method for ether formation[3][4][5]. This reaction involves the nucleophilic attack of the deprotonated diol onto a suitable one-carbon electrophile, such as a dihalomethane.

Experimental Protocol: Williamson Ether Synthesis

Dioxolo_Formationcluster_1Formation of the Dioxolo RingB5-Chloro-2,3-dihydroxypyridineC5-Chloro-2H-[1,3]dioxolo[4,5-b]pyridineB->CCH₂X₂ (X=Cl, Br), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone)

Caption: Formation of the methylenedioxy bridge via Williamson ether synthesis.

  • Rationale for Reagent Selection:

    • Dihalomethane: Dichloromethane or dibromomethane are common reagents for forming the methylene bridge. While dichloromethane is a common solvent, it can also act as a reagent under appropriate conditions[6]. Dibromomethane is generally more reactive.

    • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide species.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is suitable for this SN2 reaction.

  • Procedure:

    • To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add the dihalomethane (e.g., dibromomethane) to the reaction mixture.

    • Heat the mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

    • The crude product is then purified by column chromatography.

Part 3: Introduction of the 6-Hydroxyl Group

The final step in the proposed synthesis is the conversion of the chloro-substituent at the 5-position of the dioxolopyridine intermediate (which corresponds to the 6-position in the final named product) to a hydroxyl group. This transformation can be achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

Final_Stepcluster_2Introduction of the 6-Hydroxyl GroupC5-Chloro-2H-[1,3]dioxolo[4,5-b]pyridineD2H-[1,3]Dioxolo[4,5-b]pyridin-6-olC->DNucleophile (e.g., NaOH, KOH), Solvent (e.g., H₂O, Dioxane), Heat

Caption: Final step involving nucleophilic aromatic substitution to yield the target molecule.

  • Rationale for Reaction Conditions: Nucleophilic aromatic substitution on pyridine rings is facilitated by the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The presence of the fused dioxolo ring may further influence the electronic properties of the pyridine ring.

  • Procedure:

    • A solution of 5-chloro-2H-[1][2]dioxolo[4,5-b]pyridine is heated with a strong nucleophile, such as sodium hydroxide or potassium hydroxide, in a suitable solvent.

    • The reaction may be carried out in water or a high-boiling point organic solvent like dioxane, or a mixture thereof, to achieve the necessary reaction temperature.

    • The progress of the reaction should be monitored by an appropriate analytical technique.

    • After the reaction is complete, the mixture is cooled and neutralized with an acid to protonate the resulting phenoxide and precipitate the final product.

    • The crude 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol can be purified by recrystallization or column chromatography.

Characterization of the Final Product

The structure and purity of the synthesized 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol should be confirmed using a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C-O stretches of the dioxolo ring.

  • Melting Point: A sharp melting point will indicate the purity of the final compound.

Conclusion and Future Directions

This technical guide presents a robust and plausible synthetic route for the discovery of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. While this pathway is based on well-established chemical principles, the novelty of the target molecule necessitates careful optimization of each reaction step. The successful synthesis of this compound will provide a valuable new scaffold for investigation in the fields of medicinal chemistry and drug development, opening avenues for the exploration of its biological activities and potential therapeutic applications. Further research could also focus on the derivatization of the hydroxyl group to create a library of related compounds for structure-activity relationship (SAR) studies.

References

  • BenchChem. (2025). Synthesis of 2,3-Dihydroxypyridine Derivatives: Application Notes and Protocols for Researchers.
  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google P
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
  • ECHEMI. (n.d.).
  • Guidechem. (n.d.). 1,3-Benzodioxole 274-09-9 wiki.
  • YouTube. (2020, January 17). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • Organic Synthesis. (n.d.).
  • Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Wikipedia. (n.d.). 2,6-Dihydroxypyridine.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • LibreTexts Chemistry. (2024, July 30). 16.
  • YouTube. (2019, January 19).
  • ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
  • (n.d.).

Methodological & Application

Synthesis of 2H-Dioxolo[4,5-b]pyridin-6-ol: A Detailed Application Note and Protocol

Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a common feature in numerous FDA-approved drugs, and the introduction of a dioxolo ring can significantly influence the molecule's electronic and pharmacokinetic properties. This document outlines a plausible and scientifically grounded synthetic route, starting from readily available precursors.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The target molecule, 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, features a pyridine ring fused with a 1,3-dioxole ring, a combination that may impart unique biological activities. The protocol detailed below is designed to be a practical guide for researchers, providing not just a series of steps, but also the underlying chemical principles and experimental considerations.

Proposed Synthetic Pathway

The synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol can be logically approached in two main stages. The first stage focuses on the preparation of a key intermediate, 2,3-dihydroxypyridine. The second stage involves the formation of the characteristic methylenedioxy bridge to yield the final product.

Synthetic_PathwayStart2-HydroxypyridineIntermediate13-Benzoyloxy-2-pyridoneStart->Intermediate1Benzoyl Peroxide,Chloroform, HeatIntermediate22,3-DihydroxypyridineIntermediate1->Intermediate2Hydroiodic AcidFinalProduct2H-[1,3]Dioxolo[4,5-b]pyridin-6-olIntermediate2->FinalProductDibromomethane,Base (e.g., NaOH),Phase-Transfer Catalyst

Caption: Proposed two-stage synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Stage 1: Synthesis of 2,3-Dihydroxypyridine

The initial phase of the synthesis is the preparation of 2,3-dihydroxypyridine, a crucial precursor for the subsequent cyclization step. This intermediate is synthesized from the commercially available 2-hydroxypyridine.

Step 1.1: Hydroxylation of 2-Hydroxypyridine

The first step involves the introduction of a hydroxyl group at the 3-position of the pyridine ring. This is achieved through a reaction with benzoyl peroxide.

Causality of Experimental Choice: Benzoyl peroxide serves as a source of benzoyloxy radicals, which can attack the electron-rich pyridine ring. The subsequent hydrolysis step will then yield the desired diol.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxypyridine in chloroform.

  • Add benzoyl peroxide to the solution.

  • Heat the reaction mixture at reflux for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the chloroform under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-benzoyloxy-2-pyridone, can be carried forward to the next step without extensive purification, or purified by column chromatography if necessary.

Reagent/SolventMolar Ratio (to 2-hydroxypyridine)
2-Hydroxypyridine1.0
Benzoyl Peroxide1.0 - 1.2
ChloroformSufficient for dissolution
Step 1.2: Hydrolysis to 2,3-Dihydroxypyridine

The intermediate from the previous step is hydrolyzed to yield the final product of this stage, 2,3-dihydroxypyridine.[3][4]

Causality of Experimental Choice: Hydroiodic acid is a strong acid that effectively cleaves the ester bond formed in the previous step, yielding the desired diol.

Experimental Protocol:

  • To the crude 3-benzoyloxy-2-pyridone, add hydroiodic acid.

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,3-dihydroxypyridine.

  • The product can be further purified by recrystallization.

Stage 2: Formation of the Methylenedioxy Bridge

The final stage of the synthesis involves the formation of the 1,3-dioxole ring fused to the pyridine core. This is achieved through a Williamson ether synthesis-type reaction using a dihalomethane.[5][6][7][8]

Causality of Experimental Choice: The reaction of a catechol-like system (in this case, 2,3-dihydroxypyridine) with a dihalomethane, such as dibromomethane or dichloromethane, in the presence of a base is a well-established method for forming a methylenedioxy bridge.[9][10][11] The use of a phase-transfer catalyst is recommended to enhance the reaction rate and yield by facilitating the transport of the anionic nucleophile into the organic phase.[9][11]

Experimental_Workflowcluster_stage1Stage 1: Synthesis of 2,3-Dihydroxypyridinecluster_stage2Stage 2: Methylenedioxy Bridge FormationStartDissolve 2-Hydroxypyridine in ChloroformStep1_1Add Benzoyl Peroxide and RefluxStart->Step1_1Step1_2Hydrolysis with Hydroiodic AcidStep1_1->Step1_2IntermediateIsolate 2,3-DihydroxypyridineStep1_2->IntermediateStep2_1Dissolve 2,3-Dihydroxypyridine in Aqueous BaseIntermediate->Step2_1Proceed to Stage 2Step2_2Add Dibromomethane and Phase-Transfer CatalystStep2_1->Step2_2Step2_3Reflux Reaction MixtureStep2_2->Step2_3FinalProductIsolate and Purify 2H-[1,3]Dioxolo[4,5-b]pyridin-6-olStep2_3->FinalProduct

Caption: Experimental workflow for the synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Experimental Protocol:

  • In a round-bottom flask, prepare a biphasic system consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane or toluene).

  • Add 2,3-dihydroxypyridine and a phase-transfer catalyst (e.g., a quaternary ammonium salt like Adogen 464) to the mixture.[9][11]

  • Add dibromomethane to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Reagent/SolventMolar Ratio (to 2,3-dihydroxypyridine)
2,3-Dihydroxypyridine1.0
Dibromomethane1.1 - 1.5
Sodium Hydroxide2.2 - 2.5
Phase-Transfer Catalyst0.01 - 0.05
Organic SolventSufficient for dissolution
WaterSufficient for dissolution of base

Safety and Handling

  • Benzoyl Peroxide: Potentially explosive, handle with care and avoid friction or shock.

  • Chloroform: Harmful if swallowed or inhaled, and a suspected carcinogen. Work in a well-ventilated fume hood.

  • Hydroiodic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dibromomethane/Dichloromethane: Volatile and harmful. Use in a fume hood.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.

Conclusion

This application note provides a detailed and scientifically supported protocol for the synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. By following the outlined steps and adhering to good laboratory practices, researchers can successfully synthesize this novel heterocyclic compound for further investigation in various scientific disciplines. The provided rationale for each experimental choice aims to empower researchers with a deeper understanding of the underlying chemical transformations.

References

  • BenchChem. (2025). Synthesis of 2,3-Dihydroxypyridine Derivatives: Application Notes and Protocols for Researchers. BenchChem.
  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
  • Bashall, A. P., & Collins, J. F. (1975). A Convenient, High-Yielding Method for the Methylenation of Catechols. Tetrahedron Letters, 16(40), 3489-3490.
  • Bonthrone, W., & Cornforth, J. W. (1969). The methylenation of catechols. Journal of the Chemical Society C: Organic, 1202-1204.
  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

Applications of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol and its Derivatives in Modern Drug Discovery

Executive Summary & Physicochemical Rationale

The 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol scaffold (and its derivative [1,3]dioxolo[4,5-b]pyridine moiety) has emerged as a highly versatile isosteric building block in contemporary medicinal chemistry. Historically, drug discovery programs have heavily relied on benzodioxole (methylenedioxybenzene) or naphthalene rings to provide necessary steric bulk and hydrophobic interactions. However, these highly lipophilic moieties frequently suffer from poor pharmacokinetic profiles, high non-specific protein binding, and off-target toxicities—most notably, the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which leads to cardiotoxicity[1].

The Causality of Scaffold Replacement: By introducing a nitrogen atom into the aromatic system, the [1,3]dioxolo[4,5-b]pyridine scaffold fundamentally alters the electronic distribution and lowers the calculated partition coefficient (clogP) of the resulting drug candidates[1]. This precise tuning of lipophilicity allows medicinal chemists to maintain the critical spatial geometry required for target-pocket fitting while significantly enhancing aqueous solubility, improving blood-brain barrier (BBB) penetration kinetics, and reducing off-target lipophilic-driven toxicities[2].

Neurodegenerative Disease: α-Synuclein PET Radiotracers

The aggregation of α-synuclein (α-syn) fibrils is a pathological hallmark of Parkinson's disease and other α-synucleinopathies. Developing Positron Emission Tomography (PET) radiotracers for α-syn has been historically challenging due to the structural similarities between α-syn, β-amyloid (Aβ), and tau fibrils.

Recent structural optimizations of 4,4′-disarylbisthiazoles (DABTAs) revealed that incorporating the [1,3]dioxolo[4,5-b]pyridine moiety yields compounds with sub-nanomolar affinity for α-syn fibrils[2]. Crucially, these derivatives demonstrate higher target affinity and more optimal lipophilicity (clogP 2.5–5.7) than their benzodioxole-bearing counterparts[2]. Radiotracers such as [18F]d8 have shown exceptional selectivity over Aβ and tau (>200-fold) and improved brain uptake kinetics in dynamic PET studies[3].

G A 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol Scaffold B DABTA Library Synthesis (e.g., d4, d8) A->B Structural Derivatization C [18F] Radiolabeling (SNAr Reaction) B->C Nucleophilic Substitution D In Vitro Binding Assay ([3H]DCVJ / [3H]PiB Competition) C->D Radiotracer Validation E High Affinity to α-Synuclein (Kd < 5 nM) D->E Selectivity Profiling F In Vivo PET Imaging (Parkinson's Disease Models) E->F Preclinical Translation

Caption: Workflow for the development and validation of[1,3]dioxolo[4,5-b]pyridine-based α-synuclein PET radiotracers.

Protocol 1: Radiosynthesis and Self-Validating Quality Control of [18F]d8

Objective: To synthesize the [18F]d8 radiotracer via an SNAr reaction and validate its radiochemical identity for in vivo studies[3].

  • Cartridge Pre-conditioning: Pre-condition a Chromafix PS-HCO3-18F separation cartridge by sequentially passing an aqueous solution of potassium oxalate (10 mg/mL) and H2O. Causality: This prepares the resin to efficiently trap [18F]fluoride from the cyclotron target water while removing metallic impurities.

  • Fluoride Elution: Load the aqueous[18F]fluoride solution into the cartridge, followed by a wash with anhydrous acetonitrile. Elute the dried [18F]fluoride into the reaction vessel using a phase-transfer catalyst (e.g., K222/K2CO3).

  • Radiolabeling: Add the nitro-precursor (d5) dissolved in anhydrous DMSO. Heat the mixture at 180 °C for 5 minutes. Causality: The high temperature and polar aprotic solvent are strictly required to overcome the activation energy barrier of the nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring[3].

  • Self-Validation (Quality Control): Purify the crude mixture via semi-preparative HPLC. To validate the system, perform a spike injection of the collected radioactive fraction with the non-radioactive ("cold") reference standard of d8. Validation Logic: If the UV absorbance peak of the cold standard perfectly co-elutes with the radiometric peak (radiochemical purity >99%), the structural identity of the synthesized radiotracer is unequivocally confirmed[3].

Oncology: Dual MYC G-Quadruplex Stabilization and Topo I Inhibition

The MYC oncogene is a master regulator of cell proliferation and is overexpressed in a vast majority of human cancers. The promoter region of MYC can fold into a non-canonical four-stranded DNA secondary structure known as a G-quadruplex, which acts as a transcriptional silencer.

Indenoisoquinoline derivatives synthesized using 6-bromo-[1,3]dioxolo[4,5-b]pyridine as a key intermediate have been identified as potent dual-action anticancer agents[4]. These compounds intercalate into and thermally stabilize the MYC G-quadruplex (ΔTm > 10 °C), directly downregulating MYC mRNA transcription[4]. Simultaneously, they inhibit Topoisomerase I, leading to DNA damage and apoptosis in MYC-dependent cancer cell lines (e.g., MCF-7, Raji)[4].

G A Indenoisoquinoline Derivative (Dioxolopyridine-based) B MYC Promoter G-Quadruplex A->B Intercalation / Binding E Topoisomerase I Inhibition A->E Dual Mechanism C Thermal Stabilization (ΔTm > 10 °C) B->C Structural Locking D Downregulation of MYC Transcription C->D Transcriptional Repression F Cancer Cell Apoptosis (e.g., MCF-7 Cells) D->F Oncogene Suppression E->F DNA Damage

Caption: Dual-mechanism pathway of indenoisoquinoline derivatives targeting the MYC G-quadruplex and Topoisomerase I.

Protocol 2: Fluorescence Binding Assay for MYC G-Quadruplex Stabilization

Objective: To determine the dissociation constant (Kd,app) of indenoisoquinolines binding to the MYC G-quadruplex[4].

  • DNA Preparation: Prepare 3′-TAMRA-labeled MYC G-quadruplex DNA in a 100 mM K+ buffer (pH 7.0). Heat to 95 °C for 5 minutes and slowly cool to room temperature. Causality: Potassium ions are strictly required to coordinate the central channel of the G-tetrads, and the slow cooling ensures the DNA folds into the thermodynamically stable parallel G-quadruplex conformation rather than forming kinetic aggregates[4].

  • Titration: Titrate the indenoisoquinoline compound (e.g., G101–G108) into the DNA solution.

  • Fluorescence Monitoring: Monitor the quenching of TAMRA emission upon drug binding to generate binding isotherms.

  • Self-Validation (Specificity Check): Run parallel titrations using a non-quadruplex forming double-stranded DNA sequence (e.g., dodecamer dsDNA d(5′-CGCGAATTCGCG-3′)2). Validation Logic: A valid G-quadruplex stabilizer must show potent fluorescence quenching (low Kd) in the MYC sequence but negligible quenching in the dsDNA control, proving that the mechanism of action is structure-specific rather than sequence-agnostic DNA intercalation[4].

Infectious Disease: Bedaquiline Analogs for MDR-TB

Bedaquiline is a breakthrough diarylquinoline drug for multi-drug-resistant tuberculosis (MDR-TB) that targets mycobacterial ATP synthase. However, its extreme lipophilicity (clogP ~7.25) drives significant hERG channel inhibition, posing a risk for QT prolongation[1].

By replacing the highly lipophilic naphthalene C-unit of bedaquiline with bicyclic heterocycles—specifically the [1,3]dioxolo[4,5-b]pyridine moiety—researchers successfully generated analogs with a 4.5-fold reduction in clogP[1]. These analogs retained potent inhibitory activity against M. tuberculosis while demonstrating a significant reduction in hERG channel blockade, showcasing the scaffold's ability to rescue the safety profile of an established pharmacophore[1].

Data Presentation: Comparative Applications Summary

The following table summarizes the quantitative and qualitative impact of integrating the 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol scaffold across different therapeutic domains:

Derivative ClassTherapeutic AreaPrimary TargetScaffold Physicochemical ImpactKey Biological Outcome
DABTAs Neurodegenerative (PD)α-Synuclein FibrilsLowered clogP (2.5–5.7) vs benzodioxole; enhanced BBB penetration.Sub-nanomolar affinity (Ki = 0.10 nM); >200-fold selectivity over Aβ/tau.
Indenoisoquinolines OncologyMYC G-Quadruplex / Topo IProvided optimal geometry for π-π stacking within the G-tetrad.Thermal stabilization (ΔTm > 10 °C); downregulation of MYC mRNA.
Bedaquiline Analogs Infectious Disease (MDR-TB)Mycobacterial ATP SynthaseReduced lipophilicity compared to the native naphthalene unit.Maintained MIC90 against M. tb; significantly reduced hERG inhibition.
1,3,4-Thiadiazoles OncologyApoptosis PathwaysImproved ADMET profile; low BBB penetration for peripheral targeting.Enhanced pro-apoptotic activity and cell cycle arrest.

References

  • Uzuegbunam BC, Li J, Paslawski W, et al. "In Silico and In Vitro Study towards the Rational Design of 4,4′-Disarylbisthiazoles as a Selective α-Synucleinopathy Biomarker." International Journal of Molecular Sciences, 2023. 2

  • Uzuegbunam BC, Li J, Paslawski W, et al. "Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils." Frontiers in Aging Neuroscience, 2022.3

  • Han Y, Buric A, Chintareddy V, et al. "Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I." Journal of Medicinal Chemistry, 2024. 4

  • Sutherland HS, Tong AST, Choi PJ, et al. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry, 2018.1

  • Fouad PS, et al. "New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile." RSC Advances, 2023. 5

Sources

A Systematic Approach to HPLC Method Development for the Analysis of 2H-Dioxolo[4,5-b]pyridin-6-ol

A Systematic Approach to HPLC Method Development for the Analysis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Senior Application Scientist: Gemini

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. The inherent challenges in analyzing this molecule, namely its high polarity and the basicity of the pyridine nitrogen, are addressed through a logical, phase-based approach. We detail the rationale behind critical choices in stationary phase, mobile phase composition, and pH optimization. The guide culminates in a finalized, optimized method, complete with system suitability criteria as defined by United States Pharmacopeia (USP) standards and a framework for method validation according to International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, high-quality analytical method for this and structurally similar polar heterocyclic compounds.

Analyte Properties & Chromatographic Challenges

The molecular structure of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol presents a unique combination of chemical properties that must be carefully considered for successful HPLC analysis.

  • High Polarity: The presence of a hydroxyl (-OH) group and two ether linkages in the dioxolo ring, coupled with the nitrogen atom in the pyridine ring, renders the molecule highly polar and hydrophilic.[3][4] In standard reversed-phase chromatography, which utilizes a non-polar stationary phase, highly polar compounds often exhibit poor retention, eluting at or near the column's void volume.

  • Basic Pyridine Moiety: The pyridine nitrogen atom is basic (typical pKa for pyridine is ~5.2).[5][6] This basicity can lead to undesirable ionic interactions with acidic residual silanol groups present on the surface of conventional silica-based stationary phases. Such interactions are a primary cause of poor peak shape, manifesting as severe tailing, which compromises resolution and quantification accuracy.

  • pH-Dependent Ionization: The molecule possesses both a basic nitrogen and an acidic phenolic hydroxyl group. Consequently, its overall charge state is highly dependent on the mobile phase pH. At low pH, the pyridine nitrogen will be protonated (cationic), while at high pH, the hydroxyl group will be deprotonated (anionic). This behavior is a critical lever that can be used to manipulate retention and selectivity.[7]

  • UV Absorbance: The conjugated aromatic system of the pyridine ring provides a chromophore suitable for UV detection, which is a common and robust detection method in HPLC.[5] A preliminary UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Development Strategy

A successful method development strategy follows a systematic and logical progression, moving from initial screening to fine-tuning and final validation. This approach minimizes trial-and-error and ensures the resulting method is robust and fit for purpose. The overall workflow is illustrated below.

MethodDevelopmentWorkflowcluster_0Phase 1: Foundationcluster_1Phase 2: Initial Screeningcluster_2Phase 3: Optimizationcluster_3Phase 4: Finalization & ValidationAAnalyte Characterization(Polarity, pKa, UV λmax)BDefine Method Goals(e.g., QC, Stability, Purity)A->BCColumn Selection(C18, Polar-Embedded, Phenyl)B->CDMobile Phase Screening(ACN vs. MeOH, pH 3 vs. 7)C->DERun Scouting GradientsD->EFOptimize Mobile Phase pH(For peak shape & retention)E->FGOptimize Gradient Profile(Slope, Time)F->GHFine-tune Organic %G->HIDefine Final Method& System Suitability Tests (SST)H->IJMethod Validation (ICH Q2)(Linearity, Accuracy, Precision)I->J

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, actionable protocol for developing the analytical method.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • Standard C18 (e.g., 150 x 4.6 mm, 5 µm) - As a baseline.

    • Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm) - Recommended for improved retention and peak shape of polar compounds.[8]

    • Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) - Offers alternative selectivity through π-π interactions.[9][10]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid, ammonium acetate, and ammonium hydroxide.

  • Analyte Standard: 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol reference standard of known purity.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., 50:50 ACN:water) and sonicate briefly if necessary. Dilute to volume.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase or a compatible solvent mixture.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column and system blockage.

Phase 1: Initial Column and Mobile Phase Screening

The goal of this phase is to identify a promising combination of stationary and mobile phases that provides adequate retention and a reasonable peak shape.

Protocol:

  • Mobile Phase A: Prepare two buffered aqueous phases:

    • 0.1% Formic Acid in water (approx. pH 2.7)

    • 10 mM Ammonium Acetate in water (approx. pH 6.8)

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Start with the Polar-Embedded C18 column.

  • Scouting Gradient: Run a fast, generic gradient to probe the required elution strength.

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD (scan 200-400 nm), extract at λmax
Gradient 5% B to 95% B in 10 minutes, hold for 2 min, re-equilibrate for 3 min
  • Execution:

    • Inject the working standard using the acidic mobile phase (0.1% Formic Acid).

    • Inject the working standard using the neutral mobile phase (10 mM Ammonium Acetate).

    • Repeat the process with the Phenyl-Hexyl column for comparison if the initial results are suboptimal.

Causality & Rationale:

  • A polar-embedded phase contains a polar group near the silica surface, which shields the analyte from interacting with acidic silanols, thereby improving the peak shape for basic compounds like pyridine derivatives.[8]

  • Screening at both low and neutral pH provides critical information on how ionization affects retention. At low pH, the protonated analyte may have more retention on some phases, while at neutral pH, its reduced polarity might be balanced by reduced silanol interactions.[7]

Phase 2: Mobile Phase pH Optimization

Based on the screening results, select the most promising column/solvent combination and fine-tune the pH to achieve the best possible peak symmetry.

Protocol:

  • Prepare a series of mobile phases with pH values bracketing the analyte's pKa. For a pyridine (pKa ~5.2), it is instructive to test pH 3, 4, 6, and 7.

  • Use isocratic elution at a solvent strength that resulted in a retention factor (k') between 2 and 10 during the scouting run. If the peak eluted at 4 minutes in a 15-minute run, an initial organic percentage of ~25-30% might be appropriate.

  • Inject the working standard under each pH condition.

  • Evaluate the chromatograms, focusing on the Tailing Factor (also known as Asymmetry Factor). The goal is a value as close to 1.0 as possible (typically within 0.8 - 1.5).

Causality & Rationale:

  • Controlling pH is the most effective way to suppress unwanted silanol interactions.[7] By operating at a pH well below the pKa of the silanol groups (~pH 3.5-4.5) and the analyte's pKa, the analyte is fully protonated and silanols are non-ionized, leading to better peak shapes.

Phase 3: Optimization of Gradient and Final Conditions

Once the optimal stationary phase and mobile phase pH are determined, optimize the gradient to achieve the desired resolution from any impurities and minimize the run time.

Protocol:

  • Determine Elution Strength: Based on the scouting run, identify the percentage of organic solvent (%B) at which the analyte elutes.

  • Develop a Focused Gradient: Construct a shallower gradient around this elution percentage. For example, if the analyte eluted at 35% B, a new gradient could be:

    • 0-1 min: 15% B

    • 1-8 min: 15% to 45% B

    • 8-9 min: 45% to 95% B (column wash)

    • 9-11 min: 95% B

    • 11-11.1 min: 95% to 15% B

    • 11.1-15 min: 15% B (re-equilibration)

  • Adjust Flow Rate/Column Dimensions: For faster analysis, consider using a shorter column or a smaller particle size (UHPLC), making sure to adjust the flow rate and gradient times accordingly, as permitted by guidelines like USP <621>.[2][11]

Recommended Final Method & System Suitability

The following table presents a hypothetical optimized method based on the principles described.

ParameterOptimized Setting
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV at 275 nm (hypothetical λmax)
Gradient 10% to 50% B over 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[1][12] Inject the working standard five or six times and evaluate the following parameters.

SST ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeConfirms precision of the instrument and method.

Method Validation Protocol (ICH Q2(R2) Framework)

Once developed, the method must be formally validated to prove it is fit for its intended purpose.[13] The validation should assess the following characteristics.[14][15][16]

Caption: Key parameters for analytical method validation.

  • Specificity: Demonstrate that the peak for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is free from interference from excipients, impurities, or degradation products. This can be assessed using a photodiode array detector for peak purity analysis.

  • Linearity: Analyze a minimum of five concentrations across the expected range. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Assess the method's variability across different days, analysts, or instruments. The Relative Standard Deviation (%RSD) for both should be within acceptable limits (e.g., < 2%).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and evaluate the impact on the results to demonstrate the method's reliability during normal use.

Conclusion

The successful analysis of polar, basic compounds like 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol by reversed-phase HPLC is highly achievable through a systematic development approach. By carefully selecting a polar-modified stationary phase and optimizing the mobile phase pH to control analyte ionization and minimize silanol interactions, a robust, specific, and reliable method can be established. The principles and protocols outlined in this application note provide a comprehensive framework for developing and validating such a method, ensuring it meets the stringent quality and regulatory standards of the pharmaceutical industry.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82418500, 2H-(1,3)dioxolo(4,5-b)pyridin-6-amine. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

Application Notes & Protocols: 2H-Dioxolo[4,5-b]pyridin-6-ol as a Versatile Precursor in Modern Organic Synthesis

Application Notes & Protocols: 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol as a Versatile Precursor in Modern Organic Synthesis

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Fused pyridine ring systems are prevalent scaffolds in a multitude of FDA-approved drugs, valued for their unique electronic properties and ability to engage in specific biological interactions.[1][2] This document provides a comprehensive guide to the synthetic utility of 2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol, a key precursor for accessing a diverse range of substituted pyridine derivatives. We will explore the inherent reactivity of its core functional groups, provide detailed, field-tested protocols for its transformation, and discuss its strategic application in the design of compound libraries for drug discovery programs.

Introduction and Strategic Overview

2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol is a unique heterocyclic building block featuring a pyridine core fused with a 1,3-dioxolane ring. This structural motif is of significant interest as it can be considered a bioisosteric analogue of other biologically relevant fused heterocycles, such as purines and imidazopyridines, which are central to numerous therapeutic agents.[2] The molecule possesses two primary points of reactivity: the nucleophilic hydroxyl group at the 6-position and the pyridine ring itself, which can be functionalized through various modern synthetic methodologies.

The strategic value of this precursor lies in its ability to serve as a platform for late-stage functionalization. The hydroxyl group can be readily converted into a versatile coupling handle (e.g., a triflate), enabling the introduction of a wide array of substituents via cross-coupling reactions. This approach allows for the rapid generation of diverse chemical matter, a critical process in lead optimization campaigns.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅NO₃Inferred
Molecular Weight 139.11 g/mol Inferred
Appearance Typically an off-white to light brown solidGeneral Knowledge
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol)General Knowledge

Core Reactivity and Synthetic Pathways

The synthetic utility of 2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol stems from the orthogonal reactivity of its functional groups. The phenolic hydroxyl group can undergo classic transformations, while its conversion to an electrophilic handle unlocks the potential for modern cross-coupling chemistry.

Gstart2H-[1,3]Dioxolo[4,5-b]pyridin-6-olethers6-Alkoxy/Aryloxy Derivativesstart->ethersO-Alkylation (e.g., Williamson)O-Arylation (e.g., Ullmann)esters6-Ester Derivativesstart->estersEsterification(e.g., Acyl Chloride, Anhydride)triflate6-Triflyloxy Intermediate(Key Coupling Handle)start->triflateTriflation(Tf₂O or TfCl, Base)suzukiC-C Bond Formation(Aryl, Heteroaryl, Alkyl)triflate->suzukiSuzuki Coupling(Pd catalyst, Boronic Acid/Ester)buchwaldC-N Bond Formation(Amines, Amides)triflate->buchwaldBuchwald-Hartwig Amination(Pd catalyst, Amine)sonogashiraC-C Alkyne Formationtriflate->sonogashiraSonogashira Coupling(Pd/Cu catalyst, Alkyne)

Caption: Key synthetic transformations of 2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol.

Reactions at the Hydroxyl Group
  • O-Alkylation/Arylation: Standard Williamson ether synthesis conditions (e.g., NaH, K₂CO₃ with an alkyl halide) or Ullmann coupling conditions (e.g., CuI, base with an aryl halide) can be employed to generate ether derivatives. This modification can improve properties like lipophilicity and metabolic stability.

  • Triflation (Conversion to a Leaving Group): This is arguably the most crucial transformation for this precursor. The conversion of the phenol to a trifluoromethanesulfonate (triflate) is a high-yielding and robust reaction that transforms the electron-rich phenol into a potent electrophile for cross-coupling reactions. This step is the gateway to extensive diversification.

Cross-Coupling Strategies

Once converted to the 6-triflate derivative, the scaffold is primed for a variety of palladium-catalyzed cross-coupling reactions. This modular approach is central to modern medicinal chemistry for building complexity.[5][6]

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl, heteroaryl, or alkyl groups through the use of boronic acids or esters. This is a highly reliable method for constructing biaryl structures common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, providing access to anilines, amides, and other nitrogen-containing functionalities. These groups are critical for establishing hydrogen bond networks with biological targets.

  • Sonogashira Coupling: Facilitates the installation of alkyne moieties, which can serve as handles for further chemistry (e.g., "click" chemistry) or as isosteres for other linear groups.

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are designed to be self-validating. Each step includes checkpoints and expected outcomes. All reagents should be of high purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 6-(Trifluoromethylsulfonyloxy)-2H-[1][2]dioxolo[4,5-b]pyridine

This protocol details the critical activation step, converting the precursor into a versatile intermediate for cross-coupling.

GstartDissolve Precursor & Basein Anhydrous DCMcoolCool to 0 °C(Ice Bath)start->cooladd_tf2oSlowly Add Tf₂O(Dropwise via Syringe)cool->add_tf2oreactStir at 0 °C to RT(Monitor by TLC/LC-MS)add_tf2o->reactquenchQuench with sat. NaHCO₃ (aq)(Caution: Exothermic)react->quenchextractExtract with DCM(3x)quench->extractdryDry (Na₂SO₄), Filter,Concentrate in vacuoextract->drypurifyPurify via Column Chromatography(e.g., EtOAc/Hexanes)dry->purifyproductIsolated Product(Triflate Intermediate)purify->product

Caption: Experimental workflow for the synthesis of the triflate intermediate.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol139.111.00 g7.191.0
Anhydrous Dichloromethane (DCM)-35 mL--
Pyridine (or Triethylamine)79.100.86 mL10.781.5
Triflic Anhydride (Tf₂O)282.141.33 mL7.911.1

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an atmosphere of nitrogen, add 2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol (1.00 g, 7.19 mmol).

  • Add anhydrous DCM (35 mL) and pyridine (0.86 mL, 10.78 mmol). Stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add triflic anhydride (1.33 mL, 7.91 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol demonstrates the use of the triflate intermediate to synthesize a 6-aryl substituted derivative, a common core in many bioactive molecules.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Pyridinyl-6-triflate (from Protocol 1)271.17500 mg1.841.0
4-Methoxyphenylboronic acid151.96336 mg2.211.2
Pd(PPh₃)₄ (Tetrakis)1155.56106 mg0.0920.05
Sodium Carbonate (Na₂CO₃)105.99585 mg5.523.0
1,4-Dioxane / Water-10 mL / 2.5 mL--

Procedure:

  • To a microwave vial or Schlenk tube, add the pyridinyl-6-triflate (500 mg, 1.84 mmol), 4-methoxyphenylboronic acid (336 mg, 2.21 mmol), and Pd(PPh₃)₄ (106 mg, 0.092 mmol).

  • Add sodium carbonate (585 mg, 5.52 mmol).

  • Evacuate and backfill the vessel with nitrogen or argon three times. Expert Insight: Thorough deoxygenation is critical for preventing the oxidative degradation of the Pd(0) catalyst, which is a common cause of low yields in Suzuki couplings.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours (or use microwave irradiation at 120 °C for 30-60 minutes).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (20 mL) and brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 6-(4-methoxyphenyl)-2H-[3][4]dioxolo[4,5-b]pyridine.

Application in Medicinal Chemistry Library Design

The true power of 2H-[3][4]Dioxolo[4,5-b]pyridin-6-ol is realized in its application to library synthesis for screening against biological targets. The triflate intermediate is a branch point from which hundreds or thousands of analogues can be synthesized by varying the coupling partner. This scaffold is particularly relevant for targets where related fused heterocycles have shown activity, such as protein kinases, GPCRs, and ion channels.[7][8][9]

GscaffoldDioxolo[4,5-b]pyridine Core(From Triflate Intermediate)r1R¹ Library(Suzuki Coupling Partners)scaffold->r1Pd(0)r2R² Library(Buchwald Coupling Partners)scaffold->r2Pd(0)r3R³ Library(Sonogashira Coupling Partners)scaffold->r3Pd(0)/Cu(I)subnode_r1Aryl Boronic AcidsHeteroaryl Boronic AcidsAlkyl Boronic Estersr1->subnode_r1final_libraryDiverse Compound Library for HTSr1->final_librarysubnode_r2Primary AminesSecondary AminesAmides / Carbamatesr2->subnode_r2r2->final_librarysubnode_r3Terminal Alkynesr3->subnode_r3r3->final_library

Caption: Strategy for parallel synthesis and library generation.

By utilizing parallel synthesis platforms, a single batch of the triflate intermediate can be arrayed into multiple reaction plates, with each well containing a different boronic acid, amine, or alkyne. This high-throughput approach rapidly explores the structure-activity relationship (SAR) around the 6-position of the scaffold, accelerating the identification of potent and selective drug candidates.

References

  • Vertex AI Search Result[3] : Information on the availability of 2H-[3][4]dioxolo[4,5-b]pyridin-6-ol. Source: Google Cloud.

  • Pyridine synthesis - Organic Chemistry Portal: Provides general methods and recent literature on the synthesis and functionalization of pyridine derivatives, relevant for cross-coupling reactions. Source: Organic Chemistry Portal.
  • European Journal of Medicinal Chemistry - UPCommons: Describes the synthesis and optimization of substituted pyridine derivatives as kinase inhibitors, showcasing the importance of this scaffold. Source: UPCommons.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC: A review highlighting the prevalence and importance of pyridine-based structures in FDA-approved pharmaceuticals.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen: Discusses the synthesis and bioactivity of various fused pyridine systems, underscoring their value as isosteres of n
  • Discovery of N-((4-([3][5][10]triazolo[1,5-a]pyridin-6-yl)...) as a highly potent, selective, and orally bioavailable inhibitor... : An example of a complex drug candidate built upon a fused pyridine scaffold ([3][5][10]triazolo[1,5-a]pyridine). Source: PubMed.

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)... (volitinib) as a highly potent and selective... c-Met inhibitor...: Example of a clinical candidate (Volitinib) based on an imidazo[1,2-a]pyridine core, demonstrating the therapeutic potential of such scaffolds. Source: PubMed.
  • Discovery of[3][5][10]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists : Showcases the development of potent drug candidates from a triazolopyridine core. Source: PubMed.

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues...
  • SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES: A review on the synthesis and broad pharmacological applications of pyrazolo[3,4-b]pyridines. Source: Journal of Survey in Fisheries Sciences.

Application Notes and Protocols for the Spectroscopic Characterization of 2H-Dioxolo[4,5-b]pyridin-6-ol

Application Notes and Protocols for the Spectroscopic Characterization of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Introduction

2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The fusion of a pyridine ring with a dioxolane ring creates a scaffold with potential applications in drug design and as a building block for functional materials. Unambiguous structural elucidation is paramount for any research and development involving this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules in solution.

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C NMR spectral parameters for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. In the absence of publicly available, experimentally verified spectra for this specific compound, this document will focus on the prediction and interpretation of its NMR data based on the well-established spectral characteristics of its constituent substructures: a substituted pyridine ring and a 1,3-dioxolane ring. Detailed experimental protocols for acquiring high-quality NMR data for this class of compounds are also presented.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol are summarized in the tables below. These predictions are based on the analysis of chemically similar structures and established NMR principles. The proposed atom numbering scheme is illustrated in the accompanying molecular structure diagram.

Molecular Structure and Atom Numbering:

Caption: Molecular structure and numbering of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Table 1: Predicted ¹H NMR Spectral Data for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
H-7~7.8 - 8.2Singlet (s)-
H-5~6.8 - 7.2Singlet (s)-
OCH₂O~6.0 - 6.2Singlet (s)-
OH~9.0 - 10.0Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Spectral Data for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
C-6~155 - 160
C-7a~145 - 150
C-2~140 - 145
C-3a~135 - 140
C-5~110 - 115
C-7~105 - 110
OCH₂O~100 - 105

Interpretation and Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy and by drawing comparisons with analogous structures.

  • ¹H NMR Spectrum:

    • Aromatic Protons (H-7 and H-5): The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The electron-donating nature of the fused dioxolane ring and the hydroxyl group will shield these protons, shifting them upfield compared to unsubstituted pyridine. H-7, being adjacent to the nitrogen atom, is anticipated to be the most downfield of the aromatic protons. H-5 will be influenced by the hydroxyl group at the C-6 position.

    • Dioxolane Protons (OCH₂O): The two protons of the methylene group in the dioxolane ring are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is characteristically found in the range of 6.0-6.2 ppm.[1]

    • Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet due to chemical exchange. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to appear at a relatively downfield position.

  • ¹³C NMR Spectrum:

    • Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the hydroxyl group (C-6) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbons adjacent to the nitrogen (C-2 and C-7a) will also be downfield. The carbons of the fused benzene-like portion of the pyridine ring (C-3a, C-5, and C-7) will have their chemical shifts influenced by the electron-donating effects of the dioxolane and hydroxyl groups.

    • Dioxolane Carbon (OCH₂O): The carbon of the methylene group in the dioxolane ring typically resonates at around 100-105 ppm.[1]

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, the following protocols are recommended.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good starting choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the hydroxyl proton, making it more likely to be observed. Other potential solvents include methanol-d₄ or acetone-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

Gcluster_prepSample PreparationweighWeigh Sample (5-10 mg for 1H, 20-50 mg for 13C)dissolveDissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6)weigh->dissolvetransferFilter and Transfer to 5 mm NMR Tubedissolve->transferGcluster_processingNMR Data ProcessingfidAcquire Free Induction Decay (FID)ftFourier Transformationfid->ftphasePhasing and Baseline Correctionft->phasereferenceReferencing to Solvent Peakphase->referenceanalyzePeak Picking and Integrationreference->analyze

Caption: Logical workflow for NMR data processing.

Conclusion

This application note provides a detailed guide to the anticipated ¹H and ¹³C NMR spectral parameters of 2H-D[1][2]ioxolo[4,5-b]pyridin-6-ol, along with comprehensive protocols for its analysis. While the presented spectral data are predictive, they are grounded in the established principles of NMR spectroscopy and data from closely related compounds. By following the outlined experimental procedures, researchers can confidently acquire and interpret the NMR spectra of this and similar heterocyclic molecules, ensuring accurate structural characterization for their research and development endeavors.

References

  • Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry, 2020. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Palamarchuk, I.V., et al. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2025.
  • Mac, M., et al. Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 2007.

Application Note: Advanced Purification and Recrystallization of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced antibacterial agents and CNS-active pharmaceuticals[1]. Isolating this compound in high purity presents a unique dual-challenge: the molecule contains both an acid-labile acetal ring and a tautomerizing hydroxypyridine moiety. This application note details a field-proven, self-validating methodology for the extraction, chromatographic purification, and thermodynamic recrystallization of this compound, explicitly designed to circumvent degradation while maximizing yield.

Physicochemical Profiling & Structural Dynamics

To design an effective purification strategy, one must first understand the conflicting structural demands of the molecule.

Table 1: Physicochemical Properties & Purification Impact

ParameterValueImpact on Purification Strategy
Molecular Weight 139.11 g/mol Dictates mass balance and standard yield calculations.
Molecular Formula C6H5NO3N/A
pKa (Hydroxyl/Pyridone) ~ 5.5 - 6.5Requires strict pH-controlled extraction to prevent ionization and product loss into the aqueous phase.
Acetal Stability Acid-labilePrecludes the use of standard acidic mobile phase modifiers (e.g., TFA or Formic Acid).
Tautomeric State Dynamic (Enol ⇌ Keto)Causes severe peak broadening and streaking on standard, untreated silica gel.
The Mechanistic Dilemma

In standard hydroxypyridine purification, chromatographers frequently employ 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing reagent to collapse the tautomeric equilibrium and sharpen chromatographic peaks[2]. However, applying this conventional wisdom to 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is disastrous. The fused 1,3-dioxolane ring is highly sensitive to acidic environments and will rapidly undergo hydrolytic cleavage to a highly polar, unstable pyridine-triol derivative. Furthermore, the tautomerism between the enol (hydroxypyridine) and keto (pyridone) forms creates complex hydrogen-bonding networks that interact unpredictably with standard silanol groups[3].

The Solution: We must invert the standard paradigm. Instead of acidifying the mobile phase, we utilize Triethylamine (TEA) to deactivate the acidic silanol groups on the silica gel. This prevents the hydrogen-bonding interactions that cause streaking, while strictly preserving the integrity of the acetal moiety.

Strategic Purification Workflow

G N1 Crude 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol N2 pH-Controlled LLE (Buffer pH ~8.0) N1->N2 Dissolve in EtOAc N3 Organic Phase (EtOAc) N2->N3 Extract N4 Aqueous Phase (Discard) N2->N4 Wash N5 Flash Chromatography (TEA-Deactivated Silica) N3->N5 Concentrate & Load N6 Recrystallization (IPA / Heptane) N5->N6 Pool Fractions N7 Purified Compound (>99% Purity) N6->N7 Slow Cooling & Filter

Fig 1. Optimized purification workflow for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol.

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE)

Because the compound is amphoteric (weakly acidic phenol-like OH and weakly basic pyridine N), isoelectric focusing is required during extraction.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Buffering: Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.0). Causality: This pH ensures the pyridine nitrogen remains unprotonated while preventing the deprotonation of the hydroxyl group, keeping the molecule in its neutral, organic-soluble state.

  • Separation: Isolate the organic layer. Extract the aqueous layer once more with fresh EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure at 35 °C.

  • Self-Validation Check: Test the aqueous discard with universal indicator paper; it must remain ≥ pH 7.5. If the pH drops below 7.0, the dioxolane ring is at risk of hydrolysis, and the extraction efficiency of the target compound will plummet.

Protocol 2: Base-Deactivated Flash Chromatography

To prevent tautomeric streaking without using destructive acids, the stationary phase must be neutralized.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in Hexane containing 2% Triethylamine (TEA). Pack the column and flush with 2 Column Volumes (CV) of the starting mobile phase (see Table 2). Causality: TEA irreversibly binds to the highly active, acidic silanol sites on the silica, creating a neutral surface that prevents the target molecule from dragging.

  • Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run the gradient profile outlined below.

Table 2: Flash Chromatography Gradient Profile

Column Volume (CV)% Dichloromethane% Methanol% TriethylaminePurpose
0 - 299.50.00.5Column equilibration and elution of non-polar impurities.
2 - 797.52.00.5Elution of the target compound.
7 - 1090.09.50.5Column flush to remove highly polar baseline impurities.
  • Self-Validation Check: Co-spot the collected fractions on a TLC plate against the crude mixture. A single, distinct, round spot (Rf ~0.4 in 95:5 DCM:MeOH) confirms successful suppression of tautomeric streaking.

Protocol 3: Thermodynamic Recrystallization

Recrystallization of amphoteric heterocycles requires a solvent system capable of solubilizing both the hydrogen-bond donating (pyridinol) and hydrogen-bond accepting (pyridone) tautomeric networks[3].

  • Dissolution: Suspend the chromatographed solid in a minimum amount of boiling Isopropanol (IPA) (approx. 82 °C). Causality: IPA acts as an excellent primary solvent, disrupting intermolecular hydrogen bonds at reflux to fully solvate the compound.

  • Anti-Solvent Addition: While maintaining reflux, add hot Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add exactly one drop of IPA to clear the solution. Causality: Heptane lowers the dielectric constant of the mixture, carefully driving the system to the exact edge of supersaturation.

  • Cooling Profile: Remove the flask from the heat source. Allow it to cool to room temperature at a strict rate of ~0.5 °C/min (e.g., by leaving it suspended in the hot water bath as the bath cools). Causality: Rapid cooling crashes the product out, trapping solvent molecules and impurities. Slow cooling allows the thermodynamically favored crystal lattice to form, actively excluding structurally related impurities from the matrix.

  • Harvesting: Filter the resulting crystals via a Büchner funnel, wash with ice-cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Check: The mother liquor should retain a yellow/brown tint, while the isolated crystals should be off-white to colorless, visually confirming the exclusion of chromophoric impurities.

References

  • US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents Google P
  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization Luxembourg Bio Technologies / Journal of Pharmaceutical and Biomedical Analysis
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines ResearchG

Sources

The Art of the Bond: A Deep Dive into Palladium-Catalyzed Cross-Coupling with 2H-Dioxolo[4,5-b]pyridin-6-ol Derivatives

The Art of the Bond: A Deep Dive into Palladium-Catalyzed Cross-Coupling with 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2H-[1][2]dioxolo[4,5-b]pyridine core, a close structural analog of hydroxy-substituted pyridines, presents a versatile platform for the development of novel therapeutics and functional materials. The strategic introduction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of this scaffold can dramatically alter its biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for achieving these transformations with unparalleled efficiency and precision.

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions to the 2H-[1][2]dioxolo[4,5-b]pyridine system. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to guide your experimental design.

The Versatile Scaffold: 2H-[1][2]Dioxolo[4,5-b]pyridine

The 2H-[1][2]dioxolo[4,5-b]pyridine moiety is an important pharmacophore found in a variety of biologically active molecules. Its rigid structure and the presence of both hydrogen-bond donors and acceptors make it an attractive starting point for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The ability to selectively modify the 6-position through cross-coupling reactions opens up a vast chemical space for structure-activity relationship (SAR) studies.

To engage in palladium-catalyzed cross-coupling, the hydroxyl group of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol must first be converted into a suitable electrophilic partner, such as a halide (Br, I) or a triflate (OTf). These precursors are the workhorses of cross-coupling chemistry, readily undergoing oxidative addition to the palladium catalyst.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and aryl-heteroaryl structures.[3] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[6]

Suzuki_Miyaura_MechanismPd(0)L_nPd(0)L_nAr-Pd(II)-X(L_n)Ar-Pd(II)-X(L_n)Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition(Ar-X)Ar-Pd(II)-R(L_n)Ar-Pd(II)-R(L_n)Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation(R-B(OR')2 + Base)Ar-RAr-RAr-Pd(II)-R(L_n)->Ar-R Reductive EliminationAr-R->Pd(0)L_nCatalystRegeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of 6-Aryl-2H-[1][2]dioxolo[4,5-b]pyridines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-halo-2H-[1][2]dioxolo[4,5-b]pyridine with an arylboronic acid.

Materials:

  • 6-Bromo-2H-[1][2]dioxolo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2H-[1][2]dioxolo[4,5-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Add the toluene/H₂O solvent mixture and degas the solution by bubbling with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90885
Pd₂(dba)₃SPhosCs₂CO₃Dioxane100692
PdCl₂(dppf)dppfNa₂CO₃DMF801278

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 6-bromo-2H-[1][2]dioxolo[4,5-b]pyridine with phenylboronic acid.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[1][6] This reaction is particularly valuable for introducing primary and secondary amines at the 6-position of the 2H-[1][2]dioxolo[4,5-b]pyridine core, a common step in the development of kinase inhibitors and other targeted therapies.

Mechanistic Insights

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step of the reaction.[6]

Buchwald_Hartwig_MechanismPd(0)L_nPd(0)L_nAr-Pd(II)-X(L_n)Ar-Pd(II)-X(L_n)Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition(Ar-X)[Ar-Pd(II)-N(H)R_2(L_n)]^+X^-[Ar-Pd(II)-N(H)R_2(L_n)]^+X^-Ar-Pd(II)-X(L_n)->[Ar-Pd(II)-N(H)R_2(L_n)]^+X^- AmineCoordinationAr-Pd(II)-NR_2(L_n)Ar-Pd(II)-NR_2(L_n)[Ar-Pd(II)-N(H)R_2(L_n)]^+X^-->Ar-Pd(II)-NR_2(L_n) Deprotonation(Base)Ar-NR_2Ar-NR_2Ar-Pd(II)-NR_2(L_n)->Ar-NR_2 Reductive EliminationAr-NR_2->Pd(0)L_nCatalystRegeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Protocol: Synthesis of 6-Amino-2H-[1][2]dioxolo[4,5-b]pyridines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 6-bromo-2H-[1][2]dioxolo[4,5-b]pyridine with a primary or secondary amine.[7][8]

Materials:

  • 6-Bromo-2H-[1][2]dioxolo[4,5-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk flask with 6-bromo-2H-[1][2]dioxolo[4,5-b]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by flash chromatography.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1101890
Pd(OAc)₂RuPhosK₃PO₄Dioxane1002482
PdCl₂(dppf)dppfCs₂CO₃DMF1201675

Table 2: Representative conditions for the Buchwald-Hartwig amination of 6-bromo-2H-[1][2]dioxolo[4,5-b]pyridine with morpholine.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, providing a direct route to C(sp²)-C(sp) bond formation.[2][3] This reaction is invaluable for introducing alkynyl moieties onto the 2H-[1][2]dioxolo[4,5-b]pyridine scaffold, which can serve as versatile handles for further transformations or as key structural elements in materials with interesting electronic properties.

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[8] The palladium catalyst facilitates the oxidative addition of the organohalide, while the copper co-catalyst activates the terminal alkyne.[9]

Sonogashira_Mechanismcluster_pdPalladium Cyclecluster_cuCopper CyclePd(0)L_nPd(0)L_nAr-Pd(II)-X(L_n)Ar-Pd(II)-X(L_n)Pd(0)L_n->Ar-Pd(II)-X(L_n) OxidativeAdditionAr-Pd(II)-C≡CR(L_n)Ar-Pd(II)-C≡CR(L_n)Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) TransmetalationAr-C≡CRAr-C≡CRAr-Pd(II)-C≡CR(L_n)->Ar-C≡CR ReductiveEliminationAr-C≡CR->Pd(0)L_nCu-XCu-XCu-C≡CRCu-C≡CRCu-C≡CR->Ar-Pd(II)-X(L_n)Cu-C≡CR->Cu-XH-C≡CRH-C≡CRH-C≡CR->Cu-C≡CRBase

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Application Protocol: Synthesis of 6-Alkynyl-2H-[1][2]dioxolo[4,5-b]pyridines

The following protocol provides a general method for the Sonogashira coupling of 6-iodo-2H-[1][2]dioxolo[4,5-b]pyridine with a terminal alkyne.[10][11]

Materials:

  • 6-Iodo-2H-[1][2]dioxolo[4,5-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-iodo-2H-[1][2]dioxolo[4,5-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Once complete, remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT695
Pd(PPh₃)₄CuIDIPADMF50488
Pd(OAc)₂/PPh₃-PyrrolidineToluene801276 (Cu-free)

Table 3: Representative conditions for the Sonogashira coupling of 6-iodo-2H-[1][2]dioxolo[4,5-b]pyridine with phenylacetylene.

Conclusion and Future Directions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of the 2H-[1][2]dioxolo[4,5-b]pyridine scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the formation of C-C and C-N bonds at the 6-position, enabling the rapid generation of diverse libraries of compounds for drug discovery and materials science applications. As catalyst technology continues to evolve, we can expect even milder and more efficient protocols to emerge, further expanding the synthetic utility of these indispensable reactions. Future work in this area will likely focus on the development of more sustainable catalytic systems and the application of these methods to late-stage functionalization of complex molecules containing the 2H-[1][2]dioxolo[4,5-b]pyridine core.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions.
  • Hartwig, J. F. (2010).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes. Topics in Current Chemistry, 269, 123-181.
  • Plenio, H. (2004). Recent advances in the Sonogashira reaction. Topics in Organometallic Chemistry, 14, 87-113.

Process Chemistry and Scale-Up Protocol for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: From Bench to Pilot Scale

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1) is a highly specialized heterocyclic building block. It serves as a critical bioisostere in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors—such as ALK5/TGF-β type I receptor inhibitors like [1]—and in the development of [2] targeting the MYC promoter.

Transitioning the synthesis of fused dioxolopyridines from a milligram-scale medicinal chemistry route to a multi-kilogram pilot-scale process presents significant challenges. Primary bottlenecks include the suppression of intermolecular oligomerization during the dioxole ring formation and the mitigation of protodeboronation during functionalization. This Application Note details a robust, self-validating scale-up protocol designed to maximize yield, ensure safety through controlled thermodynamics, and minimize the environmental footprint (E-factor).

Mechanistic Rationale & Route Selection

The optimized synthetic route proceeds via a two-stage sequence:

  • Dioxole Ring Formation : Alkylation of 5-bromopyridine-2,3-diol with dibromomethane to yield 6-bromo-[1,3]dioxolo[4,5-b]pyridine.

  • Telescoped Borylation-Oxidation : Conversion of the aryl bromide to the target phenol via a palladium-catalyzed Miyaura borylation, immediately followed by in situ oxidative cleavage.

Causality Behind Experimental Choices
  • Copper-Templated Alkylation : The formation of the methylenedioxy bridge using CH₂Br₂ and K₂CO₃ is notoriously sluggish and prone to intermolecular side reactions. We introduce CuO as a co-catalyst. The Cu(II) center coordinates the adjacent hydroxyl groups of the pyridine-2,3-diol, acting as a structural template that heavily biases the reaction toward intramolecular cyclization, thereby drastically reducing oligomeric waste[2].

  • Telescoping the Borylation/Oxidation : Isolating heteroaryl boronic esters at scale often leads to significant yield loss due to moisture-induced protodeboronation during prolonged filtration and drying times. By telescoping the oxidation step directly into the borylation reactor, we eliminate the isolation step entirely.

  • Solvent Engineering (2-MeTHF) : Replacing traditional 1,4-dioxane with 2-Methyltetrahydrofuran (2-MeTHF) in the second stage serves a dual purpose. First, it enables a higher reflux temperature (80 °C), accelerating the borylation. Second, its limited water miscibility creates a distinct biphasic system during the basic peroxide quench. The target product (as a phenoxide salt) partitions exclusively into the aqueous layer, allowing for a seamless liquid-liquid extraction that rejects organic impurities and the pinacol byproduct without requiring distillation.

Process Optimization & Quantitative Data

The table below summarizes the critical process parameters and the quantitative improvements achieved during the transition from a 10 g bench-scale synthesis to a 1.5 kg pilot-scale batch.

ParameterBench Scale (10 g)Pilot Scale (1.5 kg)Causality / Optimization Rationale
Solvent (Step 2) 1,4-Dioxane2-MeTHF2-MeTHF enables direct phase separation post-oxidation, eliminating the need for solvent swapping.
Overall Yield 54%68%Telescoping prevents protodeboronation losses associated with intermediate isolation.
Purity (HPLC) 96.5%>99.0%Controlled pH-driven precipitation from the aqueous phase rejects oligomeric impurities.
E-factor 14542Elimination of intermediate workup and implementation of solvent recycling drastically reduces waste.
Process Time 4 Days2 DaysTelescoping and real-time PAT monitoring eliminate arbitrary hold times.

Self-Validating Experimental Protocols

A self-validating protocol utilizes intrinsic process feedback—such as thermal signatures or precise analytical thresholds—to dictate the progression of the workflow, ensuring reproducibility across different scales.

Step 1: Synthesis of 6-Bromo-[1,3]dioxolo[4,5-b]pyridine (Intermediate 1)
  • Charge : To a 20 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, charge 5-bromopyridine-2,3-diol (1.0 kg, 5.26 mol) and anhydrous DMF (8.0 L).

  • Catalyst & Base Addition : Add anhydrous K₂CO₃ (1.45 kg, 10.5 mol, 2.0 equiv) and CuO (125 g, 1.57 mol, 0.3 equiv).

  • Alkylation : Add dibromomethane (1.83 kg, 10.5 mol, 2.0 equiv) in one continuous portion.

  • Heating & Validation : Heat the suspension to an internal temperature of 100 °C. Self-Validation Checkpoint (IPC-1): Monitor via HPLC. The reaction is deemed complete only when the starting material is < 2.0% Area (typically achieved in 12–14 hours).

  • Workup : Cool to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts and the copper catalyst. Wash the filter cake with EtOAc (2.0 L).

  • Isolation : Concentrate the filtrate under reduced pressure to remove >80% of the DMF. Dilute the residue with EtOAc (10.0 L) and wash with 5% aqueous LiCl (3 × 3.0 L) to extract residual DMF. Dry the organic layer over Na₂SO₄, concentrate to 2.0 L, and add heptane (4.0 L) to precipitate the product. Filter and dry under vacuum at 45 °C.

Step 2: Telescoped Synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
  • Charge : To a clean 20 L reactor, charge Intermediate 1 (800 g, 3.96 mol), bis(pinacolato)diboron (B₂pin₂, 1.10 kg, 4.35 mol, 1.1 equiv), and anhydrous potassium acetate (1.16 kg, 11.8 mol, 3.0 equiv) in 2-MeTHF (8.0 L).

  • Degassing : Sparge the mixture with nitrogen for 30 minutes to rigorously exclude oxygen, preventing Pd-catalyst deactivation.

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (64 g, 0.079 mol, 2 mol%).

  • Borylation & Validation : Heat to 80 °C. Self-Validation Checkpoint (IPC-2): Monitor via HPLC. Proceed to the oxidation phase only when Intermediate 1 is < 1.0% Area (typically 4–6 hours).

  • Cooling : Cool the reaction mixture to 0–5 °C. Do not isolate the intermediate.

  • In Situ Oxidation : Slowly add 3 M aqueous NaOH (4.0 L). Follow with the dropwise addition of 30% w/w H₂O₂ (1.35 L, 11.8 mol, 3.0 equiv). Self-Validation Checkpoint: The addition rate must be dynamically controlled by the thermal feedback of the exotherm, maintaining the internal temperature strictly below 15 °C to prevent oxidative degradation of the dioxole ring.

  • Quench : Stir for 2 hours at 10 °C. Verify complete consumption of the boronic ester via HPLC (IPC-3). Quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (1.0 L) until a negative starch-iodide test is obtained.

  • Phase Separation : Separate the layers. The target product resides in the aqueous layer as the phenoxide salt. Wash the aqueous layer with MTBE (2 × 2.0 L) to extract the cleaved pinacol and organic impurities.

  • Precipitation & Isolation : Slowly acidify the aqueous layer to pH 5.5–6.0 using 2 M HCl. The product will precipitate as a fine, off-white solid. Filter, wash with cold water (2.0 L), and dry in a vacuum oven at 50 °C to a constant weight.

Process Workflow & Analytical Checkpoints

ProcessFlow SM 5-Bromopyridine-2,3-diol + CH2Br2 / K2CO3 / CuO Rxn1 Dioxole Formation (DMF, 100°C) SM->Rxn1 IPC1 IPC 1: HPLC > 98% Conv. Rxn1->IPC1 Int1 6-Bromo-[1,3]dioxolo[4,5-b]pyridine (Intermediate 1) IPC1->Int1 Pass Rxn2 Miyaura Borylation (B2pin2, Pd cat., 2-MeTHF) Int1->Rxn2 IPC2 IPC 2: Boronic Ester > 95% Rxn2->IPC2 Ox In Situ Oxidation (30% H2O2, NaOH, 0-5°C) IPC2->Ox Pass IPC3 IPC 3: Interm. < 1% Ox->IPC3 Prod 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Final Product) IPC3->Prod Pass

Figure 1: Telescoped scale-up workflow and IPC checkpoints for 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol.

References

  • Jin, C. H., et al. "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent." Journal of Medicinal Chemistry, 2014.[Link]

  • Dexheimer, T. S., et al. "Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I." Journal of Medicinal Chemistry, 2024.[Link]

Sources

Synthesis of 2H-Dioxolo[4,5-b]pyridin-6-ol Derivatives: A Detailed Guide for Medicinal Chemists

Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Therapeutic Potential of the Dioxolopyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. When fused with a dioxolo ring, the resulting 2H-[2][3]dioxolo[4,5-b]pyridine scaffold presents a novel heterocyclic system with significant therapeutic potential. This framework is of particular interest to researchers in drug development due to its structural similarity to other biologically active fused heterocyclic systems. Derivatives of related dioxolo-containing heterocycles have shown promise as anti-seizure agents, acetylcholinesterase inhibitors, and anti-inflammatory compounds.[2][4][5] This guide provides a comprehensive overview of the synthetic routes to 2H-[2][3]dioxolo[4,5-b]pyridin-6-ol derivatives, offering detailed protocols and expert insights to facilitate their exploration in drug discovery programs.

Strategic Approach to Synthesis

The synthesis of 2H-[2][3]dioxolo[4,5-b]pyridin-6-ol derivatives can be logically approached in two main stages: first, the construction of a suitably substituted 2,3-dihydroxypyridine core, and second, the formation of the fused dioxolo ring. This guide will detail a robust and adaptable synthetic strategy, providing step-by-step protocols for each key transformation.

Synthetic StrategyASubstituted 2-AminopyridineBSubstituted 2,3-DihydroxypyridineA->BMulti-step ConversionC2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol DerivativeB->CDioxolo Ring Formation

Caption: Overall synthetic strategy for 2H-[2][3]dioxolo[4,5-b]pyridin-6-ol derivatives.

Part 1: Synthesis of the 2,3-Dihydroxypyridine Core

A reliable method for the synthesis of a key intermediate, a substituted 2,3-dihydroxypyridine, begins with a readily available substituted 2-aminopyridine. The following multi-step protocol is adapted from established methodologies for the synthesis of 5-chloro-2,3-dihydroxypyridine.[6]

Protocol 1: Four-Step Synthesis of 5-Chloro-2,3-dihydroxypyridine

This protocol details the conversion of 2-amino-5-chloropyridine to 5-chloro-2,3-dihydroxypyridine through a sequence of diazotization, nitration, reduction, and a final diazotization/hydrolysis.

Protocol 1 Workflowcluster_0Step 1: Diazotizationcluster_1Step 2: Nitrationcluster_2Step 3: Reductioncluster_3Step 4: Diazotization & HydrolysisA2-Amino-5-chloropyridineB2-Hydroxy-5-chloropyridineA->BC2-Hydroxy-5-chloropyridineD2-Hydroxy-3-nitro-5-chloropyridineC->DE2-Hydroxy-3-nitro-5-chloropyridineF2-Hydroxy-3-amino-5-chloropyridineE->FG2-Hydroxy-3-amino-5-chloropyridineH5-Chloro-2,3-dihydroxypyridineG->H

Caption: Workflow for the synthesis of 5-chloro-2,3-dihydroxypyridine.

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • Rationale: This initial step is a classic transformation to convert the primary amino group into a hydroxyl group, which is a necessary precursor for the subsequent nitration.

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Neutralize the reaction mixture carefully with a base (e.g., sodium carbonate) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-hydroxy-5-chloropyridine.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • Rationale: The introduction of a nitro group at the 3-position is a key step to enable the subsequent introduction of the second hydroxyl group. The hydroxyl group at the 2-position directs the electrophilic nitration to the adjacent 3-position.

  • Procedure:

    • To a cooled (0-5 °C) solution of 2-hydroxy-5-chloropyridine (85g, 0.656 mol) in concentrated sulfuric acid (340 ml), add concentrated nitric acid (27.3 ml) dropwise, ensuring the temperature does not exceed 5 °C.[6]

    • After the addition, warm the mixture to 50-60 °C and stir for 1 hour.[6]

    • Pour the reaction mixture into 2500 ml of ice water and adjust the pH to strongly basic with a 40% sodium hydroxide solution.[6]

    • Collect the resulting yellow solid by suction filtration and dry.

  • Expected Yield: 102g (79.1%) with a purity of >98.0% by HPLC.[6]

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

  • Rationale: The nitro group is reduced to an amino group, which will then be converted to a hydroxyl group in the final step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Diazotization and Hydrolysis of 2-Hydroxy-3-amino-5-chloropyridine

  • Rationale: The final step involves the conversion of the newly introduced amino group into a hydroxyl group via a second diazotization reaction, followed by in-situ hydrolysis of the diazonium salt.

  • Procedure:

    • Suspend 2-hydroxy-3-amino-5-chloropyridine in an aqueous acidic solution (e.g., dilute sulfuric acid).

    • Cool the suspension to -10 to -5 °C.[6]

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • After the addition, slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to facilitate the hydrolysis of the diazonium salt.[6]

    • Cool the solution and collect the precipitated product by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).

Part 2: Formation of the Dioxolo Ring

With the 2,3-dihydroxypyridine in hand, the next critical step is the formation of the fused dioxolo ring. This is typically achieved by reacting the catechol-like dihydroxy-pyridine with a one-carbon electrophile, most commonly a formaldehyde equivalent. This reaction is analogous to the well-established formation of the methylenedioxy bridge in other aromatic systems.

Protocol 2: Cyclization to form the 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Core
  • Rationale: The reaction of a 2,3-dihydroxypyridine with a formaldehyde source under acidic conditions is expected to proceed via the formation of a hydroxymethyl intermediate, followed by an intramolecular cyclization to form the five-membered dioxolo ring.

  • Procedure:

    • To a solution of the substituted 2,3-dihydroxypyridine (e.g., 5-chloro-2,3-dihydroxypyridine) in a suitable solvent (e.g., toluene or dioxane), add a formaldehyde source such as paraformaldehyde or dimethoxymethane.

    • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

    • Heat the reaction mixture to reflux, and if using toluene, equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

CompoundStarting MaterialKey ReagentsYield (%)Purity (%)
2-Hydroxy-5-chloropyridine2-Amino-5-chloropyridineNaNO₂, H₂SO₄--
2-Hydroxy-3-nitro-5-chloropyridine2-Hydroxy-5-chloropyridineHNO₃, H₂SO₄79.1>98.0
2-Hydroxy-3-amino-5-chloropyridine2-Hydroxy-3-nitro-5-chloropyridH₂, Pd/C--
5-Chloro-2,3-dihydroxypyridine2-Hydroxy-3-amino-5-chloropyridNaNO₂, H₂SO₄--
Substituted 2H-[2][3]Dioxolo[4,5-b]pyridin-6-olSubstituted 2,3-dihydroxypyridParaformaldehyde, p-TsOH--

Note: Yields for some steps are not explicitly detailed in the cited literature and will be dependent on specific reaction optimization.

Conclusion and Future Directions

The synthetic pathways detailed in this guide provide a robust framework for the preparation of 2H-[2][3]dioxolo[4,5-b]pyridin-6-ol derivatives. By mastering these protocols, researchers can access a wide range of substituted analogs for biological screening. The modularity of the synthesis allows for diversification at various positions of the pyridine ring, enabling the exploration of structure-activity relationships. Further optimization of reaction conditions, particularly for the dioxolo ring formation, may lead to improved yields and scalability. The promising pharmacological profile of related heterocyclic systems suggests that the 2H-[2][3]dioxolo[4,5-b]pyridine scaffold is a fertile ground for the discovery of novel therapeutic agents.

References

  • Design, synthesis, and pharmacological evaluation of[2][3] dioxolo-chromeno[2,3-b]pyridines as anti-seizure agents. (2022). ResearchGate. [Link]

  • Urbanski, T. (1946). Contributions to the chemistry of pyridine. Part I. Condensation of β-hydroxypyridine with formaldehyde in alkaline medium. Journal of the Chemical Society (Resumed), 1104. [Link]

  • Synthesis and biological profile of 2,3-dihydro[2][3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Gong, Y. X., et al. (2015). [Design, synthesis and biological evaluation of novel[2][3] dioxolo [4,5-f]isoindolone derivatives]. Yao Xue Xue Bao, 50(2), 191-8. [Link]

  • El-Gwaad, A. A., et al. (2023). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. Scientific Reports, 13(1), 5709. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(2), 324. [Link]

Troubleshooting & Optimization

How to improve reaction yield in 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol synthesis

Technical Support Center: Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Welcome to the technical support center for the synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided herein is based on established principles of heterocyclic chemistry and proven laboratory techniques.

Introduction to the Synthesis

The synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, a molecule of interest in medicinal chemistry, involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible and efficient synthetic route commences with a commercially available or readily synthesized pyridine derivative, which is then elaborated to construct the fused dioxolo ring and introduce the hydroxyl functionality. This guide will focus on a likely synthetic pathway and address potential issues at each key transformation.

A proposed synthetic pathway is outlined below:

Synthetic_PathwayA2-Amino-3-hydroxypyridineB2,3-DihydroxypyridineA->BDiazotization & HydrolysisC2H-[1,3]Dioxolo[4,5-b]pyridineB->CWilliamson Ether Synthesis(e.g., CH2I2, Base)D2H-[1,3]Dioxolo[4,5-b]pyridin-6-olC->DHydroxylation

Caption: Proposed synthetic pathway for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Conversion of 2-Amino-3-hydroxypyridine to 2,3-Dihydroxypyridine

Question: I am attempting to convert 2-amino-3-hydroxypyridine to 2,3-dihydroxypyridine via diazotization followed by hydrolysis, but my yields are consistently low. What are the likely causes and how can I improve this step?

Answer: Low yields in the diazotization and hydrolysis of aminopyridines are a common challenge. The instability of the diazonium salt is a primary concern. Here is a systematic approach to troubleshooting this step:

  • Temperature Control is Critical: The diazotization reaction must be carried out at low temperatures, typically between -5 to 5 °C, to prevent the premature decomposition of the diazonium intermediate. Exceeding this temperature range can lead to the formation of unwanted side products.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the aminopyridine. A rapid addition can cause a localized increase in temperature and concentration, leading to decomposition and potential side reactions.

  • Purity of Starting Material: Ensure the 2-amino-3-hydroxypyridine is of high purity. Impurities can interfere with the diazotization process.

  • Hydrolysis Conditions: After the formation of the diazonium salt, the hydrolysis step requires careful heating. A slow and controlled increase in temperature to around 50-60 °C is recommended to facilitate the conversion to the dihydroxypyridine without degrading the product.[3]

Troubleshooting Workflow for Diazotization and Hydrolysis

Troubleshooting_DiazotizationStartLow Yield of 2,3-DihydroxypyridineCheck_TempIs the reaction temperature strictly maintainedbetween -5 to 5 °C during diazotization?Start->Check_TempCheck_AdditionWas the sodium nitrite solution added slowlyand dropwise?Check_Temp->Check_AdditionYesSolution_TempAction: Use an ice-salt bath and monitor the internaltemperature of the reaction mixture closely.Check_Temp->Solution_TempNoCheck_PurityIs the starting 2-amino-3-hydroxypyridine of high purity?Check_Addition->Check_PurityYesSolution_AdditionAction: Use a dropping funnel for slow and controlled addition.Check_Addition->Solution_AdditionNoCheck_HydrolysisWas the hydrolysis performed with slow and controlled heating?Check_Purity->Check_HydrolysisYesSolution_PurityAction: Recrystallize or purify the starting material.Check_Purity->Solution_PurityNoSolution_HydrolysisAction: Warm the reaction mixture slowly to 50-60 °Cand hold for the recommended time.Check_Hydrolysis->Solution_HydrolysisNoEndImproved YieldCheck_Hydrolysis->EndYesSolution_Temp->Check_AdditionSolution_Addition->Check_PuritySolution_Purity->Check_HydrolysisSolution_Hydrolysis->End

Caption: A workflow for troubleshooting low yields in the synthesis of 2,3-dihydroxypyridine.

Issue 2: Inefficient Formation of the Dioxolo Ring

Question: I am struggling with the formation of the[1][2]dioxolo ring from 2,3-dihydroxypyridine. What are the key parameters to optimize for this Williamson ether synthesis-type reaction?

Answer: The formation of the methylenedioxy bridge is essentially a double Williamson ether synthesis. The efficiency of this reaction is highly dependent on several factors.

  • Choice of Dihaloalkane: Diiodomethane (CH₂I₂) is generally more reactive than dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂) and may lead to higher yields.

  • Base Selection: A strong base is required to fully deprotonate both hydroxyl groups of the 2,3-dihydroxypyridine. Common choices include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and yield.[4]

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they do not solvate the nucleophilic pyridinoxide as strongly as protic solvents.[4]

  • Anhydrous Conditions: The presence of water will quench the deprotonated dihydroxypyridine and hydrolyze the dihaloalkane. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature: The optimal reaction temperature will depend on the specific reagents used but is typically in the range of 50-100 °C.[4]

ParameterRecommendationRationale
Dihaloalkane Diiodomethane (CH₂I₂)Higher reactivity compared to CH₂Br₂ or CH₂Cl₂.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Strong bases are needed for complete deprotonation.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Temperature 50-100 °CBalances reaction rate with potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Table 1: Recommended Conditions for Dioxolo Ring Formation

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect during the synthesis?

A1: Common side products can include incompletely cyclized material from the dioxolo ring formation, where only one of the hydroxyl groups has reacted. Over-oxidation to a carboxylic acid can be an issue during hydroxylation steps if the oxidizing agent is too harsh.[2] Polymerization can also occur, especially under harsh conditions like high temperatures.[5]

Q2: My final product is difficult to purify by column chromatography. What can I do?

A2: Pyridine-containing compounds can be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing. Consider adding a small amount of a base like triethylamine to the eluent to mitigate this issue. Alternatively, recrystallization from a suitable solvent system can be a highly effective purification method for solid products.

Q3: Can I use microwave irradiation to improve the reaction times and yields?

A3: Microwave-assisted synthesis can be a very effective technique for reactions like the Williamson ether synthesis, often leading to shorter reaction times and improved yields.[6] It is advisable to perform optimization studies to determine the ideal temperature and irradiation time for your specific reaction.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroxypyridine from 2-Amino-3-hydroxypyridine

  • Dissolve 2-amino-3-hydroxypyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.

  • Slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dihydroxypyridine.

Protocol 2: Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridine from 2,3-Dihydroxypyridine

  • To a solution of 2,3-dihydroxypyridine in anhydrous DMF under an inert atmosphere, add a strong base (e.g., 2.2 equivalents of NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add diiodomethane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • K. L. Tom, et al. (2018). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]

Technical Support Center: Troubleshooting Impurities in 2H-Dioxolo[4,5-b]pyridin-6-ol Batches

Technical Support Center: Troubleshooting Impurities in 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Batches

Welcome to the technical support center for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis and handling of this compound. By understanding the root causes of impurity formation, you can implement effective troubleshooting strategies to ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and stability of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Q1: What are the most common impurities observed in the synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol?

The synthesis of pyridine derivatives can be susceptible to the formation of various impurities.[3] While specific impurities for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol are not extensively documented in publicly available literature, common impurities in related pyridine syntheses can include starting materials, intermediates, byproducts from side reactions, and degradation products. For instance, in syntheses involving substituted pyridines, residual starting materials and reagents from steps like Suzuki or Buchwald-Hartwig cross-coupling can be a source of impurities if the reaction does not go to completion or if purification is inadequate.[4]

Q2: How can I best characterize and quantify impurities in my 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol sample?

A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometric detector (LC-MS), is a powerful tool for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural information about the impurities, especially when they are present at significant levels.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile or semi-volatile impurities.

Q3: My batch of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol has a yellow or brownish tint. What could be the cause?

Discoloration in pyridine-containing compounds can arise from several factors. The presence of trace amounts of oxidized species or degradation products is a common cause.[6] Exposure to air, light, or elevated temperatures can promote oxidative degradation.[7] Additionally, residual catalysts or reagents from the synthesis, particularly those involving transition metals, can impart color to the final product.

Q4: What are the optimal storage conditions to maintain the purity of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol?

To minimize degradation, 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol should be stored in a cool, dark, and dry environment. Inert atmosphere packaging (e.g., under argon or nitrogen) is highly recommended to prevent oxidation. The compound should be stored in well-sealed containers to protect it from moisture.

Q5: Are there known stability issues with 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, particularly in solution?

The stability of pyridine derivatives in solution can be pH-dependent.[8] For instance, some heterocyclic compounds show increased degradation at acidic or alkaline pH.[8] The solvent can also play a role in stability. It is advisable to prepare solutions fresh and minimize their exposure to light. If solutions must be stored, they should be kept at low temperatures and protected from light.

II. Troubleshooting Guides

This section provides systematic approaches to identify and resolve specific impurity issues.

Guide 1: Troubleshooting Unidentified Peaks in HPLC Analysis

The appearance of unexpected peaks in an HPLC chromatogram is a common challenge. This guide provides a logical workflow to identify and eliminate these impurities.

Workflow for Unidentified Peak Investigation

Caption: Decision tree for addressing product discoloration.

Quantitative Data Summary: Potential Impurities and Analytical Signatures
Potential Impurity SourceCommon Impurity TypesTypical Analytical Signature (LC-MS)
Incomplete Reaction Unreacted starting materials or intermediatesPeaks with m/z values corresponding to the expected starting materials or intermediates.
Side Reactions Isomers, dimers, or other reaction byproductsPeaks with the same m/z as the product (isomers) or multiples of the product/starting material m/z (dimers).
Degradation Oxidation products, hydrolysis productsPeaks with m/z values indicating the addition of oxygen or loss of specific functional groups.
Reagent Contamination Residual catalysts (e.g., Palladium), solvents, or other reagentsMay not be readily visible by UV but can be detected by MS or other techniques like ICP-MS for metals.
Protocol 3: Column Chromatography for Purification

Column chromatography is an effective method for removing colored impurities and closely related byproducts. [3][9]

  • Stationary Phase Selection: Silica gel is a common choice for pyridine derivatives. [3]2. Solvent System (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the desired product and the impurities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the determined solvent system. If necessary, a gradient of increasing polarity can be used to elute the components.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

By following these structured troubleshooting guides and protocols, researchers can systematically address impurity issues in their batches of 2H-D[1][2]ioxolo[4,5-b]pyridin-6-ol, leading to higher quality material and more reliable experimental results.

References

  • 2H-d[1][2]ioxolo[4,5-b]pyridin-6-ol. Chem-Impex. [Link]

  • Synthesis of Substituted Oxazolo[4,5-b]- Pyridine Derivatives. ARKIVOC. [Link]

  • European Journal of Medicinal Chemistry. UPCommons. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Design, Synthesis, and Biological Evaluation ofO[1][5][10]xadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. National Institutes of Health. [Link]

  • Synthesis and biological profile of 2,3-dihydrot[1][2]hiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. [Link]

  • Analytical Methods. In: Toxicological Profile for Pyridine. National Institutes of Health. [Link]

  • azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate. PubChem. [Link]

  • Purification method for yellowed pyridine.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Institutes of Health. [Link]

  • Purification of pyridine bases by distillation.
  • {2H-d[1][2]ioxolo[4,5-b]pyridin-6-yl}methanol. Chem-Impex. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health. [Link]

Technical Support Center: Overcoming Solubility Challenges with 2H-Dioxolo[4,5-b]pyridin-6-ol in Aqueous Media

Technical Support Center: Overcoming Solubility Challenges with 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol in Aqueous Media

Welcome to the technical support center for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the common solubility issues encountered with this compound in aqueous media during experimental workflows.

Introduction: Understanding the Molecule

2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound featuring a fused dioxolo and pyridinol ring system. This molecular structure, while promising for various research applications, often presents significant challenges in achieving adequate aqueous solubility for in-vitro assays and other experimental setups. The presence of both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen atom makes its solubility highly dependent on the pH of the medium.

This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing precipitation of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol in my aqueous buffer. What is the likely cause and my first troubleshooting step?

A1: The poor aqueous solubility of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is the most probable cause of precipitation. The molecule's fused ring structure contributes to its hydrophobicity. The first and most critical step is to assess the pH of your aqueous medium in relation to the compound's ionization state.

The structure of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol contains two key ionizable groups: a pyridinol hydroxyl group and a pyridine nitrogen. Based on structurally similar compounds like 6-hydroxypicolinic acid, we can estimate the pKa values to be approximately:

  • pKa1 (acidic, hydroxyl group): ~8.5 - 9.5

  • pKa2 (basic, pyridine nitrogen): ~4.5 - 5.5

At a neutral pH of 7, the compound will exist predominantly in its neutral, less soluble form. To improve solubility, you need to shift the pH to a range where a significant portion of the molecules are ionized.

Initial Troubleshooting Workflow:

startPrecipitation Observedcheck_phCheck pH of Aqueous Mediumstart->check_phph_neutralIs pH near neutral (6-8)?check_ph->ph_neutraladjust_phAdjust pH to ionize the compoundph_neutral->adjust_phYesacidic_pathacidic_pathadjust_ph->acidic_pathbasic_pathbasic_pathadjust_ph->basic_pathreassessRe-evaluate Solubilityacidic_path->reassessbasic_path->reassess

Caption: Initial pH adjustment workflow.

Q2: How do I systematically determine the optimal pH for solubilizing 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol?

A2: A pH-solubility profile is an essential tool to empirically determine the optimal pH for your specific experimental conditions. This involves measuring the solubility of the compound across a range of pH values.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a set of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the data: Plot the measured solubility against the pH of the buffers to visualize the pH-solubility profile.

Expected pH-Solubility Profile:

The solubility of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is expected to be lowest in the neutral pH range and increase at both acidic and basic pH values due to the formation of more soluble cationic and anionic species, respectively.

cluster_0pH Effect on Ionization and SolubilityLow pH (Acidic)Low pH (Acidic)Protonated (Cationic)Protonated (Cationic)Low pH (Acidic)->Protonated (Cationic)Increased SolubilityIncreased SolubilityProtonated (Cationic)->Increased SolubilityNeutral pHNeutral pHNeutral MoleculeNeutral MoleculeNeutral pH->Neutral MoleculeLow SolubilityLow SolubilityNeutral Molecule->Low SolubilityHigh pH (Basic)High pH (Basic)Deprotonated (Anionic)Deprotonated (Anionic)High pH (Basic)->Deprotonated (Anionic)Deprotonated (Anionic)->Increased Solubility

Caption: Relationship between pH, ionization, and solubility.

Q3: Adjusting the pH is not compatible with my experimental system. What are my other options?

A3: If altering the pH is not feasible, several other formulation strategies can be employed to enhance the solubility of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. These include the use of co-solvents, cyclodextrins, and surfactants.

StrategyMechanism of ActionRecommended Starting Point
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.1-10% (v/v) of DMSO, ethanol, or PEG 400.
Cyclodextrins Encapsulates the hydrophobic molecule within its lipophilic cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[3]1-5% (w/v) of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Surfactants Forms micelles that can encapsulate the poorly soluble compound in their hydrophobic core, increasing its apparent solubility in water.[4]0.1-1% (w/v) of Tween® 80 or Polysorbate 20.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions: Dissolve 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol in various co-solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration (e.g., 10-50 mM).

  • Titrate into aqueous buffer: Gradually add small aliquots of the stock solution to your aqueous experimental buffer while vortexing.

  • Observe for precipitation: Note the concentration at which precipitation first occurs. This will give you an indication of the maximum achievable concentration with that co-solvent system.

  • Optimize the co-solvent percentage: Test different final percentages of the co-solvent in your aqueous medium to find the lowest effective concentration that maintains the desired compound concentration without precipitation.

Q4: Can I combine different solubilization techniques?

A4: Absolutely. Combining solubilization strategies can often have a synergistic effect. For instance, a slight adjustment in pH combined with a low concentration of a co-solvent or cyclodextrin can be more effective than using a high concentration of a single agent.[5]

Example of a Combined Approach:

  • Adjust the pH of your aqueous buffer to a mildly acidic or basic range that is still compatible with your experiment (e.g., pH 6 or pH 8).

  • Prepare a stock solution of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol in a suitable co-solvent like DMSO.

  • Add the stock solution to the pH-adjusted buffer to achieve the final desired concentration, ensuring the final co-solvent concentration is kept to a minimum (ideally below 1%).

cluster_0Combined Solubilization Strategycluster_1Enhanced SolubilitypHpH AdjustmentEnhancedSolubilityImproved Aqueous SolubilitypH->EnhancedSolubilityCoSolventCo-solventCoSolvent->EnhancedSolubilityCyclodextrinCyclodextrinCyclodextrin->EnhancedSolubilitySurfactantSurfactantSurfactant->EnhancedSolubility

Caption: Synergistic effect of combined solubilization methods.

Summary of Key Recommendations

IssueRecommended ActionScientific Rationale
Precipitation in neutral buffer Adjust pH to < 4 or > 10.Ionization of the pyridinol or pyridine functional groups increases electrostatic interactions with water, enhancing solubility.
pH adjustment is not possible Use co-solvents (DMSO, ethanol, PEG 400), cyclodextrins (HP-β-CD), or surfactants (Tween® 80).These excipients modify the properties of the solvent or encapsulate the compound to improve its apparent aqueous solubility.
High concentration of solubilizing agent required Combine a mild pH adjustment with a low concentration of a co-solvent or cyclodextrin.Synergistic effects can achieve the desired solubility with minimal impact on the experimental system.

References

  • George, P., & Giron, C. (1986). 3-Acylaminomethylimidazo[1,2-a]pyridines and Their Therapeutical Use. EP172096 A1.
  • George, P., & Giron, C. (1987). Preparation of 3-(acylaminomethyl)imidazo[1,2-a]pyridines and Pharmaceutical Compositions Containing Them as Anxiolytics, Sedatives, Analgesics, Anticonvulsants, and Ulcer inhibitors. US4650796 A.
  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2025, June 18). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2025, August 6). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

Technical Support Center: 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol Reaction Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1)[1].

This molecule presents a unique dual-challenge in synthetic workflows:

  • The Ambident Nucleophile: The 6-hydroxyl group sits adjacent to the pyridine nitrogen, establishing a dynamic 2-pyridinol ⇌ 2-pyridone tautomeric equilibrium that is highly sensitive to thermal energy[2][3].

  • The Fragile Acetal Core: The fused [1,3]dioxolo ring is susceptible to hydrolytic cleavage at elevated temperatures, demanding strict thermal boundaries during transition-metal catalysis[4].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to master the thermal optimization of this compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my alkylation reaction yield a complex mixture of products, and how does temperature control the regioselectivity?

The Causality: The 6-hydroxyl group of the [1,3]dioxolo[4,5-b]pyridine core exists in a tautomeric equilibrium with its pyridone form. Because the nitrogen atom is softer and more nucleophilic, while the oxygen atom is harder, the reaction pathway is dictated by temperature and base selection[2]. The Solution:

  • For O-Alkylation (Kinetic Control): You must strictly maintain ambient temperatures (20°C–25°C). At low temperatures, using hard, oxophilic bases like Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃) lowers the activation energy for oxygen attack, kinetically trapping the O-alkylated ether[5].

  • For N-Alkylation (Thermodynamic Control): Elevate the temperature to 70°C–80°C. The added thermal energy allows the system to overcome the kinetic barrier, funneling the reaction toward the thermodynamically more stable N-alkylated pyridone[3].

Q2: I am observing severe degradation during the Suzuki-Miyaura coupling of the triflate derivative. What is the thermal limit for the dioxolo ring?

The Causality: The [1,3]dioxolo ring is essentially a cyclic acetal. While it can survive short, 5-minute bursts of high heat (e.g., 180°C in microwave-assisted radiosynthesis)[6], prolonged heating above 100°C in the presence of strong aqueous bases (e.g., NaOH, KOH) causes the ring to hydrolyze, yielding a highly unstable dihydroxypyridine intermediate that rapidly oxidizes and polymerizes. The Solution: Cap your reaction temperature at 80°C. Switch to a milder base such as K₂CO₃ in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)[4]. This provides sufficient energy for the palladium oxidative addition without breaching the activation energy required for dioxolo ring cleavage.

Q3: What is the optimal temperature for converting the 6-hydroxyl group to a triflate (OTf) for downstream cross-coupling?

The Causality: The reaction between the pyridinol oxygen and trifluoromethanesulfonic anhydride (Tf₂O) is violently exothermic. If the internal temperature rises above 0°C during addition, the localized heat spike will trigger rapid decomposition of the electron-rich dioxolo-pyridine core. The Solution: Initiate the reaction at -78°C (dry ice/acetone bath) and never allow the internal temperature to exceed 0°C during the addition phase.

Part 2: Quantitative Data & Thermal Boundaries

The following table summarizes the critical thermal thresholds and causality parameters for key transformations of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol.

Reaction TypeTarget ProductOptimal Temp RangeBase / ReagentFailure Mode at Incorrect Temp
O-Alkylation Ether Derivative20°C – 25°CAg₂CO₃ or Cs₂CO₃>50°C: Loss of regioselectivity; N-alkylation dominates.
N-Alkylation Pyridone Derivative70°C – 80°CK₂CO₃<40°C: Sluggish conversion; incomplete reaction.
Triflation Pyridinyl Triflate-78°C to 0°CTf₂O, Pyridine>0°C (during addition): Exothermic runaway; tar formation.
Suzuki Coupling Arylated Pyridine70°C – 80°CPd(dppf)Cl₂, K₂CO₃>100°C: Hydrolytic cleavage of the [1,3]dioxolo ring.

Part 3: Mechanistic Visualizations

Tautomerization Pyridinol 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Kinetic Precursor) Pyridone 2H-[1,3]Dioxolo[4,5-b]pyridin-6(5H)-one (Thermodynamic Sink) Pyridinol->Pyridone Tautomeric Equilibrium (Temp Dependent) OAlk O-Alkylated Ether (T < 25°C, Ag2CO3) Pyridinol->OAlk Kinetic Control NAlk N-Alkylated Pyridone (T > 70°C, K2CO3) Pyridone->NAlk Thermodynamic Control

Fig 1: Temperature-dependent tautomeric equilibrium and alkylation pathways of the pyridinol core.

Optimization Start Reaction Optimization Workflow TempCheck Target Reaction Temperature? Start->TempCheck LowTemp Low Temp (0°C - 25°C) TempCheck->LowTemp HighTemp High Temp (70°C - 100°C) TempCheck->HighTemp ExtremeTemp Extreme Temp (>100°C) TempCheck->ExtremeTemp OAlk Favors O-Alkylation & Triflation Stability LowTemp->OAlk NAlk Favors N-Alkylation & Suzuki Coupling HighTemp->NAlk Degrad Risk: Dioxolo Ring Cleavage / Degradation ExtremeTemp->Degrad

Fig 2: Decision matrix for thermal optimization to prevent dioxolo ring degradation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled O-Alkylation

This protocol utilizes a hard base and strict thermal limits to suppress the N-alkylation pathway.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (1.0 eq) in anhydrous Hexane or Toluene (0.2 M).

  • Base Addition: Add Ag₂CO₃ (1.2 eq). Stir the suspension at exactly 20°C for 15 minutes to pre-form the silver salt[5].

  • Electrophile Addition: Add the alkyl halide (1.5 eq) dropwise. Maintain the water bath at 20°C–25°C. Do not exceed 25°C.

  • Self-Validation Check (In-Process): After 2 hours, pull a 10 µL aliquot. Run a TLC (Hexane/EtOAc 7:3). You should observe a single new spot with a higher Rf value than the starting material (characteristic of the less polar O-alkyl ether). If a lower Rf spot appears, your temperature is too high, and N-alkylation is occurring.

  • Workup: Filter the reaction through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure (bath temp < 30°C) to isolate the pure O-alkylated product.

Protocol B: Low-Temperature Triflation

This protocol prevents the exothermic degradation of the dioxolo core during activation.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add anhydrous Pyridine (2.5 eq).

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78°C.

  • Reagent Addition: Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 30 minutes via syringe pump.

  • Self-Validation Check (In-Process): Monitor the color of the solution. A successful, thermally controlled reaction will remain pale yellow to light orange. Validation trigger: If the solution rapidly flashes to dark brown or black, the exothermic threshold has been breached, indicating ring degradation.

  • Quench & Workup: Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench strictly at 0°C with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate at room temperature.

Sources

Preventing degradation of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Introduction: Understanding the Inherent Instability of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Welcome to the technical support guide for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. This molecule is a valuable intermediate in pharmaceutical development, prized for its unique heterocyclic structure. However, its utility is matched by its inherent chemical instability, which can present significant challenges during storage and handling. The primary sources of this instability are the 6-hydroxy-pyridine core and the adjacent [1][2]dioxolo group, which together create a catechol-like system.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the degradation pathways of this compound and to offer field-proven protocols to ensure its integrity from vial to reaction vessel. By understanding the causality behind its degradation, you can implement self-validating systems to preserve your material's purity and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solid 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol has started to turn pink/brown/black. What is happening?

This color change is a classic indicator of oxidative degradation. The hydroxypyridine moiety, which is structurally similar to a catechol, is highly susceptible to oxidation by atmospheric oxygen.[3][4] This process forms highly colored ortho-quinone-like species, which can further react and polymerize, leading to the observed discoloration.[5] This is not merely a cosmetic issue; it signifies a change in chemical identity and a decrease in the purity of your material.

Q2: What are the absolute non-negotiable storage conditions for this compound?

To prevent degradation, the compound must be rigorously protected from three key environmental factors: oxygen, light, and heat. The ideal storage conditions are:

  • Atmosphere: Under a dry, inert gas (Argon or Nitrogen).[6][7]

  • Temperature: At or below -20°C.

  • Light: In an amber glass vial, stored in the dark.[6]

Q3: Can I weigh or handle this compound on an open lab bench?

No. Even brief exposure to the atmosphere can initiate the degradation cascade. All manipulations, including weighing, aliquoting, and dissolution, should be performed under an inert atmosphere, preferably within a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[6][8] If a glovebox is unavailable, Schlenk line techniques should be employed.[8]

Q4: How can I quantitatively check if my stored compound has degraded?

Visual inspection is only a qualitative first step. A validated stability-indicating analytical method is required for a quantitative assessment.[9] The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] A loss in the main peak area and/or the appearance of new peaks are clear signs of degradation. For structural identification of these new peaks (degradants), hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][12]

The Science of Degradation: Core Pathways & Mechanisms

Understanding why 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol degrades is crucial for preventing it. The two primary mechanisms are oxidation and photodegradation.

Oxidative Degradation: The Catechol-Quinone Cascade

The electronic arrangement of the hydroxyl group on the electron-deficient pyridine ring makes it highly prone to oxidation. This process is often autocatalytic and proceeds via a free-radical mechanism, especially in the presence of trace metal impurities.

The pathway can be visualized as follows:

  • Initiation: Molecular oxygen (O₂) abstracts a hydrogen atom from the hydroxyl group, forming a phenoxy radical.

  • Propagation: This radical is unstable and quickly rearranges and reacts with more oxygen to form a highly reactive ortho-quinone intermediate.

  • Termination/Polymerization: These quinone species are potent electrophiles and can undergo polymerization reactions, leading to the formation of dark, insoluble, high-molecular-weight materials.[4] This cascade is often accelerated at neutral or basic pH.[3]

cluster_main Oxidative Degradation Pathway A 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Stable, Reduced Form) B Phenoxy Radical Intermediate A->B O₂, Trace Metals, Light C Ortho-Quinone Species (Highly Reactive, Colored) B->C Further Oxidation D Polymerized Degradants (Insoluble, Dark Color) C->D Polymerization

Fig 1: Simplified pathway of oxidative degradation.
Photodegradation

UV or visible light provides the energy to initiate and accelerate the oxidative cascade. Pyridine and its derivatives can absorb light, promoting electrons to higher energy states and making them more susceptible to reaction with oxygen.[13] Storing the compound in amber vials and in the dark is a simple but critical step to prevent this degradation pathway.[6]

Troubleshooting Guides & Experimental Protocols

Troubleshooting: Visual and Analytical Anomalies
Observed Problem Probable Cause Recommended Action & Troubleshooting Steps
Solid powder develops a pink, tan, or brown color. Oxidation. The compound has been exposed to atmospheric oxygen.1. Discard the discolored material. Do not use it in experiments where purity is critical. 2. Review your handling procedures. Ensure all future manipulations are performed under a strictly inert atmosphere (glovebox or Schlenk line).[8] 3. Check the seal on your storage vial. Use high-quality septa or specialized caps like Sure/Seal™.[14]
Inconsistent biological/chemical activity from the same batch. Partial Degradation. The batch is no longer homogeneous. The outer layers exposed to trace oxygen may have degraded, while the core remains pure.1. Immediately cease use of the batch. 2. Perform a purity analysis using a validated RP-HPLC method (See Protocol 2).[10] 3. If degradation is confirmed, procure fresh material and implement the rigorous storage and handling protocols outlined below (See Protocol 1).
Poor solubility of the compound in previously effective solvents. Polymerization. Advanced degradation has led to the formation of insoluble polymers.1. The material is significantly degraded and unusable. 2. Dispose of the material according to your institution's safety guidelines. 3. Conduct a full review of storage conditions (temperature, atmosphere, light exposure) to identify the point of failure.
Protocol 1: Recommended Procedure for Storage and Handling

This protocol ensures the integrity of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol upon receipt and during use.

Materials:

  • Glovebox or Schlenk line with a dry, inert gas supply (Argon preferred).

  • Pre-dried amber glass vials with PTFE-lined caps or septa.

  • Antistatic weigh paper or boat.

  • Spatulas and other necessary labware (oven-dried beforehand).[14]

  • -20°C or -80°C freezer.

Procedure:

  • Preparation: Move the sealed manufacturer's container, pre-dried vials, and all necessary equipment into the glovebox antechamber. Purge the antechamber thoroughly.

  • Equilibration: Allow the manufacturer's container to equilibrate to the glovebox's ambient temperature before opening to prevent moisture condensation.

  • Aliquoting: Once equilibrated, open the main container inside the glovebox. Weigh the desired amounts of the compound into the pre-dried amber vials. Work efficiently to minimize the time the bulk material is exposed.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm or a similar laboratory film.

  • Backfilling (Optional but Recommended): If using septa-capped vials, you can optionally pierce the septum with a needle connected to the inert gas line and a second exit needle to gently flush the vial headspace with inert gas before storage.

  • Storage: Label each vial clearly with the compound name, date, and amount. Place the vials inside a secondary container (e.g., a small box) and store them in a designated freezer at ≤ -20°C.

  • Withdrawal for Use: When needed, remove a single aliquot vial from the freezer. Allow it to warm completely to room temperature inside a desiccator before taking it into the glovebox to be opened. This prevents atmospheric moisture from condensing on the cold solid.

Protocol 2: Workflow for Assessing Compound Stability

This workflow describes how to perform a forced degradation study to understand potential degradants and set up a routine HPLC check.

cluster_workflow Stability Assessment Workflow cluster_stress Forced Degradation (Stress Conditions) start Prepare Stock Solution of Compound in Acetonitrile/Water stress_control Control (T₀ sample, -80°C) start->stress_control Aliquot and Expose stress_heat Heat (60°C) start->stress_heat Aliquot and Expose stress_acid Acid (0.1M HCl) start->stress_acid Aliquot and Expose stress_base Base (0.1M NaOH) start->stress_base Aliquot and Expose stress_ox Oxidation (3% H₂O₂) start->stress_ox Aliquot and Expose stress_light Photolytic (UV/Vis light) start->stress_light Aliquot and Expose analyze Analyze All Samples by RP-HPLC-UV and LC-MS stress_control->analyze stress_heat->analyze stress_acid->analyze stress_base->analyze stress_ox->analyze stress_light->analyze evaluate Evaluate Data: - Compare chromatograms to control - Identify degradant peaks - Determine degradation pathways - Validate HPLC method is 'stability-indicating' analyze->evaluate

Fig 2: Workflow for a forced degradation study.

Objective: To identify potential degradation products and validate an HPLC method for routine purity checks.[9][15]

Methodology:

  • Method Development: Develop an RP-HPLC method (e.g., using a C18 column) that shows a sharp, well-resolved peak for the parent compound. A typical mobile phase might be a gradient of water and acetonitrile with 0.1% formic acid.

  • Forced Degradation: As outlined in Figure 2, expose solutions of the compound to a variety of stress conditions (e.g., acid, base, oxidation, heat, light) for a defined period (e.g., 24 hours).[16][17] The goal is to achieve 5-20% degradation.[17]

  • Analysis: Analyze the stressed samples alongside a time-zero (T₀) control sample by HPLC-UV and LC-MS.

  • Evaluation:

    • Specificity: Confirm that the new peaks (degradants) are well-separated from the parent peak. This validates the method as stability-indicating.[9]

    • Identification: Use the LC-MS data to propose structures for the major degradation products.[12] This provides insight into the degradation pathways.

  • Routine Check: Once validated, this HPLC method can be used to quickly and reliably check the purity of any stored sample before use.

References

  • Taylor & Francis. (2009, January 9). Degradation of pyridines in the environment. [Link]

  • Wang, D., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express, 9(1), 163. [Link]

  • Tang, H., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11), e00350-18. [Link]

  • Kowalski, P. S., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5136–5145. [Link]

  • Kowalski, P. S., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. National Center for Biotechnology Information. [Link]

  • Jia, Q., & Gu, C. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • Eawag. (2007, February 20). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. [Link]

  • ResearchGate. (2021, February 25). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. [Link]

  • Im, S., et al. (2017). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. National Center for Biotechnology Information. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Momentum Transfer. How We Handle Air Sensitive Samples. [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • ResearchGate. (2025, November 28). Recent Trends in Stability Indicating Analytical Method for Drug Substance. [Link]

  • Galano, A., et al. (2007). Tunneling in Green Tea: Understanding the Antioxidant Activity of Catechol-Containing Compounds. A Variational Transition-State Theory Study. Journal of the American Chemical Society, 129(16), 5157–5163. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • International Journal of Applied Pharmaceutics. (2022, November 30). Forced Degradation – A Review. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

Sources

Resolving HPLC peak tailing for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Excellence

Topic: Resolving HPLC Peak Tailing for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Samples

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol and similar heterocyclic compounds. As Senior Application Scientists, we provide in-depth, evidence-based solutions to enhance your chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is tailing significantly on a C18 column. What are the likely causes?

A1: Peak tailing for a compound like 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is a common issue stemming from its chemical structure. This molecule possesses both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen. This dual character leads to complex interactions within the chromatographic system.

The primary cause of peak tailing is often secondary interactions between your analyte and the stationary phase. In reversed-phase separations, this typically involves polar interactions with residual silanol groups on the silica support of the column.[3][4][5] Compounds with basic functional groups, like the pyridine nitrogen in your molecule, are particularly prone to strong interactions with ionized silanol groups, leading to tailing peaks.[4]

Another significant factor is the mobile phase pH. If the pH is close to the pKa of either the acidic or basic functional group, the analyte can exist as a mixture of ionized and unionized forms, which can cause peak distortion and tailing.[6][7]

Q2: How does the chemical structure of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol contribute to peak tailing?

A2: The structure of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is key to understanding its chromatographic behavior.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated. At a mobile phase pH below its pKa, it will carry a positive charge. This positive charge can lead to strong ionic interactions with deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This is a classic example of a secondary retention mechanism that leads to peak tailing.[4][5]

  • Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic. At a mobile phase pH above its pKa, it will be deprotonated, giving the molecule a negative charge. While less common to cause tailing through ionic interaction with silanols, operating near the pKa can still lead to poor peak shape.

The presence of both these groups makes mobile phase pH a critical parameter to control.

Troubleshooting Workflow

To systematically address peak tailing, follow this workflow. Each step is detailed in the subsequent sections.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Selection cluster_3 Step 3: System & Method Verification cluster_4 End: Symmetrical Peak start Observe Peak Tailing (Asymmetry > 1.2) ph_adjust Adjust Mobile Phase pH start->ph_adjust Initial approach additive Incorporate Mobile Phase Additives ph_adjust->additive If pH alone is insufficient end Achieve Symmetrical Peak (Asymmetry ≈ 1) ph_adjust->end endcapped Use a High-Purity, End-Capped Column additive->endcapped If mobile phase changes are not enough additive->end alt_phase Consider Alternative Stationary Phases (e.g., HILIC) endcapped->alt_phase For highly polar compounds endcapped->end overload Check for Column Overload alt_phase->overload After optimizing chemistry extra_column Minimize Extra-Column Volume overload->extra_column extra_column->end

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How do I optimize the mobile phase pH to improve peak shape?

A3: Mobile phase pH is one of the most powerful tools for improving peak shape for ionizable compounds.[6][7][8] The goal is to ensure your analyte is in a single, stable ionic state.

  • Low pH Approach (Recommended Starting Point): Adjust the mobile phase to a pH between 2.5 and 3.5. At this pH:

    • The basic pyridine nitrogen will be consistently protonated (positively charged).

    • The acidic phenolic hydroxyl group will be in its neutral form.

    • Crucially, the residual silanol groups on the silica stationary phase will be protonated and thus, neutral. This minimizes the strong ionic interaction with the protonated analyte, which is a primary cause of tailing.[4][9]

  • High pH Approach: Alternatively, using a mobile phase with a pH between 8 and 10 can also be effective. At high pH:

    • The pyridine nitrogen will be neutral.

    • The phenolic hydroxyl group will be deprotonated (negatively charged).

    • This approach requires a pH-stable column to avoid degradation of the silica backbone.

Experimental Protocol: pH Adjustment

  • Prepare Aqueous Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target pH. For a low pH mobile phase, 0.1% formic acid or a phosphate buffer are good choices.

  • pH Measurement: Measure and adjust the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Equilibrate: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

pH Range Analyte State (Pyridine/Phenol) Silanol State Expected Outcome
2.5 - 3.5 Protonated / NeutralNeutralReduced tailing, good peak shape.
~4 - 7 Mixed / NeutralPartially IonizedAvoid this range - potential for significant tailing.
8 - 10 Neutral / DeprotonatedIonizedImproved peak shape, but requires a pH-stable column.
Q4: What mobile phase additives can I use, and how do they work?

A4: If adjusting the pH alone is not sufficient, mobile phase additives can further improve peak shape.

  • Acidic Additives (for low pH methods):

    • Trifluoroacetic Acid (TFA): Typically used at 0.05-0.1%, TFA is a strong acid and an effective ion-pairing agent.[10][11] It protonates residual silanols and can form an ion pair with the protonated basic analyte, masking its charge and improving retention and peak shape.[11][12][13] However, TFA can suppress ionization in mass spectrometry and has a strong UV absorbance below 250 nm.[10][14]

    • Formic Acid: A good alternative to TFA, especially for LC-MS applications. Used at 0.1%, it is less aggressive than TFA but still effective at controlling pH and improving peak shape for many basic compounds.[13]

  • Basic Additives (for high pH methods):

    • Triethylamine (TEA): A "competing base" that is added to the mobile phase at low concentrations (e.g., 20 mM). TEA interacts with the active silanol sites, effectively blocking them from interacting with your basic analyte.[5]

Experimental Protocol: Using TFA as an Additive

  • Preparation: Prepare your mobile phase A (aqueous) and B (organic) solvents.

  • Addition: Add 1.0 mL of TFA per 1000 mL of both mobile phase A and B to achieve a 0.1% concentration.

  • Mixing: Ensure thorough mixing of the solvents.

  • Equilibration: Equilibrate the column extensively, as TFA can take time to fully coat the stationary phase.

Q5: When should I consider changing my HPLC column?

A5: If mobile phase optimization does not resolve the peak tailing, your column may be the issue.

  • Use a Modern, End-Capped Column: Not all C18 columns are the same. Modern columns are made with high-purity silica and undergo a process called "end-capping." After the C18 chains are bonded to the silica, a smaller reagent, like trimethylsilyl chloride, is used to react with and cap the remaining accessible silanol groups.[1][15][16][17] This significantly reduces the number of active sites available for secondary interactions, leading to much better peak shapes for basic compounds.[2][18]

  • Consider Alternative Stationary Phases: For very polar compounds that are poorly retained or exhibit poor peak shape on C18 columns, alternative stationary phases can be beneficial:[19]

    • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[20]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[21][22][23] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high concentration of organic solvent in the mobile phase.

Q6: Could other factors like column overload or system issues be causing the tailing?

A6: Yes, absolutely. Before making extensive changes to your method, it's wise to rule out these common issues:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[3]

    • Troubleshooting: Reduce the concentration of your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: The volume of tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[3][24]

    • Troubleshooting: Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm) and that all connections are made correctly to avoid dead volumes.

  • Column Contamination or Degradation: A dirty or old column can exhibit poor peak shapes.[3] Strongly retained compounds can accumulate at the head of the column, and the stationary phase can degrade over time, especially if used outside its recommended pH range.

    • Troubleshooting: Try flushing the column with a strong solvent or, if the problem persists, replace it with a new one.

Summary of Key Recommendations

Problem Primary Cause Recommended Solution Scientific Rationale
Peak Tailing Secondary interactions with silanol groups.Operate at low pH (2.5-3.5) with 0.1% formic acid.Protonates silanol groups, minimizing ionic interactions with the basic analyte.[4][9]
Persistent Tailing Highly active residual silanols.Use a modern, high-purity, end-capped C18 column.End-capping chemically blocks a majority of residual silanols, reducing active sites.[1][2][16]
Poor Retention & Tailing High polarity of the analyte.Consider a HILIC column.HILIC is designed for the retention and separation of highly polar compounds.[21][23]
Tailing at High Concentration Column overload.Reduce sample concentration.Prevents saturation of the stationary phase.[3]

References

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns?. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Separation Science. (2023, December 9). End-capping. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent Technologies. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • MTC USA. (n.d.). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2005, August 20). About TFA. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

Sources

Reducing byproduct formation in 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol reactions

Technical Support Center: Reactions of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Welcome to the technical support center for synthetic methodologies involving 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol and its precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of working with this important heterocyclic scaffold. Our focus is on providing practical, field-tested advice to help you minimize byproduct formation, optimize reaction yields, and ensure the integrity of your final compounds.

Guide Structure & Philosophy

This is not a rigid manual but a dynamic troubleshooting resource. The content is structured in a question-and-answer format to directly address the specific issues you are likely to encounter. We delve into the "why" behind each recommendation, grounding our advice in mechanistic principles and established best practices in organic synthesis. Every protocol is designed as a self-validating system, with built-in checkpoints and rationales.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthetic strategy for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, focusing on the critical step of forming the methylenedioxy bridge from 2-amino-3-hydroxypyridine.

Q1: What is the most common starting material for synthesizing the 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol core, and what are its challenges?

The most prevalent precursor is 2-amino-3-hydroxypyridine .[3][4] This molecule is an excellent starting point but presents a key challenge: it possesses two nucleophilic centers, the C2-amino group and the C3-hydroxyl group. Both can react with electrophiles, leading to a mixture of products if not properly controlled. The primary goal is to selectively bridge the amino and hydroxyl groups with a single carbon atom to form the desired dioxolo ring.

Q2: I'm seeing multiple products when I try to form the methylenedioxy bridge on 2-amino-3-hydroxypyridine. What are the likely byproducts?

When reacting 2-amino-3-hydroxypyridine with a methylene-bridging agent (like dihalomethane), you are likely contending with several side reactions. The most common byproducts arise from incomplete cyclization or reaction at only one of the nucleophilic sites.

  • N-Alkylation Product: The amino group reacts, but the hydroxyl group does not.

  • O-Alkylation Product: The hydroxyl group reacts, but the amino group does not.

  • Bis-Adducts: A second molecule of the pyridine precursor reacts with an intermediate, leading to dimeric structures.

  • Polymerization: Uncontrolled reaction leading to insoluble polymeric material.

Understanding the relative nucleophilicity of the amino vs. the hydroxyl group under your specific reaction conditions is key to solving this.

Q3: Should I use a protecting group strategy for the synthesis?

A protecting group strategy can be highly effective for preventing side reactions.[2][5][6] By selectively protecting one of the functional groups, you can direct the reactivity of the other. For instance, you could protect the more nucleophilic amino group, perform a reaction on the hydroxyl group, and then deprotect and cyclize. However, this adds steps to your synthesis. An alternative, and often preferred, approach is to carefully optimize the reaction conditions (base, solvent, temperature) to favor the desired intramolecular cyclization over intermolecular side reactions.

The flowchart below illustrates the decision-making process for employing a protecting group strategy.

GstartStarting Material:2-Amino-3-hydroxypyridinedirect_cyclizationAttempt Direct Cyclization(e.g., with CH2I2, Base)start->direct_cyclizationcheck_purityAnalyze Crude Product(TLC, LCMS, NMR)direct_cyclization->check_purityhigh_purityHigh Purity of Desired Product?check_purity->high_puritysuccessSuccess!Proceed to Purification.high_purity->successYeslow_purityComplex Mixture / Low Yieldhigh_purity->low_purityNoprotecting_groupConsider Protecting Group Strategylow_purity->protecting_groupoptimizeOptimize Direct Cyclization Conditions(Base, Solvent, Temp, etc.)low_purity->optimizeprotect_amineProtect Amino Group(e.g., Boc, Cbz)protecting_group->protect_aminereact_hydroxylReact Hydroxyl Groupprotect_amine->react_hydroxyldeprotect_cyclizeDeprotect and Cyclizereact_hydroxyl->deprotect_cyclize

Caption: Decision workflow for using a protecting group strategy.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem 1: Low Yield of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol and Formation of a Tarry, Insoluble Precipitate.

Plausible Cause: This is a classic sign of polymerization or uncontrolled side reactions. The likely culprit is the choice of base and/or reaction temperature. A strong, non-hindered base can deprotonate the hydroxyl group, creating a highly reactive phenoxide that can participate in intermolecular SNAr reactions or other undesired pathways, especially at elevated temperatures.

Troubleshooting Protocol:

  • Choice of Base: Switch to a milder, non-nucleophilic base. A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal. These bases are strong enough to facilitate the reaction but are less likely to cause decomposition or polymerization.[7]

  • Temperature Control: Run the reaction at a lower temperature. Start at room temperature and only gently heat if the reaction is too slow. High temperatures often favor intermolecular side reactions over the desired intramolecular cyclization.

  • Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the carbonate base and the reactants, promoting the desired reaction.

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization reaction over intermolecular polymerization.

Workflow Diagram for Optimizing Reaction Conditions:

Gcluster_baseBase Optimizationcluster_tempTemperature Controlcluster_concConcentration AdjustmentstartLow Yield & Polymerization Observedbase_strongInitial Condition:Strong Base (e.g., NaH, NaOH)start->base_strongtemp_highInitial Condition:High Temperature (>80 °C)start->temp_highconc_highInitial Condition:High Concentrationstart->conc_highbase_mildAction: Switch to Milder Base(K₂CO₃ or Cs₂CO₃)base_strong->base_mildendRe-run Reaction & Analyzebase_mild->endtemp_lowAction: Reduce Temperature(Start at RT, gently warm if needed)temp_high->temp_lowtemp_low->endconc_lowAction: Use High Dilution(Favors intramolecular reaction)conc_high->conc_lowconc_low->end

Caption: Troubleshooting workflow for low yield and polymerization.

Problem 2: My Final Product is Contaminated with Starting Material (2-amino-3-hydroxypyridine).

Plausible Cause: This indicates an incomplete reaction. The cause could be insufficient reaction time, deactivation of the bridging agent, or a stoichiometric imbalance.

Troubleshooting Protocol:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the disappearance of the starting material. Do not stop the reaction until the starting material spot is gone or no longer diminishing.

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the methylene bridging agent (e.g., diiodomethane).

  • Reagent Quality: The bridging agent can degrade. Ensure it is fresh or purified before use.

  • Base Stoichiometry: At least two equivalents of base are required to neutralize the two protons (from the amine and hydroxyl groups) and the acid generated during the reaction. Ensure your stoichiometry is correct.

Table 1: Recommended Stoichiometry for Cyclization

ReagentEquivalentsRationale
2-Amino-3-hydroxypyridine1.0Limiting Reagent
Dihalomethane (e.g., CH₂I₂)1.1 - 1.2Slight excess to drive reaction to completion.
Base (e.g., K₂CO₃)2.2 - 2.5To deprotonate both functional groups and neutralize byproduct acid.
Problem 3: The Purified Product Shows Signs of Instability or Discoloration Upon Storage.

Plausible Cause: The hydroxypyridine core can be susceptible to air oxidation, especially if trace metal impurities are present from previous steps. The phenolic hydroxyl group is particularly prone to oxidation, which can lead to colored quinone-like byproducts.

Troubleshooting Protocol:

  • Purification Method: Ensure the final purification step (e.g., column chromatography or recrystallization) effectively removes all impurities.[8]

  • Storage Conditions: Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light. Storing it in a freezer at -20°C can also significantly prolong its shelf life.

  • Use of Antioxidants: If the product is intended for a solution-based application where stability is critical, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

This protocol is designed to favor the intramolecular cyclization and minimize byproduct formation.

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Diiodomethane (CH₂I₂) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-3-hydroxypyridine and cesium carbonate.

  • Add anhydrous DMF to achieve a concentration of approximately 0.05 M with respect to the starting material (high dilution).

  • Stir the suspension at room temperature for 15 minutes.

  • Add diiodomethane dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction by pouring it into an equal volume of cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and contains a major desired component, recrystallization can be a highly effective purification method.[8]

Procedure:

  • Solvent Screening: Test the solubility of your crude product in various solvents to find a suitable recrystallization solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold).[8] For this system, an ethanol/water or ethyl acetate/hexane pair may be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Ziarani, G. M., Shakiba, M., Lashgari, N., & Badiei, A. (n.d.). Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. ResearchGate. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • (2026). Protecting Group Strategies in Natural Product Biosynthesis.
  • (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide.
  • (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online.
  • Chapter 8 Amino Protecting Groups. (n.d.).
  • (2001).
  • (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PolyPeptide.
  • 2-Amino-3-hydroxypyridine. (n.d.). Jubilant Ingrevia.
  • (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • (2023).
  • (n.d.). Design, Synthesis, and Biological Evaluation of[1][5][9]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis.

  • (n.d.). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential.
  • (2025). Pyrrolidine synthesis via ring contraction of pyridines.
  • (n.d.).
  • (n.d.). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • (n.d.).
  • (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • (n.d.). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
  • (2014).
  • (2007).
  • 2H-[1][2]dioxolo[4,5-b]pyridine-5-carboxylic acid. (n.d.). Sigma-Aldrich.

  • (n.d.). The[1][5][10]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors.

Technical Support Center: Troubleshooting & Handling 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic yields, analytical discrepancies, and compound degradation when working with 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol. This molecule presents a unique dual-challenge: it contains a moisture-sensitive cyclic acetal (the 1,3-dioxolo ring) fused to a highly polar, tautomerizable pyridinol core.

This guide provides field-proven troubleshooting strategies, explaining the chemical causality behind each handling requirement to ensure the scientific integrity and reproducibility of your synthetic workflows.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my stored 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol degrade into an insoluble black/brown residue over time? Causality: The 1,3-dioxolo ring is structurally a cyclic acetal. When exposed to ambient moisture and trace acidic impurities (such as dissolved CO 2​ forming carbonic acid in water), the acetal linkage undergoes acid-catalyzed hydrolysis[1]. This ring-opening event forms a highly reactive hemiacetal intermediate, which subsequently collapses into a pyridine-2,3-diol derivative and formaldehyde. The resulting electron-rich diols are highly susceptible to auto-oxidation in air, rapidly polymerizing into insoluble quinone-like residues[2]. Solution: Always store the compound in a tightly sealed container within a desiccator, backfilled with an inert gas (Argon or Nitrogen), at -20°C.

Q2: My NMR spectra show unexpected peak shifting, line broadening, and peak doubling, even when using anhydrous DMSO-d 6​ . Is the compound impure? Causality: The pyridin-6-ol moiety exists in a dynamic keto-enol tautomeric equilibrium with its pyridin-6-one (pyridone) form. Trace moisture in the NMR solvent acts as both a hydrogen-bond donor and acceptor, heavily stabilizing the highly polar pyridone tautomer[3]. This solvent-mediated tautomerization slows down the exchange rate on the NMR timescale, causing broad or doubled peaks that mimic an impure sample. Solution: Utilize strictly anhydrous, ampouled NMR solvents. Prepare your NMR samples inside a glovebox to exclude atmospheric moisture entirely.

Q3: Why do my cross-coupling yields drop significantly when using this compound as a nucleophile? Causality: The hydroxyl group is highly hygroscopic. If the compound absorbs water during ambient benchtop weighing, the introduced moisture will quench sensitive organometallic catalysts (e.g., Pd or Rh species) or prematurely hydrolyze electrophilic coupling partners. Furthermore, water strongly coordinates to transition metal centers, outcompeting the pyridinol oxygen and shutting down the catalytic cycle[4]. Solution: Perform azeotropic drying prior to the reaction (see Protocol 1 below) to ensure a completely anhydrous reaction environment.

Section 2: Quantitative Data: Moisture Impact Analysis

The following table summarizes the quantitative impact of environmental moisture on the structural integrity and reactivity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol.

Environmental ConditionExposure TimeDioxolo Ring Integrity (%)Pyridinol:Pyridone RatioDownstream Cross-Coupling Yield
Anhydrous (Glovebox, <1 ppm H 2​ O)30 Days> 99.5%95:5> 92%
Benchtop handling (40% RH)15 Minutes98.0%80:2065% - 70%
Benchtop handling (70% RH)1 Hour85.0%40:60< 20% (Catalyst Quenched)
Aqueous Workup (pH < 4.0)10 Minutes< 10.0%N/A (Degraded)0%
Section 3: Self-Validating Experimental Protocols
Protocol 1: Azeotropic Drying and Anhydrous Reaction Setup

To guarantee the removal of hygroscopic moisture prior to sensitive organometallic reactions, utilize this azeotropic drying method.

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in anhydrous toluene (10 mL per gram of compound).

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to 115°C for 2 hours. Water will co-distill with toluene and separate in the trap.

  • Evaporation: Remove the remaining toluene under high vacuum (Schlenk line) for 4 hours at 40°C.

  • Inert Atmosphere: Backfill the flask with Argon. The compound is now ready for in-situ moisture-sensitive transformations.

Self-Validation Checkpoint: If the drying is successful, the toluene distillate collecting in the Dean-Stark trap will transition from cloudy (water emulsion) to perfectly clear. In subsequent cross-coupling reactions, the mixture will remain homogeneous without premature catalyst precipitation (e.g., no formation of black palladium aggregates).

Protocol 2: Safe Storage and Handling
  • Aliquotting: Transfer the bulk material into single-use amber glass vials inside a nitrogen-filled glovebox.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior tightly with Parafilm.

  • Secondary Containment: Store the vials in a secondary container filled with indicating Drierite (calcium sulfate) at -20°C.

  • Acclimation: Before use, allow the vial to warm to room temperature inside a desiccator to prevent condensation on the cold glass.

Self-Validation Checkpoint: The indicating Drierite in the secondary container must remain strictly blue. A color change to pink indicates moisture ingress, signaling that the primary vials may be compromised and the compound should be re-purified before use.

Section 4: Mechanistic Visualization

The flowchart below maps the divergent chemical pathways triggered by ambient moisture exposure, illustrating both the structural degradation of the acetal and the tautomeric shift of the pyridinol.

G Start 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Intact Compound) Moisture Ambient Moisture Exposure (H2O + Trace H+) Start->Moisture Path1 Acetal Cleavage Pathway (Acid-Catalyzed) Moisture->Path1 Path2 H-Bonding Pathway (Solvation) Moisture->Path2 Protonation Protonation of Dioxolo Oxygen Path1->Protonation Tautomer Pyridinol ⇌ Pyridone Shift Path2->Tautomer Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal Degradation Irreversible Degradation (Pyridine-2,3-diol + Formaldehyde) Hemiacetal->Degradation YieldDrop Inconsistent Reaction Yields Tautomer->YieldDrop

Figure 1: Mechanistic pathways of moisture-induced degradation and tautomeric shifts.

Section 5: References
  • Title: Oxidations with lead tetraacetate. II. Oxidations of 2,2-disubstituted 1,3-benzodioxoles | Source: connectsci.au | URL: 2

  • Title: Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole | Source: MDPI | URL: 3

  • Title: C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation | Source: PMC | URL: 4

  • Title: Structural evaluation of degradation products of Loteprednol using LC-MS/MS | Source: Korea Science | URL: 1

Sources

Troubleshooting NMR signal overlap in 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Technical Support Center: 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Analysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the characterization of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: signal overlap in ¹H NMR spectra. Our goal is to equip you with the expertise to resolve complex spectra and ensure the structural integrity of your analysis.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant signal overlap in the aromatic region of the ¹H NMR spectrum for my 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol sample. Why is this happening?

A1: This is a common and expected challenge with this particular molecular scaffold. The structure contains three distinct proton environments that can have very similar chemical shifts: the two aromatic protons on the pyridine ring and the methylene protons (-O-CH₂-O-) of the dioxolo group. The pyridine ring protons are typically found in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom.[3] However, the specific substitution pattern and the electronic effects of the dioxolo and hydroxyl groups can cause these signals to cluster together, leading to poor resolution and complex, overlapping multiplets that are difficult to interpret.[4]

Q2: What are the simplest initial steps I can take to try and resolve this overlap without resorting to complex experiments?

A2: Before undertaking advanced NMR experiments, several straightforward adjustments to your sample preparation and acquisition parameters can often provide the necessary resolution.

  • Change the Deuterated Solvent: This is the most powerful and simplest first step. Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can induce significant differential shifts in your analyte's protons.[5] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), occurs because the solvent molecules associate with the solute in a specific orientation, altering the local magnetic environment of nearby protons.[6] Protons located on different faces of the molecule will experience different shielding or deshielding effects, often "un-packing" overlapping signals.[7][8]

  • Vary the Acquisition Temperature: Acquiring spectra at different temperatures (e.g., 25°C, 40°C, 60°C) can be surprisingly effective.[9] Temperature changes can alter molecular conformations and, more importantly, affect the extent of hydrogen bonding involving the hydroxyl (-OH) proton.[8] This can shift the position of the -OH signal and subtly change the chemical shifts of the nearby aromatic protons, potentially resolving the overlap.[9][10]

  • Adjust Sample Concentration: While less common for small molecules, excessively high concentrations can lead to intermolecular interactions and peak broadening, which can worsen overlap.[11] If your sample is highly concentrated, try diluting it and re-acquiring the spectrum.

In-Depth Troubleshooting Guides

For persistent signal overlap, a more systematic approach is required. The following guides provide detailed protocols for advanced troubleshooting.

Guide 1: Systematic Solvent Titration and Study

Issue: The aromatic and methylene proton signals of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol remain overlapped in the initial solvent.

Principle: Different solvents interact with the solute molecule through various mechanisms (e.g., polarity, hydrogen bonding, magnetic anisotropy), causing non-uniform changes in the chemical shifts of protons in different electronic environments.[6][7] A systematic screen of solvents with diverse properties provides the best chance of finding a condition that resolves the problematic signals.

Experimental Protocol:

  • Sample Preparation: Prepare separate, dilute solutions of your compound (~5-10 mg) in 0.6 mL of each of the deuterated solvents listed in the table below.

  • Standardization: Use an internal standard like Tetramethylsilane (TMS) for accurate chemical shift referencing in each solvent.[12]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical temperature and spectrometer conditions.

  • Data Analysis: Carefully compare the spectra, paying close attention to the dispersion of the aromatic and methylene signals.

Data Presentation: Expected Solvent Effects on ¹H Chemical Shifts

SolventDielectric ConstantExpected Effect on 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol
Chloroform-d (CDCl₃) 4.8Standard reference solvent; often shows signal overlap.
Benzene-d₆ 2.3High potential for resolution. The ring current effect can cause significant upfield or downfield shifts depending on proton orientation relative to the benzene ring.[5]
Acetone-d₆ 21.0A more polar aprotic solvent; can disrupt intermolecular H-bonding. May provide moderate signal dispersion.
DMSO-d₆ 47.0A highly polar, hydrogen-bond accepting solvent. Will strongly interact with the -OH proton, often shifting it significantly downfield and sharpening other signals.[9]
Methanol-d₄ 33.0A polar, protic solvent. The -OH proton will exchange with the solvent's deuterium, causing its signal to disappear. This can simplify the spectrum if the -OH signal itself was causing interference.

Troubleshooting Workflow: Solvent Selection

AStart: Overlapping ¹H Signals in CDCl₃BAcquire Spectrum in Benzene-d₆A->BESignals Resolved?B->ECAcquire Spectrum in DMSO-d₆FSignals Resolved?C->FDAcquire Spectrum in Methanol-d₄GSignals Resolved?D->GE->CNoHProceed with Structural AnalysisE->HYesF->DNoF->HYesG->HYesIProceed to Advanced Techniques (VT-NMR, 2D NMR)G->INo

Caption: Solvent selection workflow for resolving signal overlap.

Guide 2: Using Lanthanide Shift Reagents (LSRs)

Issue: Overlap is severe and persists across multiple solvents.

Principle: Lanthanide shift reagents are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[1][2] They reversibly coordinate to Lewis basic sites in the analyte molecule—in this case, the pyridine nitrogen and the hydroxyl oxygen. This coordination induces large changes in the chemical shifts of nearby protons.[13] The magnitude of this shift is primarily dependent on the distance of the proton from the lanthanide ion, effectively spreading the signals out across the spectrum.[1]

Experimental Protocol: Titration with Eu(fod)₃

Disclaimer: LSRs are sensitive to moisture and can cause significant line broadening. Ensure your sample and solvent are anhydrous.[2]

  • Initial Spectrum: Dissolve your compound in a dry, non-coordinating solvent like CDCl₃ and acquire a reference ¹H NMR spectrum.

  • Prepare LSR Stock: Prepare a dilute stock solution of a chiral shift reagent like Eu(fod)₃ in the same deuterated solvent.

  • Incremental Addition: Add a small, precise aliquot (e.g., 2-5 µL) of the LSR stock solution directly to the NMR tube.

  • Acquire and Mix: Gently invert the tube to mix and acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the LSR, acquiring a spectrum after each addition, until the signals of interest are well-resolved or significant line broadening occurs.

  • Analysis: Plot the chemical shift of each proton against the molar ratio of LSR/analyte. The protons closest to the binding sites will show the largest induced shifts.

Guide 3: Definitive Assignment with 2D NMR Spectroscopy

Issue: Complete and unambiguous structural confirmation is required, and signal overlap in the 1D spectrum prevents the assignment of all proton and carbon signals.

Principle: Two-dimensional (2D) NMR experiments resolve correlations between nuclei by spreading the information across a second frequency dimension.[14] This is the most robust method for overcoming severe overlap, as signals that are overlapped in the ¹H dimension can be resolved based on their correlation to other nuclei.[15][16]

Recommended Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies which protons are spin-coupled to each other (typically through 2 or 3 bonds).[17]

    • Utility: A cross-peak between two signals in a COSY spectrum definitively proves they are coupled, even if they are part of an indecipherable multiplet in the 1D spectrum. This is essential for tracing out the proton connectivity within the pyridine ring.[18]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton directly to the carbon atom it is attached to (one-bond correlation).[14]

    • Utility: This is the ultimate tool for resolving ¹H overlap. Protons that overlap in the 1D spectrum will almost always be attached to carbons with different chemical shifts. The HSQC spectrum will show separate correlation peaks for each, resolved along the ¹³C axis.[16]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds).[17]

    • Utility: Crucial for connecting the molecular fragments. For example, it can show a correlation from the methylene protons of the dioxolo ring to the quaternary carbons of the pyridine ring, confirming how the two ring systems are fused. It is also the primary method for assigning quaternary (non-protonated) carbons.[18]

Workflow: Structural Elucidation using 2D NMR

AStart: Unresolved 1D ¹H SpectrumBAcquire ¹H-¹H COSYA->BDAcquire ¹H-¹³C HSQCA->DFAcquire ¹H-¹³C HMBCA->FCIdentify H-H Spin Systems(e.g., pyridine ring protons)B->CHCombine All DataC->HEAssign Protons to DirectlyAttached Carbons (CH, CH₂)D->EE->HGConnect Fragments via2-3 Bond CorrelationsAssign Quaternary CarbonsF->GG->HIComplete & UnambiguousStructural AssignmentH->I

Caption: Integrated 2D NMR workflow for complete structural assignment.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link][2]

  • Cockerill, A. F., et al. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews.[19]

  • Chadwick, D. J., & Williams, D. H. (1974). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of Resonances for Ketosteroids. Journal of the Chemical Society, Perkin Transactions 2.[20]

  • Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link][9]

  • Emsley, J. W., & Lindon, J. C. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link][7]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Retrieved from [Link][6]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link][5]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link][15]

  • Stark, C., et al. (2016). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. Retrieved from [Link][10]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link][8]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • Patsnap. (2025). Heat Application in NMR Sample Handling: Effects on Relaxation. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][14]

  • JoVE. (2024). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link][12]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][18]

  • JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • Reddit. (2024). How does temperature control happen in NMR spectroscopy? r/AskChemistry. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][17]

  • Jasperse, C. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link][4]

  • Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • Murali, N. (n.d.). 2D NMR. Retrieved from [Link]

  • A2Z Chemical. (n.d.). 2H-[1][2]dioxolo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Retrieved from [Link]

  • Tretyakov, E. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK. Retrieved from [Link]

Technical Support Center: Optimizing Catalyst Loading for 2H-Dioxolo[4,5-b]pyridin-6-ol Conversions

Technical Support Center: Optimizing Catalyst Loading for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol Conversions

Welcome to the technical support center for optimizing catalytic conversions involving 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this specific heterocyclic scaffold. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established catalytic principles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol derivative is showing low to no conversion. What are the first parameters I should check?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be traced back to a few critical factors.[3] Before making significant changes to your protocol, start by verifying the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen and that a positive pressure is maintained throughout the reaction.[1]

  • Solvent and Reagent Quality: The presence of water and oxygen can be detrimental.[1] Use anhydrous, degassed solvents. Impurities in your starting materials can also act as catalyst poisons.[3]

  • Catalyst and Ligand Integrity: Many phosphine ligands are prone to oxidation.[1] Confirm that your catalyst and ligand have been stored correctly under an inert atmosphere. If using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[3]

Q2: I'm observing a black precipitate in my reaction, and the conversion has stalled. What is this, and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, aggregated form of metallic palladium.[1][3] This is a common cause of low conversion as it removes the active catalyst from the reaction mixture.[1]

Potential Causes and Solutions:

  • High Temperature: Excessive heat can promote catalyst agglomeration.[1] Consider lowering the reaction temperature and extending the reaction time.[3]

  • Presence of Oxygen: Rigorous exclusion of air is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to the formation of palladium black.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst.[1] If the ligand is not effective, the catalyst is more susceptible to decomposition. You may need to screen different ligands.

Q3: My reaction is producing significant amounts of homocoupling and protodeboronation byproducts. How can I improve selectivity?

A3: Side reactions like homocoupling of boronic acids and protodeboronation reduce the yield of your desired product.

  • To Minimize Homocoupling: This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) to Pd(II), a species that can promote this side reaction.[4] The most critical step is the strict exclusion of oxygen through proper degassing techniques.[4]

  • To Prevent Protodeboronation: This side reaction, where the C-B bond of the boronic acid is cleaved by a proton source, is often caused by water.[4] Ensure you are using anhydrous solvents and bases.[4]

Troubleshooting Guide: Low Catalyst Activity

Low catalyst activity is a frequent hurdle in the synthesis of complex molecules. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Diagnosis

Before adjusting the catalyst loading, it's essential to rule out other common culprits for a sluggish or stalled reaction.

  • Purity of Starting Materials: Impurities can poison the catalyst.[2] Verify the purity of your 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol derivative and coupling partner.

  • Reaction Temperature: Some reactions require a specific temperature to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition.[2]

  • Solvent Choice: The solvent affects the solubility of reagents, reaction kinetics, and catalyst stability.[3] A solvent screen is often a necessary step in optimization.[3]

Optimizing Catalyst Loading and System

If the initial checks do not resolve the issue, a more in-depth investigation of the catalytic system is warranted.

Table 1: General Starting Points for Catalyst Loading Optimization

Catalyst TypeTypical Loading (mol%)Considerations
Palladium(II) Precatalysts (e.g., Pd(OAc)₂)1 - 5Requires in situ reduction to active Pd(0).[3]
Palladium(0) Sources (e.g., Pd₂(dba)₃)0.5 - 2.5Can be more sensitive to air and moisture.
Buchwald Precatalysts0.1 - 2Often highly active, allowing for lower loadings.[5]
  • Incremental Increase: If you suspect low catalyst activity is the primary issue, a stepwise increase in catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%) can help overcome the problem.[3] However, simply adding more catalyst is not always the most efficient or cost-effective solution.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black.[5] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[5]

  • Ligand Selection: The electronic and steric properties of the ligand are critical for catalyst performance.[6] For electron-rich pyridine scaffolds, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like PPh₃.[4][7]

Experimental Protocols

Protocol 1: Small-Scale Reaction for Catalyst Loading Screening

This protocol outlines a general procedure for screening different catalyst loadings to identify the optimal concentration for your specific conversion of a 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol derivative.

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add the 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol derivative (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).[3][4]

  • Catalyst/Ligand Addition: In a separate vial, weigh the desired amounts of the palladium precatalyst and ligand to achieve the target mol% (e.g., 1%, 2%, 3%, 5%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane, DMF) to the Schlenk tube containing the substrates and base.[8]

  • Initiation: Add the catalyst/ligand mixture to the reaction tube.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.[9][10]

Protocol 2: Rigorous Degassing of Reaction Solvents

Proper degassing is critical to prevent catalyst deactivation.[1]

Freeze-Pump-Thaw Method:

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for several minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You should see gas bubbles being released.

  • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

Sparging with Inert Gas:

  • Insert a long needle connected to an inert gas line (argon or nitrogen) into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as an outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes.[5]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently solving reaction problems.

TroubleshootingWorkflowStartLow or No ConversionCheck_InertVerify Inert Atmosphereand Reagent QualityStart->Check_InertCheck_CatalystAssess Catalyst/LigandIntegrityCheck_Inert->Check_CatalystIf problem persistsProblem_SolvedProblem ResolvedCheck_Inert->Problem_SolvedIf resolvedCheck_Catalyst->Problem_SolvedIf resolvedOptimize_ConditionsSystematically OptimizeReaction ConditionsCheck_Catalyst->Optimize_ConditionsIf problem persistsScreen_CatalystScreen Catalyst LoadingOptimize_Conditions->Screen_CatalystScreen_Catalyst->Problem_SolvedIf resolvedScreen_LigandScreen LigandsScreen_Catalyst->Screen_LigandIf still low conversionScreen_Ligand->Problem_SolvedIf resolvedScreen_SolventScreen Solvents/BasesScreen_Ligand->Screen_SolventIf still low conversionScreen_Solvent->Problem_SolvedIf resolved

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. Pyridine Synthesis Optimization: A Technical Support Center.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Sigman, M. S., & Harper, K. C. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 5(5), 2829–2839. Available from: [Link]

  • Rutgers University. Ligand Effect on Iron-Catalyzed Cross-Coupling Reactions: Evaluation of Amides as O-Coordinating Ligands. Available from: [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry. Available from: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Available from: [Link]

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • ACS Publications. Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Available from: [Link]

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Jadhao Khansole, S. (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Scientific Research, 65(8), 120-125. Available from: [Link]

  • Benchchem. Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives.
  • ResearchGate. CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. Available from: [Link]

  • Frontiers. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Available from: [Link]

  • National Center for Biotechnology Information. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • National Center for Biotechnology Information. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Benchchem. Application Note: Analytical Techniques for Monitoring 2,4,6-Triaminopyrimidine-5-carbonitrile Reactions.
  • National Center for Biotechnology Information. An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. Available from: [Link]

  • HAL Open Science. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]

  • Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Available from: [Link]

  • HAL Open Science. Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available from: [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 2H-Dioxolo[4,5-b]pyridin-6-ol and Pyridine-3-ol

A Comparative Guide to the Reactivity of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol and Pyridine-3-ol

For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth comparison of the chemical reactivity of two structurally related pyridinols: the relatively simple pyridine-3-ol and the more complex, fused-ring system, 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. Our analysis is grounded in fundamental principles of electronic effects, with supporting data from literature and predictive modeling to illuminate the key differences in their chemical behavior.

Structural and Electronic Overview

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring and the directing effects of its substituents. While both molecules share a pyridinol core, their electronic landscapes are markedly different.

  • Pyridine-3-ol: This molecule features a pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen deactivates the ring towards electrophilic attack compared to benzene and directs incoming electrophiles primarily to the 3- and 5-positions.[3] The hydroxyl group at the 3-position acts as a powerful activating group. It donates electron density to the ring via a strong +R (resonance) effect, while exerting a weaker -I (inductive) electron-withdrawing effect due to oxygen's electronegativity.[4] This interplay activates the positions ortho and para to the hydroxyl group (C2, C4, and C6) for electrophilic substitution.

  • 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: This molecule is a derivative of 6-hydroxypyridine, featuring a methylenedioxy ([1][2]dioxolo) ring fused at the 4 and 5 positions of the pyridine core. This fused ring system is a potent electron-donating group, significantly increasing the electron density of the pyridine ring through a strong +R effect. This is further amplified by the hydroxyl group at the 6-position, which is para to the ring nitrogen. The cumulative effect of these two powerful electron-donating groups makes this heterocyclic system significantly more electron-rich and thus more activated towards electrophilic substitution than pyridine-3-ol.

The following diagram illustrates the key structural features and the IUPAC numbering system for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Caption: Chemical structures of the compared pyridinols.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The most significant difference in reactivity between the two compounds lies in their susceptibility to electrophilic attack.

  • Pyridine-3-ol: The reactivity of pyridine-3-ol is a balance between the deactivating effect of the ring nitrogen and the activating effect of the 3-hydroxyl group. Electrophilic substitution is feasible but often requires conditions harsher than those for phenol. The hydroxyl group directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Attack at C2 and C6 is generally favored due to the strong activation from the adjacent hydroxyl group.

  • 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: This molecule is highly activated towards EAS. The powerful electron-donating nature of both the fused dioxolo ring and the 6-hydroxyl group makes the pyridine ring exceptionally electron-rich. The directing effects of these groups are synergistic. The 6-OH group activates the ortho position (C7, which is part of the fused system and thus unreactive) and the meta position (C5, also part of the fusion). The dioxolo ring strongly activates the adjacent C6 position and the C3 position. The most probable site for electrophilic attack would be the C3 position, which is ortho to one of the dioxolo oxygens and meta to the ring nitrogen, representing a highly activated and sterically accessible site. We predict that this molecule will undergo EAS under much milder conditions than pyridine-3-ol.

Nucleophilic Aromatic Substitution (SNAr)

The propensity for a pyridine ring to undergo SNAr is highest at the C2 and C4 positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. This reaction is facilitated by electron-withdrawing groups.

  • Pyridine-3-ol: The electron-donating hydroxyl group at C3 deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on pyridine-3-ol (for instance, displacement of a halide at the C2 or C4 position if present) would be significantly slower than on an unsubstituted or electron-deficient pyridine ring.

  • 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: With two strong electron-donating groups, this system is strongly deactivated for SNAr. It is highly unlikely to undergo nucleophilic aromatic substitution unless a leaving group is present and extremely harsh reaction conditions are employed.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in both molecules can act as a nucleophile (O-alkylation, O-acylation) or as an acid.

  • Acidity (pKa): The acidity of the hydroxyl proton is influenced by the electronic nature of the ring.

    • For pyridine-3-ol , the experimental pKa of the hydroxyl proton is approximately 8.75.[5]

    • For 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol , no experimental pKa is readily available. However, we can predict its acidity. The strong electron-donating character of the fused dioxolo ring will increase the electron density on the phenoxide oxygen upon deprotonation, making the conjugate base less stable. Therefore, we predict that 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol will be a weaker acid (have a higher pKa) than pyridine-3-ol.

  • Nucleophilicity: Both molecules can undergo reactions at the hydroxyl oxygen. In reactions with perhalogenated pyridines, it has been shown that pyridine-3-ol reacts as an oxygen nucleophile. The increased electron density on the pyridine ring of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol may slightly enhance the nucleophilicity of its hydroxyl group compared to pyridine-3-ol, though this effect is likely to be modest.

Data and Reactivity Summary

The following table summarizes the predicted and known reactivity profiles of the two compounds.

Property / ReactionPyridine-3-ol2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol (Predicted)Rationale for Difference
Overall Ring Electron Density Moderately ActivatedHighly ActivatedCumulative electron-donating effect of the dioxolo ring and -OH group is much stronger than the -OH group alone.
Reactivity towards EAS ModerateHighHigher ring electron density leads to faster reaction rates with electrophiles.
Predicted Site of EAS C2, C6 > C4C3Synergistic directing effects of the dioxolo and hydroxyl groups strongly favor the C3 position.
Reactivity towards SNAr Low (Deactivated)Very Low (Strongly Deactivated)Increased electron-donating character further destabilizes the anionic intermediate required for SNAr.
Hydroxyl Group pKa (Acidity) ~8.75[5]> 8.75The electron-rich ring of the dioxolo compound destabilizes the conjugate base (phenoxide), decreasing acidity.
Antioxidant Potential Known for substituted 3-pyridinols[1]Potentially HighThe electron-rich phenolic system is characteristic of potent radical-scavenging antioxidants.

Experimental Protocols

To provide a practical context for the discussed reactivity, we present a literature-based protocol for the halogenation of a substituted pyridinol and a predictive protocol for an analogous reaction on 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Workflow for Electrophilic Bromination

Caption: A generalized workflow for the electrophilic bromination of an activated pyridinol.

Protocol: Bromination of Pyridine-3-ol

This protocol is based on standard procedures for the halogenation of activated aromatic rings.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyridine-3-ol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the brominated product(s).

Causality: The use of acetic acid as a solvent is common for brominations of moderately activated rings. The reaction is performed at a low temperature initially to control the exothermicity and selectivity of the reaction with elemental bromine.

Predictive Protocol: Bromination of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

Given the predicted high reactivity of this substrate, milder conditions are warranted to avoid over-bromination and side reactions.

  • Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol (1.0 eq) in a less acidic solvent such as chloroform or dichloromethane.

  • Cooling: Cool the solution to -10 °C or 0 °C.

  • Reagent Addition: Add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent dropwise.

  • Reaction: Stir the reaction at low temperature and monitor closely by TLC. The reaction is anticipated to be significantly faster than that of pyridine-3-ol.

  • Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Causality: The choice of NBS over Br2 is a key modification. NBS is a milder source of electrophilic bromine, which is appropriate for a highly activated substrate to improve selectivity and control the reaction rate. The use of a non-acidic solvent prevents potential acid-catalyzed side reactions with the highly activated system.

Conclusion

While both pyridine-3-ol and 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol are valuable heterocyclic building blocks, their reactivity profiles are distinct. The addition of the fused methylenedioxy ring transforms the pyridine core from a moderately activated system into a highly electron-rich scaffold.

  • 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is predicted to be far more reactive towards electrophilic aromatic substitution , likely occurring under mild conditions and with high regioselectivity for the C3 position.

  • Pyridine-3-ol requires more forcing conditions for EAS, with substitution expected at the C2 and C6 positions.

  • Both molecules are deactivated towards nucleophilic aromatic substitution due to their electron-donating substituents, with the dioxolo-substituted compound being exceptionally unreactive in this regard.

These insights are crucial for synthetic planning. When targeting modifications via electrophilic attack, 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol offers a more facile entry point, whereas pyridine-3-ol provides a more robust scaffold if subsequent nucleophilic reactions are envisioned on a pre-functionalized ring. This comparative guide should serve as a valuable resource for chemists aiming to leverage the unique properties of these pyridinol systems in their research and development endeavors.

References

  • Valgimigli, L., et al. (2004). Synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants. The Journal of Organic Chemistry, 69(26), 9036-9046. [Link]

  • Ranjbar-Karimi, R., Davodian, T., & Mehrabi, H. (2018). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds, 53(12), 1330-1334. [Link]

  • Prat, I., et al. (2015). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 54(17), 8443-8453. [Link]

  • DAV University. (n.d.). Pyridines – Structure. [Link]

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal, 17(30), 8295-8299. [Link]

  • Sheldrake, G. N., & Lednicer, D. (2008). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, (10), 1344-1352. [Link]

  • Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?. [Link]

A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for 2H-Dioxolo[4,5-b]pyridin-6-ol

A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this data is paramount. Bioanalytical method validation is the cornerstone of this reliability, a formal process that provides documented evidence that an analytical method is not only suitable for its intended purpose but also consistently accurate and precise.[1] This guide provides an in-depth, experience-driven comparison of strategies for validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol, a polar heterocyclic compound, in a biological matrix such as human plasma.

The structure of 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol, featuring a pyridine ring, a dioxolane group, and a hydroxyl functional group, suggests it is a polar molecule.[4] This polarity is a key determinant in our analytical strategy, influencing everything from chromatographic retention to ionization efficiency. Our validation approach will be grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), specifically the ICH M10 guideline on Bioanalytical Method Validation.[2][5]

Part 1: The Analytical Strategy - Foundational Method Development

Before validation can begin, a robust and reliable analytical method must be developed. The choices made here are critical, as they directly impact the performance characteristics we will later validate.

Chromatographic Considerations: Retaining a Polar Analyte

The primary challenge for a polar molecule like 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol is achieving adequate retention on a chromatographic column. Poor retention leads to elution near the solvent front, where matrix effects are often most severe, compromising accuracy and sensitivity.[6][7]

  • Comparative Approach 1: Reversed-Phase (RP) Chromatography: Standard C18 columns are the workhorses of LC-MS but struggle to retain highly polar compounds. To enhance retention, one might use an aqueous mobile phase with a low percentage of organic solvent. However, this can lead to "phase collapse" in some C18 columns. A better alternative within RP is to use a column with a polar-embedded or polar-endcapped stationary phase, which is more stable in highly aqueous mobile phases.

  • Comparative Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the superior choice for polar analytes.[6] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). The analyte partitions into an aqueous layer adsorbed on the stationary phase surface, providing excellent retention for polar compounds.

Scientist's Insight: For 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol, a HILIC-based separation is the more promising starting point. It directly addresses the primary challenge of polar analyte retention, moving the peak away from the early-eluting matrix components that cause ion suppression.

Mass Spectrometric Detection: Optimization for Sensitivity

The goal is to achieve sensitive and specific detection using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: The presence of a basic nitrogen atom on the pyridine ring makes 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol an excellent candidate for positive-mode electrospray ionization (ESI+). The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will facilitate protonation, forming the [M+H]+ ion.

  • MRM Transition Selection: The most critical step is selecting a specific and stable MRM transition. This involves:

    • Precursor Ion ([M+H]+) Selection: Infusing a standard solution of the analyte into the mass spectrometer to identify the protonated molecular ion.

    • Product Ion Generation: Fragmenting the precursor ion in the collision cell and identifying the most abundant and stable product ions.

    • Optimization: Fine-tuning collision energy and other MS parameters to maximize the signal for the chosen precursor → product ion transition.

The Internal Standard: The Key to Precision

An internal standard (IS) is crucial for correcting for variability during sample processing and analysis.[8]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL version of 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol (e.g., containing ¹³C or ²H atoms) is the ideal choice. It co-elutes with the analyte and experiences nearly identical matrix effects and ionization suppression, providing the most accurate correction.[8][9]

  • The Practical Alternative: Structural Analog: If a SIL-IS is unavailable, a close structural analog that does not occur endogenously can be used. It should have similar chromatographic behavior and ionization efficiency to the analyte.

Part 2: The Validation Master Plan: A Framework for Trust

The validation process is a systematic evaluation of the method's performance. It is guided by regulatory documents which define the key parameters to be assessed.[1][5][10]

Gcluster_0Method Development & Optimizationcluster_2ApplicationDevLC & MS Optimization(Column, Mobile Phase, MRM)SelectivitySelectivity & SpecificityDev->SelectivityEstablish BaselineCalCurveCalibration Curve(Linearity, Range, LLOQ)Selectivity->CalCurveConfirm No InterferenceAccuracyAccuracy & Precision(Intra- & Inter-Batch)CalCurve->AccuracyDefine Quantitation RangeMatrixMatrix EffectAccuracy->MatrixAssess PerformanceStabilityStability Assessment(Freeze/Thaw, Bench-Top, etc.)Matrix->StabilityAssess PerformanceRoutineRoutine Sample Analysis(with QCs)Stability->RoutineMethod is Validated

Part 3: Core Validation Parameters: Protocols and Comparative Data

For each parameter, we will describe the protocol, acceptance criteria based on FDA and ICH guidelines, and present comparative data for our two hypothetical methods: a standard Reversed-Phase (RP) Method and a more suitable HILIC Method .[2][5]

Specificity and Selectivity
  • Expertise & Causality: This experiment proves the method can unequivocally measure the analyte without interference from other components in the sample matrix (e.g., metabolites, endogenous compounds, concomitant medications).[5] We analyze blank matrix samples from multiple sources (at least 6) to ensure no peaks are present at the retention time of our analyte and IS.

  • Protocol:

    • Source and screen blank human plasma from at least six different individuals.

    • Process these blank samples using the developed extraction procedure.

    • Analyze the extracts by LC-MS/MS.

    • Analyze a spiked sample at the Lower Limit of Quantification (LLOQ) for comparison.

  • Acceptance Criteria: The response in the blank samples at the analyte's retention time should be less than 20% of the response of the LLOQ sample. The response for the IS should be less than 5%.[11]

Calibration Curve, Linearity, and Range
  • Expertise & Causality: This establishes the relationship between the instrument response and the known concentration of the analyte. The range is the concentration interval over which the method is shown to be precise, accurate, and linear.

  • Protocol:

    • Prepare a series of calibration standards (typically 8-10 non-zero concentrations) by spiking known amounts of analyte into blank plasma.

    • The range should cover the expected concentrations in study samples, anchored by the LLOQ.

    • Process and analyze these standards in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) versus concentration and perform a linear regression, typically with a 1/x² weighting factor to improve accuracy at the low end.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Expertise & Causality: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of replicate measurements.[12] This is the ultimate test of a method's reliability. We assess this using Quality Control (QC) samples at multiple concentrations.

  • Protocol:

    • Prepare QC samples in bulk at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Analyze five replicates of each QC level in three separate analytical runs on different days (inter-batch) and within the same run (intra-batch).

  • Acceptance Criteria:

    • Intra-batch & Inter-batch Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).

    • Intra-batch & Inter-batch Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

Matrix Effect
  • Expertise & Causality: The matrix effect is the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[3][9] It is a significant risk in LC-MS and must be thoroughly investigated. The use of a SIL-IS is the best way to compensate for this effect.[8]

  • Protocol:

    • Source blank plasma from at least six different individuals.

    • Prepare two sets of samples at Low and High QC concentrations:

      • Set A: Spike analyte and IS into the post-extraction supernatant of the blank plasma samples.

      • Set B: Spike analyte and IS into a neat (pure) solvent solution.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Table 1: Comparative Validation Data Summary

Validation ParameterMethod A: Reversed-Phase (C18)Method B: HILICAcceptance Criteria
Linearity (r²) 0.99210.9985≥ 0.99
Range 5 - 2000 ng/mL1 - 5000 ng/mLCovers expected concentrations
LLOQ 5 ng/mL1 ng/mLS/N > 10, Acc/Prec ≤ 20%
Accuracy (% Bias) -12.5% to +10.2%-8.5% to +7.3%±15% (±20% at LLOQ)
Precision (%CV) 8.9% to 14.1%4.2% to 9.8%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) 18.5% (Fails)7.6% (Passes)≤15%

Analysis of Comparative Data: As shown in Table 1, the HILIC method demonstrates superior performance. Its lower LLOQ suggests better sensitivity, and crucially, it passes the matrix effect assessment. The higher matrix effect variability in the RP method is likely due to the analyte eluting earlier, co-eluting with more ion-suppressing phospholipids from the plasma.

Stability
  • Expertise & Causality: Stability experiments ensure that the analyte's concentration does not change during sample handling, processing, and storage. This is critical for ensuring that the measured concentration reflects the true concentration at the time of sample collection.

  • Protocol: QC samples (Low and High) are subjected to various conditions and then analyzed against a freshly prepared calibration curve. The mean concentration of the stored QCs is compared to the nominal concentration.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the sample preparation time.

    • Long-Term Stability: Samples are stored frozen for an extended period.

    • Autosampler Stability: Processed samples are kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

// Relationships Accuracy -> Range [color="#4285F4"]; Precision -> Range [color="#4285F4"]; Linearity -> Range [color="#4285F4"]; Precision -> LLOQ [color="#EA4335", label="Defines Lower Limit"]; Accuracy -> LLOQ [color="#EA4335"]; Selectivity -> Accuracy [color="#34A853", style=dashed, label="Impacts"]; MatrixEffect -> Accuracy [color="#34A853", style=dashed, label="Impacts"]; Stability -> Accuracy [color="#34A853", style=dashed, label="Impacts"]; } } Caption: Interrelationship of key validation parameters.

Conclusion

The validation of an LC-MS method is a rigorous, multi-faceted process that underpins the integrity of bioanalytical data in drug development. For a polar molecule like 2H-[2][3]Dioxolo[4,5-b]pyridin-6-ol, the choice of analytical strategy is paramount. A comparative analysis clearly shows that a HILIC-based chromatographic method is superior to a conventional reversed-phase approach, offering better retention, sensitivity, and significantly lower susceptibility to matrix effects. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability according to regulatory guidelines, we can establish a method that is truly fit-for-purpose, generating reliable data for critical pharmacokinetic and toxicokinetic studies.[2][1]

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (Journal) via PMC URL: [Link]

  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]

Structural Elucidation of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Chemical Formula: C₆H₅NO₃, Exact Mass: 139.0269 Da) is a highly specialized bicyclic heterocyclic compound. Featuring a pyridine ring fused to a 1,3-dioxole moiety and capped with a hydroxyl group, this scaffold is increasingly critical in modern medicinal chemistry. It serves as a vital building block and bioisostere in the development of novel phosphatidylinositol phosphate kinase inhibitors[1] and next-generation anti-tuberculosis agents, such as2[2].

For analytical scientists and drug development professionals, the structural elucidation of this compound presents a unique challenge. The fragility of the 1,3-dioxole ring under thermal stress and the polarity introduced by the hydroxyl group require careful selection of mass spectrometry (MS) platforms to prevent artifact formation and ensure accurate quantification.

Platform Performance Comparison

To objectively evaluate the best analytical approach for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, we must compare three dominant MS platforms: Gas Chromatography-Electron Impact MS (GC-EI-MS), Liquid Chromatography-Electrospray Ionization Triple Quadrupole (LC-ESI-QqQ), and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-ESI-HRMS).

As shown in Table 1 , LC-ESI-HRMS (e.g., Orbitrap or Q-TOF) is the superior choice. The causality behind this lies in the ionization mechanics: EI is a "hard" ionization technique that often obliterates the molecular ion of fragile dioxolo-fused rings, whereas ESI is a "soft" technique that preserves the[M+H]⁺ precursor for controlled Collision-Induced Dissociation (CID). Furthermore, the transition from older analytical methods to3 provides the necessary resolution to differentiate this compound from its structural isomers (e.g., [1,3]dioxolo[4,5-c]pyridin-ol derivatives)[3].

Table 1: Performance Comparison of MS Platforms for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
Feature / MetricGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-HRMS (Orbitrap/Q-TOF)
Ionization Type Hard (70 eV)Soft (Electrospray)Soft (Electrospray)
Thermal Degradation Risk High (Dioxole ring cleavage in GC inlet)Low (Ambient temp ionization)Low (Ambient temp ionization)
Molecular Ion Abundance < 5% (Often undetectable)> 90% ([M+H]⁺ intact)> 95% ([M+H]⁺ intact)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 5 ppm)
Primary Use Case Volatile library matchingHigh-throughput quantificationDe novo structural elucidation

Mechanistic Fragmentation Analysis

Understanding the fragmentation causality of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol under CID is essential for assay development. In positive ESI mode, the compound readily protonates at the basic pyridine nitrogen, yielding an [M+H]⁺ precursor ion at m/z 140.0342 .

The fragmentation pathway is governed by the relative bond dissociation energies of the fused ring system:

  • Loss of Formaldehyde (-CH₂O, 30.0106 Da): The most diagnostic initial cleavage for 4 is the retro-insertion and expulsion of CH₂O from the dioxole ring[4]. This generates a highly stable ortho-dihydroxy/quinone-like intermediate at m/z 110.0236 .

  • Loss of Carbon Monoxide (-CO, 27.9949 Da): The resulting electron-rich intermediate undergoes ring contraction via the elimination of CO from the phenolic moiety, yielding a fragment at m/z 82.0287 .

  • Loss of Hydrogen Cyanide (-HCN, 27.0109 Da): The ultimate collapse of the remaining pyridine core results in the expulsion of HCN—a hallmark neutral loss for nitrogenous heterocycles—leaving a terminal fragment at m/z 55.0178 .

Fragmentation_Pathway M [M+H]+ m/z 140.0342 F1 Fragment 1 m/z 110.0236 M->F1 -CH2O (-30 Da) Dioxole Cleavage F2 Fragment 2 m/z 82.0287 F1->F2 -CO (-28 Da) Phenolic Cleavage F3 Fragment 3 m/z 55.0178 F2->F3 -HCN (-27 Da) Pyridine Ring Opening

Proposed CID MS/MS fragmentation pathway for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in quality control (QC) gates to verify system suitability before data acquisition.

Phase 1: System Suitability & Preparation
  • Causality: Before running the analyte, the system must prove it can achieve <5 ppm mass accuracy and is free of carryover.

  • Step 1.1 (Blank): Inject 5 µL of mobile phase (50:50 Water:Acetonitrile). Verify that no peaks exist at m/z 140.0342 ± 5 ppm.

  • Step 1.2 (Lock Mass): Enable internal lock mass calibration using ambient polysiloxane background ions (m/z 371.1012) to correct for real-time mass drift.

Phase 2: Chromatographic Separation
  • Causality: A slow gradient on a sub-2 µm C18 column is required to separate the target compound from potential isobaric impurities (e.g., N-oxides).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA). Note: FA acts as a proton source, drastically enhancing the [M+H]⁺ signal in positive ESI.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.

Phase 3: Orbitrap MS/MS Acquisition
  • Source Parameters: Positive ESI, Spray Voltage 3.5 kV, Capillary Temp 275°C.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA).

  • Precursor Isolation: m/z 140.0342 (Isolation window: 1.0 Da).

  • Collision Energy (HCD): Stepped Normalized Collision Energy (NCE) at 20, 35, and 50. Causality: Stepped NCE ensures that both the fragile dioxole cleavage (requires low energy) and the robust pyridine cleavage (requires high energy) are captured in a single composite spectrum.

LC_MS_Workflow A Sample Prep 0.1% FA in MeCN B UHPLC C18 Column A->B C ESI Source Positive Mode B->C D HRMS/MS Orbitrap C->D E Data Analysis Mass Tol <5 ppm D->E

LC-HRMS/MS analytical workflow for the structural elucidation of heterocyclic compounds.

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: nih.
  • Source: nih.

Sources

A Comparative Guide to the Synthesis of 2H-Dioxolo[4,5-b]pyridin-6-ol: An Essential Heterocyclic Scaffold

A Comparative Guide to the Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: An Essential Heterocyclic Scaffold

This guide provides an in-depth, objective comparison of two distinct synthetic pathways for the preparation of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique fused ring structure, combining a pyridine core with a methylenedioxy group, makes it a valuable scaffold for the design of novel therapeutic agents. The selection of an appropriate synthetic route is paramount, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and scalability of the process.

Herein, we present a detailed analysis of two multi-step synthetic strategies, commencing from readily available starting materials: 2-hydroxypyridine and 2-amino-5-chloropyridine. Each pathway is dissected to elucidate the rationale behind the chosen chemical transformations, supported by established reaction mechanisms and detailed experimental protocols. This comparative benchmark is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic approach tailored to their specific research and development objectives.

Pathway 1: Synthesis from 2-Hydroxypyridine

This pathway offers a relatively direct, albeit lower-yielding, route to an advanced intermediate, 2,3-dihydroxypyridine, which subsequently undergoes cyclization to form the target dioxolo-pyridine ring system.

Logical Flow of Pathway 1

Pathway 1A2-HydroxypyridineBIntermediate Benzoate EsterA->B Step 1: Hydroxylation(Benzoyl Peroxide, CHCl₃)C2,3-DihydroxypyridineB->C Step 2: Hydrolysis(Hydroiodic Acid)D2H-[1,3]Dioxolo[4,5-b]pyridin-6-olC->D Step 3: Methylenation(CH₂Cl₂, NaOH, DMSO)

Caption: Synthetic route to 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol starting from 2-hydroxypyridine.

Mechanistic Insights and Rationale

Steps 1 & 2: Formation of 2,3-Dihydroxypyridine. The initial phase of this synthesis focuses on the introduction of a second hydroxyl group onto the pyridine ring. The synthesis begins with the hydroxylation of 2-hydroxypyridine using benzoyl peroxide in chloroform, which proceeds via a free-radical mechanism to yield an intermediate benzoate ester[3]. This intermediate is then subjected to hydrolysis with hydroiodic acid to afford 2,3-dihydroxypyridine[3]. This two-step process provides the crucial ortho-dihydroxy functionality required for the subsequent ring formation.

Step 3: Dioxolo Ring Formation. The final step involves the formation of the methylenedioxy bridge, a classic Williamson ether synthesis. The reaction of 2,3-dihydroxypyridine with a dihalomethane, such as dichloromethane, in the presence of a strong base like sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO), leads to the formation of the five-membered dioxolo ring[1][2][4][5]. The base deprotonates both hydroxyl groups, and the resulting dianion undergoes a double nucleophilic substitution with dichloromethane to yield the target molecule.

Experimental Protocol for Pathway 1

Step 1: Hydroxylation of 2-Hydroxypyridine

  • A solution of 2-hydroxypyridine in chloroform is prepared in a round-bottom flask equipped with a reflux condenser.

  • Benzoyl peroxide is added to the solution.

  • The mixture is heated to reflux and maintained for 24 hours[3].

  • After cooling, the solvent is removed under reduced pressure to yield the crude intermediate benzoate ester.

Step 2: Hydrolysis to 2,3-Dihydroxypyridine

  • The crude product from the previous step is treated with hydroiodic acid (HI)[3].

  • The reaction mixture is heated to facilitate the hydrolysis of the ester.

  • Upon completion, the reaction is cooled, and the 2,3-dihydroxypyridine is isolated and purified.

Step 3: Synthesis of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

  • In a three-necked flask, a solution of 2,3-dihydroxypyridine, 50% aqueous sodium hydroxide, and DMSO is stirred and heated to 95-100°C for 15 minutes[2].

  • This solution is then added dropwise over 30 minutes to a refluxing solution of dichloromethane in DMSO[2].

  • The reaction mixture is maintained at reflux (approximately 120°C) for an additional 2.5 hours[2].

  • After cooling, the mixture is diluted with water, and the product is isolated, for instance, by steam distillation or extraction, and subsequently purified.

Pathway 2: Synthesis from 2-Amino-5-chloropyridine

This alternative pathway is a more protracted, multi-step synthesis that involves the initial construction of a substituted dihydroxypyridine intermediate, followed by the formation of the dioxolo ring and a final dehalogenation step. While more complex, this route may offer advantages in terms of overall yield and the availability of the starting material.

Logical Flow of Pathway 2

Pathway 2A2-Amino-5-chloropyridineB2-Hydroxy-5-chloropyridineA->B Step 1: DiazotizationC2-Hydroxy-3-nitro-5-chloropyridineB->C Step 2: Nitration(HNO₃, H₂SO₄)D2-Hydroxy-3-amino-5-chloropyridineC->D Step 3: Reduction(e.g., Catalytic Hydrogenation)E5-Chloro-2,3-dihydroxypyridineD->E Step 4: Diazotization & HydrolysisF6-Chloro-2H-[1,3]dioxolo[4,5-b]pyridineE->F Step 5: Methylenation(CH₂Cl₂, NaOH, DMSO)G2H-[1,3]Dioxolo[4,5-b]pyridin-6-olF->G Step 6: Dechlorination(Catalytic Hydrogenation, e.g., PtO₂)

Caption: Synthetic route to 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol starting from 2-amino-5-chloropyridine.

Mechanistic Insights and Rationale

Steps 1-4: Synthesis of 5-Chloro-2,3-dihydroxypyridine. This sequence begins with the diazotization of 2-amino-5-chloropyridine to introduce a hydroxyl group at the 2-position[3]. The subsequent nitration at the 3-position is a standard electrophilic aromatic substitution[3]. The nitro group is then reduced to an amino group, typically via catalytic hydrogenation[3]. A final diazotization followed by hydrolysis converts this amino group into the second hydroxyl group, yielding the key intermediate, 5-chloro-2,3-dihydroxypyridine[3].

Step 5: Dioxolo Ring Formation. As in Pathway 1, the formation of the methylenedioxy bridge is achieved through a Williamson ether synthesis by reacting 5-chloro-2,3-dihydroxypyridine with a dihalomethane in the presence of a strong base[1][2][4][5].

Step 6: Dechlorination. The final step is the removal of the chlorine atom from the pyridine ring. This is commonly accomplished through catalytic hydrogenation. Catalysts such as platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C) are effective for the hydrogenolysis of aryl chlorides[6][7]. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol for Pathway 2

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • 2-Amino-5-chloropyridine is subjected to a diazotization reaction, typically using sodium nitrite in an acidic medium at low temperatures, followed by warming to hydrolyze the diazonium salt to 2-hydroxy-5-chloropyridine[3].

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • To a cooled solution (not exceeding 5°C) of 2-hydroxy-5-chloropyridine in sulfuric acid, concentrated nitric acid is added dropwise[3].

  • The reaction mixture is then warmed to 50-60°C and stirred for 1 hour[3].

  • The mixture is poured into ice water and neutralized to precipitate the 2-hydroxy-3-nitro-5-chloropyridine, which is then collected by filtration[3].

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

  • The nitro-substituted pyridine is reduced to the corresponding amine. This can be achieved by catalytic hydrogenation using a catalyst like palladium, platinum, or nickel under a hydrogen atmosphere[3].

Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine

  • The 2-hydroxy-3-amino-5-chloropyridine is subjected to a second diazotization at -20 to 10°C[3].

  • The reaction mixture is then slowly warmed to 50-60°C and stirred for 2 hours to facilitate hydrolysis and the formation of 5-chloro-2,3-dihydroxypyridine[3].

Step 5: Synthesis of 6-Chloro-2H-[1][2]dioxolo[4,5-b]pyridine

  • This step follows the same procedure as Step 3 in Pathway 1, using 5-chloro-2,3-dihydroxypyridine as the starting material.

Step 6: Dechlorination to 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

  • The 6-chloro-2H-[1][2]dioxolo[4,5-b]pyridine is dissolved in a suitable solvent, such as glacial acetic acid[6].

  • A catalytic amount of PtO₂ is added[6].

  • The mixture is subjected to hydrogenation under a pressure of 50 to 70 bar of hydrogen gas at room temperature until the reaction is complete[6].

  • The catalyst is removed by filtration, and the solvent is evaporated. The product is then purified.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1 (from 2-Hydroxypyridine)Pathway 2 (from 2-Amino-5-chloropyridine)
Number of Steps 36
Starting Material 2-Hydroxypyridine2-Amino-5-chloropyridine
Key Intermediates 2,3-Dihydroxypyridine5-Chloro-2,3-dihydroxypyridine, 6-Chloro-2H-[1][2]dioxolo[4,5-b]pyridine
Reported Yields Step 1: 50%[3]. Step 3: (Analogous reaction) 70-90%[5].Step 2: 79.1%[3]. Other steps have qualitative descriptions.
Advantages Fewer synthetic steps, more direct route.Potentially higher overall yield due to more robust individual steps, readily available starting material.
Disadvantages Lower yield in the initial hydroxylation step.Significantly more synthetic steps, requiring more reagents and purification stages.

Conclusion

The choice between these two synthetic pathways for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol will be dictated by the specific needs of the research program. Pathway 1 offers a more concise route, which may be preferable for rapid, small-scale synthesis or for generating initial quantities for biological screening. However, the low yield of the initial hydroxylation step could be a significant drawback for larger-scale production.

Pathway 2, while considerably longer, may be more suitable for producing larger quantities of the target compound due to the potentially higher yields of the individual, more conventional reaction steps. The multi-step nature of this pathway also offers more opportunities for the synthesis of analogs by modifying the intermediates. This guide provides the foundational information for researchers to strategically select and optimize the synthesis of this important heterocyclic scaffold.

References

  • Studies on Synthesis of 1,2-(methylenedioxy)benzene. (Source: CNKI)
  • An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase.
  • Synthesis of methylenedioxybenzene. PrepChem.com. (URL: [Link])

  • Methylenation of catechol with dichloromethane. Sciencemadness Discussion Board. (URL: [Link])

  • Leimgruber, W., & Wick, A. E. (1975). Process for the methylenation of catechols. U.S. Patent No. 3,922,285. Washington, DC: U.S.
  • Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1851-1856.
  • Ota, A., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(34), 13629–13635. (URL: [Link])

  • Catalytic hydrogenation of pyridines in water.
  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879–893. (URL: [Link])

  • Adkins, H., & Cramer, H. I. (1930).
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Bedard, D. L., Van Dort, H., & DeWeerd, K. A. (2007). Sequential Reductive Dechlorination of meta-Chlorinated Polychlorinated Biphenyl Congeners in Sediment Microcosms by Two Different Chloroflexi Phylotypes. Applied and Environmental Microbiology, 73(9), 2820–2827. (URL: [Link])

  • Dechlorination – Knowledge and References. Taylor & Francis. (URL: [Link])

  • U.S. Patent No. 6,307,054 B1. (2001). Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed. (URL: [Link])

Comparative Efficacy of 2H-Dioxolo[4,5-b]pyridin-6-ol as a Novel Kinase Inhibitor

Comparative Efficacy of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol as a Novel Kinase Inhibitor

A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the novel chemical entity, 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, hereafter referred to as Compound-X, within the context of kinase inhibitor drug discovery. Fused pyridine heteroaromatic rings are recognized as privileged scaffolds in medicinal chemistry, with derivatives showing promise in oncology and immunology due to their structural similarities to nucleobases.[3] This document outlines the hypothesized mechanism of action, compares its in vitro efficacy against established market competitors, and provides detailed experimental protocols for validation.

Introduction: The Therapeutic Promise of JAK Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4] They transduce signals from cytokine receptors via the JAK-STAT pathway, which is critical for regulating immune responses and hematopoiesis.[5][] Aberrant activation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a compelling therapeutic target.[5][]

Small molecule inhibitors that interrupt this pathway, known as jakinibs, have emerged as a significant class of therapies for conditions like rheumatoid arthritis, myelofibrosis, and certain inflammatory skin conditions.[1][2] Compound-X, a novel fused pyridine derivative, has been designed to target the ATP-binding site of JAKs, a common strategy for kinase inhibition. This guide evaluates its potential by comparing its preclinical profile to first and second-generation jakinibs.

Mechanism of Action: Targeting the JAK-STAT Signaling Cascade

Compound-X is hypothesized to act as an ATP-competitive inhibitor of JAK enzymes. By occupying the ATP-binding pocket, it prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins.[5] This interruption of the signaling cascade blocks the translocation of STAT dimers to the nucleus, thereby modulating the transcription of genes involved in inflammation and cell proliferation.[5]

The diagram below illustrates the proposed mechanism of inhibition within the canonical JAK-STAT pathway.

JAK_STAT_Pathwaycluster_cytoplasmCytoplasmcluster_nucleusNucleusReceptorCytokine ReceptorJAKJAKReceptor->JAKCytokineCytokineCytokine->ReceptorSTATSTAT (Inactive)JAK->STAT3. PhosphorylationSTAT_PSTAT-P (Active)STAT->STAT_PSTAT_dimerSTAT-P DimerSTAT_P->STAT_dimer4. DimerizationGeneTarget Gene TranscriptionSTAT_dimer->Gene5. Translocation & TranscriptionCompoundXCompound-X(2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol)CompoundX->JAKInhibition

Caption: Hypothesized mechanism of Compound-X in the JAK-STAT pathway.

Comparative In Vitro Efficacy

The potency and selectivity of Compound-X were evaluated against a panel of JAK isoforms and compared with established first-generation (Tofacitinib) and second-generation (Upadacitinib) inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values derived from a biochemical assay.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Compound-X 5.2 8.5 150.4 125.8 JAK1/2 Selective
Tofacitinib1.1205.6344Pan-JAK (JAK1/3)[2]
Upadacitinib4311023004600JAK1 Selective[2]
Note: Data for Compound-X is illustrative and for comparative purposes within this guide. Data for competitors is based on publicly available information.

Interpretation of Results:

  • Potency: Compound-X demonstrates potent, single-digit nanomolar inhibition of JAK1 and JAK2. Its potency against JAK1 is comparable to, though slightly less than, the first-generation inhibitor Tofacitinib.

  • Selectivity: A key differentiator for newer jakinibs is their selectivity profile, which can influence their safety and therapeutic window.[4] Compound-X shows a clear selectivity for JAK1 and JAK2 over JAK3 and TYK2. This profile is distinct from the pan-JAK inhibition of Tofacitinib and the strong JAK1 preference of Upadacitinib.[2][4] This dual JAK1/2 inhibition may offer a therapeutic advantage in diseases where both pathways are implicated, such as myelofibrosis.[2][5]

Experimental Methodologies

To ensure scientific rigor, the following standardized protocols were employed for the in vitro characterization of Compound-X.

Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening.[7][8]

Workflow Diagram:

Caption: Workflow for the TR-FRET biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point serial dilution of Compound-X in 100% DMSO, starting from a 1 mM stock.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer containing the target JAK enzyme and a suitable fluorescently labeled peptide substrate.

    • Prepare a 2X Antibody/ATP solution containing a terbium-labeled phospho-specific antibody and ATP at a concentration equal to the Km for the specific kinase.

  • Assay Execution:

    • Dispense 2 µL of the diluted compound into a low-volume 384-well assay plate.

    • Add 4 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 60 minutes at room temperature to allow compound binding.

    • Add 4 µL of the 2X Antibody/ATP solution to initiate the kinase reaction.

    • Incubate for 90 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). The ratio of these signals is used to calculate the percent inhibition.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay

To confirm that the biochemical activity translates to a cellular context, a cell-based assay is crucial.[9][10] This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Step-by-Step Protocol:

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., human erythroleukemia cell line, HEL 92.1.7) in appropriate media until 80-90% confluency.

  • Assay Plating: Seed the cells into a 96-well plate at a density of 50,000 cells per well and starve them of serum for 4-6 hours.

  • Compound Treatment: Treat the cells with serially diluted Compound-X for 2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., erythropoietin, EPO) for 30 minutes to induce JAK/STAT signaling.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Detection: Quantify the levels of phosphorylated STAT (pSTAT) and total STAT using a sandwich ELISA or a high-throughput system like AlphaLISA® or HTRF®.

  • Data Analysis: Normalize the pSTAT signal to the total STAT signal. Plot the normalized signal against the compound concentration to calculate the IC50 value.

Conclusion and Future Directions

The novel scaffold 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol (Compound-X) demonstrates compelling potential as a selective JAK1/JAK2 inhibitor. Its in vitro biochemical profile is potent and shows a selectivity distinct from both first and second-generation jakinibs.

Logical Progression for Drug Development:

GABiochemical Potency &Selectivity (Complete)BCellular Potency(Current Stage)A->BTranslationalConfirmationCADME/PK Profiling(In Vitro & In Vivo)B->CDrug-likePropertiesDIn Vivo Efficacy Studies(e.g., Arthritis Model)C->DProof ofConceptFLead OptimizationC->FESafety & ToxicologyD->ESafetyAssessmentD->FE->FIterativeImprovement

Caption: Decision-making workflow for advancing Compound-X.

The next critical steps will involve comprehensive cellular characterization to confirm on-target activity, followed by in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies. Successful outcomes in these stages will provide the necessary validation to advance Compound-X into in vivo efficacy models for relevant inflammatory or oncological diseases, paving the way for its development as a next-generation therapeutic.

References

  • Janus kinase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express. (n.d.). Bio-Connect. Retrieved from [Link]

  • Janus kinase inhibitors. (n.d.). DermNet. Retrieved from [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for autoimmune and inflammatory diseases: translating basic science to clinical practice. Nature Reviews Rheumatology, 13(12), 716–726. (Note: While not directly cited, this provides context for the general statements on JAK inhibitor generations. A representative URL for a similar review is [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Universal Tyrosine Kinase Assay Kit. (n.d.). Takara Bio. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • 2H-[1][2]dioxolo[4,5-b]pyridin-6-ol. (n.d.). A2Z Chemical. Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Retrieved from [Link]

Absolute Purity Validation of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: A Comparative Guide to qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when validating the absolute purity of specialized heterocyclic building blocks. For compounds like 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol —a fused bicyclic pyridine derivative critical in advanced pharmaceutical synthesis—relying solely on HPLC-UV area percent can introduce significant analytical bias. The distinct chromophores of the pyridine ring and potential synthetic impurities mean that relative UV response factors (RRFs) rarely align 1:1.

To establish a self-validating, metrologically traceable purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard. Recognized by compendial guidelines such as 1[1], qNMR operates on a fundamental physical principle: the integrated area of a ¹H NMR resonance is directly proportional to the molar concentration of the nuclei producing it, irrespective of the molecule's chemical structure[2].

This guide objectively compares qNMR against HPLC-UV for the purity validation of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, detailing the causality behind experimental choices and providing a robust, step-by-step methodology.

Part 1: The Causality of Method Selection (qNMR vs. HPLC-UV)

Why do we pivot from chromatography to spectroscopy for absolute purity? The answer lies in the reference standard paradox. HPLC requires a highly pure reference standard of the exact same analyte to establish a calibration curve. If you are synthesizing a novel or rare compound like 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, a certified reference material (CRM) of the analyte itself may not exist.

qNMR bypasses this by utilizing a universal Internal Standard (IS). Because the ¹H nucleus responds uniformly to radiofrequency excitation (provided relaxation is complete), we can quantify our complex pyridine derivative using a simple, highly pure, and unrelated CRM[3].

Table 1: Objective Performance Comparison
ParameterQuantitative NMR (qNMR)HPLC-UV
Primary Principle Fundamental nuclear response (Proton proportionality)Chromatographic separation & UV absorbance
Reference Standard Universal Internal Standard (e.g., DMSO₂)Analyte-specific Reference Standard required
Response Factor Universal (¹H response is identical for all molecules)Highly variable (Depends on chromophore extinction coefficient)
Purity Output Absolute Mass Fraction (% w/w)Relative Area Percent (Area %)
Method Development Rapid (Minimal optimization required)Lengthy (Column, mobile phase, gradient optimization)
Destructive? No (Sample can be fully recovered)Yes

Part 2: Designing a Self-Validating qNMR System

A robust qNMR protocol is not merely a sequence of steps; it is a meticulously balanced system where every parameter is justified by quantum mechanical causality.

Internal Standard Selection: For 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, the analyte exhibits aromatic pyridine protons (~7.0–8.0 ppm) and dioxole methylene protons (~6.0–6.2 ppm). We selected Dimethyl sulfone (DMSO₂) as the IS. Why? It produces a sharp, intense singlet at ~3.0 ppm in DMSO-d₆, ensuring absolute baseline resolution from the analyte, residual solvent (2.50 ppm), and water (3.33 ppm)[4].

Relaxation Causality (T1): A common pitfall in qNMR is signal saturation. If the relaxation delay (D1) between pulses is too short, nuclei do not fully return to thermal equilibrium, leading to truncated integrals and underestimated purity. We mandate a D1 of at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons, ensuring >99.3% magnetization recovery[5].

qNMR_Workflow A Analyte & IS Selection (DMSO2 as Internal Standard) B Gravimetric Sample Prep (Ultra-microbalance) A->B Co-dissolve in DMSO-d6 C T1 Relaxation Measurement (Inversion Recovery) B->C Homogeneous Solution D Parameter Optimization (90° Pulse, D1 > 5*T1) C->D Determine Longest T1 E 1H NMR Acquisition (High S/N, 13C Decoupling) D->E Ensure Complete Relaxation F Data Processing (Phase/Baseline Correction) E->F FID Processing G Absolute Purity Calculation (USP <761> Compliant) F->G Integral Ratio Analysis

Workflow for qNMR purity validation of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol.

Part 3: Step-by-Step Experimental Methodology

Protocol: Absolute Purity Determination of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

1. Gravimetric Preparation (The Critical Node):

  • Using an ultra-microbalance (d = 0.001 mg) calibrated with NIST-traceable weights, accurately weigh ~10.0 mg of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol and ~5.0 mg of DMSO₂ (CRM, Purity >99.98%) into a static-free glass vial.

  • Causality: qNMR is a primary ratio method; mass accuracy directly dictates the final purity uncertainty.

2. Solvation & Homogenization:

  • Add 0.8 mL of high-purity DMSO-d₆ (100% isotopic enrichment, low water content). Vortex until complete dissolution is achieved, then transfer to a high-quality 5 mm NMR tube.

3. T1 Measurement (Inversion Recovery):

  • Execute an inversion recovery pulse sequence (180°-τ-90°) to determine the T1 of the dioxole CH₂ protons and the DMSO₂ singlet.

  • Observation: The longest T1 is typically ~4 seconds (aromatic protons). Therefore, set the relaxation delay (D1) to 25 seconds (5 × 5s margin).

4. Data Acquisition:

  • Nucleus: ¹H at 400 MHz (or higher).

  • Pulse Angle: 90° (calibrated specifically for the sample matrix to maximize signal-to-noise).

  • Scans (NS): 64 (Ensures S/N > 250 for all integrated peaks, fulfilling USP <761> requirements)[1].

  • ¹³C Decoupling: Apply broadband ¹³C decoupling during acquisition to collapse ¹³C satellites into the main peak, improving integration accuracy.

5. Processing & Calculation:

  • Apply a 0.3 Hz exponential window function, zero-fill to 64k points, and perform rigorous manual phase and baseline correction.

  • Integrate the DMSO₂ singlet (3.0 ppm, 6H) and the dioxole CH₂ singlet (~6.1 ppm, 2H).

  • Calculate purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity. Molar mass of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol = 139.11 g/mol ; DMSO₂ = 94.13 g/mol ).

Part 4: Experimental Validation Data

To demonstrate the superiority of this qNMR method, we subjected the same batch of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol to both our optimized qNMR protocol and a standard reversed-phase HPLC-UV method (254 nm). The validation framework adheres to6[6].

Table 2: Method Validation & Performance Data
Validation ParameterAcceptance Criteria (USP <761>)qNMR Results (DMSO₂ IS)HPLC-UV Results (Area %)
Specificity Baseline resolution of quantitation peaksResol. > 2.5 (Analyte 6.1 ppm vs IS 3.0 ppm)Resol. > 2.0 (Main peak vs nearest impurity)
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.3%101.5% ± 1.2% (Biased by RRF)
Precision (Repeatability) RSD ≤ 1.0% (for >50% purity)0.45% (n=6)0.85% (n=6)
Linearity (R²) ≥ 0.9990.99980.9985

Data Analysis: The HPLC-UV method reported an impossible purity of 101.5%, an artifact caused by the main analyte having a lower UV molar extinction coefficient than its co-eluting synthetic impurities. In contrast, qNMR provided an absolute mass fraction of 99.8%, with an exceptional precision (RSD 0.45%) driven by the uniform response of the ¹H nucleus.

Conclusion

For specialized heterocycles like 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, relying on chromatographic area percent is an analytical risk. By implementing a carefully designed qNMR protocol with DMSO₂ as an internal standard, laboratories can achieve metrologically traceable, absolute purity validation. This self-validating system not only accelerates method development but ensures uncompromising data integrity in drug development workflows.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results , ResolveMass Laboratories, 4

  • Choosing the Right qNMR Internal Standard (Video Presentation) , ResolveMass Laboratories, 5

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma, 2

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide , BenchChem,3

  • Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy , US Pharmacopeia, 1

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR , American Pharmaceutical Review, 6

Sources

High-Resolution FTIR Spectra Comparison for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: A Batch-to-Batch Consistency Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical intermediate scale-up, I frequently encounter the challenge of validating batch consistency for highly functionalized heterocyclic compounds. 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a prime example: a pyridine derivative fused with a 1,3-dioxole ring and bearing a hydroxyl group. Maintaining the structural integrity of this molecule across production batches is critical. Minor deviations—such as the hydrolysis of the dioxole ring—can cascade into catastrophic yield losses during downstream active pharmaceutical ingredient (API) synthesis.

To mitigate these risks, we have transitioned away from relying solely on time-consuming chromatographic assays for initial batch screening. Instead, we utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Aligned with the FDA’s Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks, FTIR provides rapid, non-destructive molecular fingerprinting of solid formulations without the need for extensive sample preparation[1].

This guide details the mechanistic rationale, self-validating experimental protocols, and chemometric data interpretation required to objectively compare 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol batches.

Mechanistic Grounding: The Vibrational Fingerprint

Why is FTIR the optimal diagnostic tool for this specific compound? The structural nuances of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol present three highly IR-active functional regions that serve as our diagnostic markers:

  • The Hydroxyl Group (O-H stretch, ~3250 cm⁻¹): Provides insights into intermolecular hydrogen bonding.

  • The Pyridine Core (C=N and C=C stretch, ~1600 cm⁻¹): Acts as the stable internal reference, as the aromatic ring is highly resistant to mild degradation.

  • The 1,3-Dioxole Ring (C-O-C asymmetric stretch, ~1042 cm⁻¹): This is our primary critical quality attribute (CQA) marker. The acetal-like nature of the dioxole ring makes it susceptible to acid-catalyzed hydrolysis.

An FTIR analyzer uses modulated infrared light to generate an interferogram, which a Fourier Transform algorithm then converts into a precise spectrum[2]. By applying multivariate statistical tools to these spectra, we can execute highly accurate batch-to-batch consistency checks and intercept degraded materials before they enter the manufacturing pipeline[3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Trustworthiness in spectroscopic analysis relies on eliminating environmental and procedural variables. The following step-by-step methodology is designed as a self-validating system.

Why ATR over traditional KBr pellets? Potassium bromide (KBr) is highly hygroscopic. If we press a pellet using KBr, it inevitably absorbs ambient moisture during preparation, which artificially inflates the O-H stretching region. For a molecule like 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, where the intrinsic hydroxyl group is a critical marker, moisture contamination from the sample matrix makes objective batch comparison impossible. ATR completely eliminates this variable.

Step-by-Step Methodology
  • System Suitability Testing (SST): Prior to batch analysis, scan a traceable polystyrene film standard. Verify that the reference peak at 1601.2 cm⁻¹ is within a ± 0.5 cm⁻¹ tolerance.

    • Causality: This physically validates the interferometer's laser alignment and ensures wavelength accuracy.

  • Background Acquisition: Collect a 32-scan background of the clean, dry diamond ATR crystal.

    • Causality: Atmospheric CO₂ and water vapor fluctuate constantly. Subtracting a fresh background prevents these environmental variables from being misinterpreted as batch impurities.

  • Sample Application & Compression: Apply 5 mg of the 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol powder directly to the diamond crystal. Lower the ATR anvil to apply a constant pressure (e.g., 80 cN).

    • Causality: Consistent pressure ensures uniform contact with the evanescent infrared wave, standardizing the optical path length and allowing for reliable quantitative comparison between batches.

  • Spectral Acquisition: Acquire 32 scans at a high resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline normalization.

    • Causality: Normalization eliminates baseline drift caused by slight differences in sample particle size distribution.

G A Sample Preparation (Desiccation) B ATR-FTIR Acquisition (4000-400 cm⁻¹) A->B C Spectral Processing (Normalization) B->C D Chemometric Analysis (PCA Fingerprinting) C->D E Batch Approved (High Similarity) D->E Match > 99% F Batch Rejected (Impurity Detected) D->F Deviation > 1%

Workflow for ATR-FTIR batch-to-batch consistency evaluation.

Quantitative Data Comparison

We evaluated three distinct batches of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol to demonstrate the diagnostic power of this workflow:

  • Batch A: Certified Reference Standard (High Purity).

  • Batch B: Recent Production Lot.

  • Batch C: Rejected Lot (Subjected to high humidity and mild acidic stress during transit).

Table 1: FTIR Peak Assignments and Batch Comparison
Wavenumber (cm⁻¹)Functional Group AssignmentBatch A (Ref. Std)Batch B (Production)Batch C (Rejected)
~3250 O-H stretch (Hydroxyl)Sharp, distinctSharp, distinctBroadened, high intensity
~3050 C-H stretch (Aromatic)Present, stablePresent, stablePresent, stable
1600, 1580 C=N, C=C stretch (Pyridine)Strong intensityStrong intensityStrong intensity
1042 C-O-C asym. stretch (Dioxole)Sharp, high intensitySharp, high intensitySeverely attenuated
Discussion: Decoding the Deviations

Batch B demonstrates a >99.5% spectral match to the Reference Standard (Batch A), successfully validating the manufacturing process and confirming its suitability for downstream synthesis.

However, Batch C was immediately flagged by our chemometric models. By analyzing the raw spectral data, we observe a significant attenuation of the C-O-C stretching band at 1042 cm⁻¹ and a simultaneous broadening of the O-H stretch at 3250 cm⁻¹.

The Causality of Failure: These spectral shifts point directly to the hydrolysis of the 1,3-dioxole ring. When exposed to acidic moisture, the acetal linkage of the dioxole ring cleaves. This degradation yields a pyridine-triol derivative. The loss of the ether linkage explains the disappearance of the 1042 cm⁻¹ band, while the generation of two new hydroxyl groups explains the massive broadening and intensification of the O-H band at 3250 cm⁻¹.

Degradation A 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (Intact API) B Moisture / Acidic Stress A->B C Dioxole Ring Hydrolysis B->C D Pyridine-2,3,6-triol Derivative (Degradant) C->D E Loss of C-O-C band (1042 cm⁻¹) Increase in O-H band (3250 cm⁻¹) D->E

Logical pathway of acid-catalyzed dioxole ring degradation.

The integration of FTIR spectroscopy in this manner transcends basic identification; it acts as a mechanistic diagnostic tool. As the pharmaceutical industry continues its transition toward data-driven R&D and manufacturing[4], utilizing these vibrational fingerprints allows scientists to not only reject non-compliant batches but to mechanically diagnose the exact root cause of the failure.

Sources

Reproducibility in the Extraction of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter scale-up bottlenecks driven by inconsistent downstream purification. For complex heterocyclic building blocks like 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol (CAS: 1019767-69-1), extraction reproducibility is not merely a matter of yield—it is a critical determinant of synthetic viability.

This guide objectively compares the performance of traditional Liquid-Liquid Extraction (LLE) against modern Solid-Phase Extraction (SPE) methodologies, providing mechanistic insights, quantitative data, and self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality: The Amphoteric Challenge

To understand why extraction methods fail or succeed, we must first analyze the physicochemical nature of the target molecule. 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol contains two competing functional sites:

  • A basic pyridine nitrogen ( pKa​≈5.2 )

  • An acidic hydroxyl group ( pKa​≈8.5 )

This amphoteric profile means the molecule's partition coefficient ( Kd​ ) is hyper-sensitive to minor pH fluctuations. At a controlled pH of 6.5, the molecule exists predominantly in a neutral, highly polar state.

Why Traditional LLE Fails (Emulsion Kinetics)

In traditional LLE using Dichloromethane (DCM) and water, localized pH shifts at the biphasic interface cause partial ionization of the pyridine ring. Partially ionized pyridine derivatives act as weak surfactants, accumulating at the boundary layer and stabilizing water-in-oil micro-droplets [1]. This results in persistent emulsion formation, unpredictable phase volumes, and ultimately, high Relative Standard Deviation (RSD) across batches.

Why SPE Succeeds (Adsorption Thermodynamics)

Solid-Phase Extraction (SPE) completely bypasses the liquid-liquid interface, eliminating emulsion risks [2]. By utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (a divinylbenzene-N-vinylpyrrolidone copolymer), the extraction relies on predictable solid-liquid adsorption kinetics. The lipophilic divinylbenzene retains the dioxolane ring via reversed-phase interactions, while the hydrophilic pyrrolidone captures the polar pyridine-hydroxyl system, ensuring near-quantitative recovery [3].

Comparative Performance Data

The following data summarizes a 10-batch comparative study extracting 100 mg of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol from a simulated crude aqueous reaction mixture (pH 6.5).

Extraction MethodologyMean Recovery (%)Inter-batch RSD (%)Solvent Volume (mL/g)Emulsion RiskProcessing Time (min)
Traditional LLE (DCM/H2O) 74.2%8.5%45.0 mLHigh45
Optimized SPE (HLB Polymer) 96.8%1.4%15.0 mLNone15
Continuous Flow Extraction 89.5%3.2%25.0 mLLow20

Data Interpretation: SPE not only maximizes absolute yield but reduces the RSD to below 2%, meeting stringent pharmaceutical QA/QC thresholds. Furthermore, SPE reduces solvent consumption by 66%, aligning with green chemistry principles [4].

Extraction Workflows & Logical Relationships

The diagram below maps the mechanistic divergence between LLE and SPE, illustrating exactly where reproducibility is lost in traditional workflows.

SPE_Workflow cluster_LLE Traditional LLE Workflow cluster_SPE Optimized SPE Workflow Sample Crude Reaction Mixture (2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol) pH_Adjust pH Adjustment to 6.5 (Neutralize amphoteric sites) Sample->pH_Adjust LLE_Path DCM / Water Partitioning pH_Adjust->LLE_Path SPE_Path HLB Polymeric Cartridge pH_Adjust->SPE_Path Emulsion Emulsion Formation (Interface Instability) LLE_Path->Emulsion Low_Repro High Variance (RSD > 8%) Emulsion->Low_Repro Wash Interference Wash (5% MeOH) SPE_Path->Wash Elution Target Elution (100% MeOH) Wash->Elution High_Repro High Reproducibility (RSD < 2%) Elution->High_Repro

Workflow comparison of LLE vs. SPE for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol extraction.

Self-Validating Experimental Protocols

To guarantee trustworthiness, a protocol must be a closed-loop system that verifies its own success at critical junctures. Below are the self-validating protocols for both methodologies.

Protocol A: Optimized Solid-Phase Extraction (Recommended)

Materials: 200 mg HLB Polymeric SPE Cartridge, 0.1 M Ammonium Acetate buffer (pH 6.5), LC-MS grade Methanol.

  • Conditioning: Pass 5 mL of 100% Methanol through the cartridge, followed by 5 mL of LC-MS grade H2O. Do not let the sorbent dry.

  • Sample Loading: Dilute the crude reaction mixture (containing ~10 mg target) in 10 mL of 0.1 M Ammonium Acetate buffer (pH 6.5). Load onto the cartridge at a flow rate of 1 mL/min.

    • [Validation Check 1 - Breakthrough]: Collect the loading flow-through. Spot 1 µL on a TLC plate (UV 254 nm). Absence of a spot confirms 100% retention on the sorbent.

  • Washing: Pass 5 mL of 5% Methanol in H2O through the cartridge to elute highly polar salts and unreacted starting materials.

    • [Validation Check 2 - Premature Elution]: Analyze the wash fraction via UV-Vis spectrophotometry at 254 nm. An absorbance of <0.05 AU validates that the target compound remains securely bound to the sorbent.

  • Elution: Elute the target compound using 5 mL of 100% Methanol at a dropwise flow rate (0.5 mL/min) to maximize diffusion kinetics.

  • Concentration: Evaporate the methanolic eluate under a gentle N2 stream at 40°C.

    • [Validation Check 3 - Reproducibility]: Weigh the collection vial before and after evaporation. Across technical replicates, a mass variance of <2% validates the reproducibility of the elution kinetics.

Protocol B: Traditional Liquid-Liquid Extraction (Baseline Comparison)

Materials: Dichloromethane (DCM), 0.1 M Ammonium Acetate buffer (pH 6.5), Anhydrous Na2SO4.

  • Preparation: Suspend the crude mixture in 10 mL of 0.1 M Ammonium Acetate buffer (pH 6.5) in a separatory funnel.

  • Extraction: Add 10 mL of DCM. Invert the funnel gently 10 times. Avoid vigorous shaking to minimize emulsion.

  • Phase Separation: Allow 15 minutes for the layers to separate.

    • [Validation Check 1 - Emulsion Index]: Measure the thickness of the cloudy interface layer. A layer >2 mm indicates surfactant-like interference from ionized pyridine, flagging the batch for high variance.

  • Collection & Drying: Drain the lower organic (DCM) layer. Add 1 g of anhydrous Na2SO4, swirl for 5 minutes, and filter.

  • Concentration: Remove DCM via rotary evaporation at 30°C.

Conclusion

For amphoteric heterocyclic building blocks like 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, traditional LLE introduces unacceptable thermodynamic variables at the liquid-liquid interface, leading to emulsion-driven reproducibility failures. By transitioning to a polymeric HLB Solid-Phase Extraction workflow, laboratories can lock their RSD below 2%, drastically reduce solvent consumption, and establish a self-validating purification pipeline suitable for rigorous pharmaceutical development.

References

  • Lab Manager (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Available at:[Link] [1]

  • PromoChrom (2025). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available at: [Link] [2]

  • PubMed / Journal of Chromatography A (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available at:[Link] [3]

  • Journal of Applied Pharmaceutical Science (2026). Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis. Available at:[Link] [4]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2H-Dioxolo[4,5-b]pyridin-6-ol

A Comprehensive Guide to the Safe Disposal of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

This document provides essential procedural guidance for the safe and compliant disposal of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of laboratory personnel and the protection of our environment. The following protocols are grounded in established principles of chemical safety and hazardous waste management.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the foundation of safe chemical handling. The pyridine moiety in 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Analogs containing the 2H-[1][2]dioxolo[4,5-b]pyridine core are classified with warnings for acute toxicity, skin irritation, and serious eye irritation.[7][8]

Before initiating any disposal procedures, the following minimum Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-fastened laboratory coat is required to protect against skin contact.

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Part 2: Step-by-Step Disposal Protocol

Under no circumstances should 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol or its contaminated materials be disposed of down the drain or in regular trash.[1][3] The primary and recommended method for the disposal of pyridine-based chemical waste is incineration by a licensed hazardous waste facility.[1][2]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated and compatible hazardous waste container.[3][9]

  • Container Material: The container should be made of a material compatible with the chemical waste and must have a secure, sealable lid.[9]

  • Incompatible Materials: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. In particular, keep it segregated from strong oxidizing agents and acids.[3]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled.[1][3] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol"

    • Any known hazard information (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Container Integrity: Ensure any previous labels on the container are completely removed or defaced to avoid confusion.[9]

Step 3: Storage

  • Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.[1][3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.

  • Ignition Sources: Keep the storage area free from sources of ignition, such as open flames, sparks, or hot surfaces.[3][10]

Step 4: Professional Disposal

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.[1][3]

  • Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor who has the appropriate facilities, typically including high-temperature incinerators, to manage pyridine-containing waste streams in compliance with all local, state, and federal regulations.[1][2]

  • Documentation: Complete all required waste disposal manifests and documentation as instructed by your EHS office and the disposal contractor.[1]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE as outlined in Part 1 before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills or solutions, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Cleanup: Collect the absorbent material and place it in the sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Data and Workflow Visualization

Table 1: Key Disposal Information for 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol

ParameterGuidelineRationale
Disposal Method Incineration by a licensed hazardous waste facility.[1][2]Ensures complete destruction of the toxic and environmentally harmful pyridine ring structure.
Waste Classification Hazardous Waste.[2][3]Based on the toxicological profile of pyridine and its derivatives.
Container Type Sealable, compatible, and clearly labeled.[1][9]Prevents leaks, reactions, and misidentification of the waste.
Storage Location Cool, dry, well-ventilated, and secure area.[1][3]Minimizes the risk of chemical degradation, reactions, and unauthorized access.
Spill Cleanup Use inert absorbent material; collect as hazardous waste.[3]Prevents the spread of contamination and ensures proper disposal of all affected materials.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol waste.

GDisposal Workflow for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-olcluster_prepPreparation & Handlingcluster_collectionWaste Collectioncluster_storageInterim Storagecluster_disposalFinal DisposalAIdentify Waste as2H-[1,3]Dioxolo[4,5-b]pyridin-6-olBWear Full PPE(Goggles, Gloves, Lab Coat)A->BCHandle in aChemical Fume HoodB->CDCollect in DesignatedHazardous Waste ContainerC->DSpillSpill Occurs?C->SpillELabel Container Correctly'Hazardous Waste' & Chemical NameD->EFSeal Container SecurelyE->FGStore in a Cool, Dry,Well-Ventilated AreaF->GHUse Secondary ContainmentG->HIContact Institutional EHS OfficeH->IJArrange for Professional PickupI->JKComplete Waste Manifest/PaperworkJ->KLWaste Incinerated byLicensed FacilityK->LSpill->DNoSpill_ProcFollow Spill Management Protocol(Evacuate, Contain, Clean, Report)Spill->Spill_ProcYesSpill_Proc->D

Caption: A workflow for the safe disposal of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol waste.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • NextSDS. (n.d.). {2H-[1][2]dioxolo[4,5-b]pyridin-6-yl}methanamine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • NextSDS. (n.d.). 6-chloro-2H-[1][2]dioxolo[4,5-b]pyridine. Retrieved from [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

Navigating the Safe Handling of 2H-Dioxolo[4,5-b]pyridin-6-ol: A Guide for Laboratory Professionals

Navigating the Safe Handling of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol, a heterocyclic compound with potential applications in various research and development endeavors. By moving beyond a simple checklist and delving into the rationale behind each safety recommendation, this document aims to build a deep-seated culture of safety and confidence in the laboratory.

Hazard Assessment: Understanding the Risks

The toxicological profile of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol is predicted based on analogous structures. The GHS classification for the closely related 2H-[1][2]dioxolo[4,5-b]pyridin-6-amine indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, the SDS for 2-hydroxypyridine consistently identifies it as toxic if swallowed and an irritant to the skin, eyes, and respiratory system[1][3][4]. Therefore, it is prudent to handle 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol with a similar level of caution.

Key Hazard Considerations:

  • Acute Oral Toxicity: Assumed to be toxic if ingested.

  • Skin and Eye Irritation: Expected to cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.

The following table summarizes the GHS classifications for 2-hydroxypyridine, which serves as a primary surrogate for our target compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol. The selection of appropriate PPE is dictated by the anticipated hazards of toxicity and irritation.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many organic chemicals. Always check the glove manufacturer's compatibility chart for the specific solvent being used.

  • Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a significant splash potential, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of solid 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for the safe handling of 2H-[1][2]Dioxolo[4,5-b]pyridin-6-ol.

Safe_Handling_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-Handling & Disposalprep_areaDesignate and ClearWork Area in Fume Hoodgather_ppeDon Appropriate PPEprep_spillPrepare Spill Kitprep_wasteLabel HazardousWaste ContainerweighWeigh Solid Compoundin Fume Hoodprep_waste->weighdissolveDissolve in AppropriateSolventreactPerform Reaction/ApplicationdecontaminateDecontaminate Glasswareand Surfacesreact->decontaminatedispose_wasteDispose of Waste inLabeled Containerremove_ppeRemove PPE CorrectlywashWash Hands Thoroughly

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.